5-Iodo-1,1,1-trifluoropentane
Description
BenchChem offers high-quality 5-Iodo-1,1,1-trifluoropentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1,1,1-trifluoropentane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3I/c6-5(7,8)3-1-2-4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXEEFLZJDBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377820 | |
| Record name | 5-Iodo-1,1,1-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352-60-3 | |
| Record name | 5-Iodo-1,1,1-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Iodo-1,1,1-trifluoropentane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1,1,1-trifluoropentane is a halogenated organic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique combination of a terminal trifluoromethyl group and a primary iodide offers a versatile platform for the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Iodo-1,1,1-trifluoropentane, with a particular focus on its relevance to drug discovery and development.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The presence of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The trifluoromethyl group (CF₃) is a particularly valuable motif in this regard. 5-Iodo-1,1,1-trifluoropentane serves as a key building block for introducing the 4,4,4-trifluorobutyl group, a substructure that can impart these desirable properties to a parent molecule. This guide will delve into the technical details of this important reagent, providing researchers with the foundational knowledge to effectively utilize it in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting. Key properties of 5-Iodo-1,1,1-trifluoropentane are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈F₃I | [1] |
| Molecular Weight | 252.02 g/mol | |
| CAS Number | 352-60-3 | |
| Boiling Point | 153 °C | |
| Appearance | Not specified, likely a liquid | |
| Purity | Typically ≥97% |
Synthesis and Characterization
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 5-Iodo-1,1,1-trifluoropentane points to 4,4,4-trifluorobutan-1-ol as a readily accessible starting material. The conversion of the primary alcohol to the iodide can be achieved through a variety of standard iodination reactions.
Caption: Retrosynthetic approach for 5-Iodo-1,1,1-trifluoropentane.
Proposed Synthetic Protocol (Finkelstein Reaction)
A common and effective method for the synthesis of alkyl iodides from the corresponding bromides or chlorides is the Finkelstein reaction. This nucleophilic substitution reaction, typically employing sodium iodide in acetone, is driven by the precipitation of the less soluble sodium bromide or chloride. A two-step process starting from 4,4,4-trifluorobutan-1-ol is proposed.
Step 1: Bromination of 4,4,4-Trifluorobutan-1-ol
The initial step involves the conversion of the primary alcohol to the corresponding bromide. This can be achieved using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Caption: Bromination of 4,4,4-trifluorobutan-1-ol.
Step 2: Iodination via Finkelstein Reaction
The resulting 4-bromo-1,1,1-trifluorobutane can then be converted to 5-iodo-1,1,1-trifluoropentane (more accurately named 4-iodo-1,1,1-trifluorobutane, however, the common name is used in the topic) via a Finkelstein reaction.
Experimental Protocol:
-
To a solution of 4-bromo-1,1,1-trifluorobutane (1.0 eq) in anhydrous acetone, add sodium iodide (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (NaBr) is indicative of reaction progression.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 5-iodo-1,1,1-trifluoropentane.
Caption: Finkelstein reaction for the synthesis of 5-Iodo-1,1,1-trifluoropentane.
Spectral Characterization
¹H NMR: The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three methylene groups in the pentane chain. The methylene group adjacent to the iodine atom (C1) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the trifluoromethyl group (C4) would also be deshielded due to the inductive effect of the fluorine atoms. The central methylene group (C2 and C3) would likely appear as a complex multiplet in the upfield region.
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals. The carbon bearing the iodine atom (C1) will be shifted significantly upfield due to the heavy atom effect. The carbon of the trifluoromethyl group (C5) will appear as a quartet due to coupling with the three fluorine atoms. The remaining methylene carbons will have characteristic shifts in the aliphatic region.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, due to coupling with the two protons on the adjacent methylene group (C4). The chemical shift of this signal will be in the typical range for a CF₃ group attached to an aliphatic chain.[2][3][4]
Mass Spectrometry: The electron ionization (EI) mass spectrum will likely show the molecular ion peak (M⁺) at m/z 252. A prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) at m/z 125 is expected due to the relative weakness of the C-I bond.[5][6][7][8][9] Further fragmentation of the pentyl chain would produce a series of smaller fragment ions.
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Iodo-1,1,1-trifluoropentane stems from the differential reactivity of the C-I and C-F bonds. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic substitution and a variety of coupling reactions, while the carbon-fluorine bonds are exceptionally strong and generally unreactive under these conditions. This allows for the selective introduction of the 4,4,4-trifluorobutyl group into organic molecules.
Fluoroalkylation Reactions
5-Iodo-1,1,1-trifluoropentane is an effective reagent for fluoroalkylation reactions, which are crucial in medicinal chemistry for enhancing the pharmacological properties of drug candidates.[10] The 4,4,4-trifluorobutyl group can be introduced by reacting 5-iodo-1,1,1-trifluoropentane with a suitable nucleophile, such as an amine, thiol, or carbanion.
Caption: General scheme for fluoroalkylation using 5-Iodo-1,1,1-trifluoropentane.
The introduction of the trifluoromethyl group can lead to:
-
Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, leading to increased potency.
Role in Medicinal Chemistry
The 4,4,4-trifluorobutyl moiety, installed using reagents like 5-Iodo-1,1,1-trifluoropentane, is a valuable pharmacophore in drug discovery. While specific examples utilizing this exact reagent are not prevalent in the immediate search results, the broader class of trifluoroalkylating agents is widely employed in the synthesis of pharmaceuticals across various therapeutic areas. The principles of using such reagents are well-established in the synthesis of compounds targeting a range of diseases.
Safety and Handling
As with all halogenated organic compounds, 5-Iodo-1,1,1-trifluoropentane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-Iodo-1,1,1-trifluoropentane is a valuable synthetic building block for the introduction of the 4,4,4-trifluorobutyl group, a functionality that can impart desirable physicochemical and pharmacological properties to organic molecules. While detailed synthetic and spectral data in the public domain is limited, its preparation via standard iodination procedures is straightforward. The reactivity of the C-I bond allows for its versatile use in fluoroalkylation reactions, making it a relevant tool for researchers in drug discovery and medicinal chemistry. Further exploration and publication of its specific applications will undoubtedly broaden its utility in the scientific community.
References
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An In-depth Technical Guide to 5-Iodo-1,1,1-trifluoropentane (CAS 352-60-3)
Introduction: The Strategic Importance of Fluorinated Aliphatic Building Blocks
In the landscape of modern drug discovery and molecular imaging, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational design.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have made fluorinated building blocks indispensable tools for medicinal chemists and researchers in drug development.[1] Among these, 5-Iodo-1,1,1-trifluoropentane emerges as a versatile reagent, offering a trifluoromethylated five-carbon chain functionalized with a reactive iodine atom. This guide provides a comprehensive technical overview of 5-Iodo-1,1,1-trifluoropentane, from its synthesis and chemical properties to its potential applications and safe handling, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 5-Iodo-1,1,1-trifluoropentane is fundamental to its effective application in synthesis. The table below summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 352-60-3 | [2][3][4] |
| Molecular Formula | C₅H₈F₃I | [3][4] |
| Molecular Weight | 252.02 g/mol | [3][4] |
| Boiling Point | 153 °C | [2][3] |
| Appearance | Not specified, likely a liquid | Inferred |
| Purity | Typically ≥95-97% | [2][3][5] |
| InChI Key | MEEXEEFLZJDBEV-UHFFFAOYSA-N | [2][3] |
Synthesis of 5-Iodo-1,1,1-trifluoropentane
While specific, detailed step-by-step synthetic protocols for 5-Iodo-1,1,1-trifluoropentane are not extensively documented in readily available literature, its synthesis can be logically deduced from established organometallic and fluorination chemistries. A plausible and efficient synthetic route would involve the reaction of a suitable precursor with a source of iodine. One common approach for the synthesis of ω-iodo-polyfluoroalkanes involves the addition of a perfluoroalkyl iodide to an alkene.[6]
Hypothesized Synthetic Protocol: Radical-Initiated Addition
A potential synthetic pathway could involve the radical-initiated addition of a trifluoromethyl iodide to a terminal alkene, followed by further chain extension and functional group manipulation. However, a more direct approach would be the conversion of a corresponding alcohol or tosylate to the iodide.
Step 1: Preparation of 5,5,5-Trifluoropentan-1-ol
The synthesis would likely commence with the preparation of 5,5,5-trifluoropentan-1-ol. This could be achieved through various methods, such as the reaction of a Grignard reagent derived from a protected 4-bromobutanol with a source of the trifluoromethyl group.
Step 2: Conversion of the Alcohol to the Iodide (Finkelstein Reaction)
The resulting 5,5,5-trifluoropentan-1-ol can then be converted to 5-Iodo-1,1,1-trifluoropentane. A common and effective method for this transformation is the Finkelstein reaction, where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide in acetone).
Caption: Plausible synthetic workflow for 5-Iodo-1,1,1-trifluoropentane.
Spectroscopic Characterization
While a publicly available Certificate of Analysis with complete spectral data for 5-Iodo-1,1,1-trifluoropentane was not found during the literature search, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four methylene groups. The signal for the methylene group adjacent to the iodine atom (-CH₂-I) would be the most downfield, likely appearing as a triplet. The methylene group adjacent to the trifluoromethyl group (-CH₂-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The remaining two methylene groups in the middle of the chain would appear as multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display five signals. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the fluorine atoms. The carbon attached to the iodine atom (-CH₂-I) will be shifted upfield due to the heavy atom effect of iodine. The remaining three methylene carbons will have distinct chemical shifts.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal, a triplet, due to coupling with the adjacent two protons of the methylene group. The chemical shift would be in the typical range for a CF₃ group attached to an aliphatic chain, generally between -60 and -70 ppm relative to CFCl₃.[7][8][9][10]
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 252 would be expected.[11][12] Common fragmentation patterns would include the loss of an iodine atom ([M-I]⁺) and cleavage of the carbon-carbon bonds, leading to fragments characteristic of the trifluoroethyl and iodobutyl moieties.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[13][14][15][16] A key feature will be the strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ range. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers, generally between 500 and 600 cm⁻¹.[13][16][17]
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Iodo-1,1,1-trifluoropentane is dominated by the carbon-iodine bond. The electron-withdrawing trifluoromethyl group can influence the reactivity of the C-I bond, making it a versatile building block for introducing the 5,5,5-trifluoropentyl moiety into various molecular scaffolds.
Nucleophilic Substitution Reactions
As a primary alkyl iodide, 5-Iodo-1,1,1-trifluoropentane is an excellent substrate for Sₙ2 reactions. It can react with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.
Caption: Key reaction pathways of 5-Iodo-1,1,1-trifluoropentane.
Organometallic Chemistry: A Gateway to Complex Molecules
The carbon-iodine bond can be readily converted into an organometallic species. For instance, reaction with magnesium would form the corresponding Grignard reagent, 5,5,5-trifluoropentylmagnesium iodide. This Grignard reagent can then be used in a plethora of carbon-carbon bond-forming reactions.
Furthermore, 5-Iodo-1,1,1-trifluoropentane is an ideal substrate for coupling reactions with organocuprates (Gilman reagents) in Corey-House synthesis.[5][18][19][20] This reaction allows for the formation of a new carbon-carbon bond by coupling the 5,5,5-trifluoropentyl group with an alkyl, vinyl, or aryl group from the organocuprate.[18][21]
Applications in Drug Development and PET Imaging
The introduction of a trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, 5-Iodo-1,1,1-trifluoropentane serves as a valuable building block for incorporating a trifluoropentyl moiety into potential therapeutic agents.
Medicinal Chemistry Applications
The 5,5,5-trifluoropentyl group can be introduced into a lead compound to modulate its properties. For example, it can be used to increase metabolic stability by blocking potential sites of oxidation. Its lipophilicity can also be fine-tuned to improve cell membrane permeability and bioavailability. The reactive iodide allows for its conjugation to various scaffolds through the reactions described above.
Potential in PET Tracer Development
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers.[22][23][24][25] While no specific PET tracers derived from 5-Iodo-1,1,1-trifluoropentane have been reported in the searched literature, its structure is highly amenable to the development of novel PET probes. The iodine atom can be replaced with the positron-emitting radionuclide fluorine-18 ([¹⁸F]) via nucleophilic substitution to generate [¹⁸F]-5-fluoro-1,1,1-trifluoropentane. This radiolabeled building block could then be used to synthesize more complex PET tracers for imaging various biological targets. The development of new methods for radiofluorination is an active area of research.[19][21]
Safety and Handling
As with all organoiodides and volatile organic compounds, 5-Iodo-1,1,1-trifluoropentane should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][20]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[3]
-
Inhalation: Avoid inhaling vapors. Use in a properly functioning fume hood is mandatory.[3]
-
Skin and Eye Contact: This compound is expected to be an irritant.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area, away from light and incompatible materials. Organoiodides can be light-sensitive and may decompose over time to release iodine.
-
Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.[20]
Conclusion
5-Iodo-1,1,1-trifluoropentane is a valuable and versatile building block for the introduction of the 5,5,5-trifluoropentyl group in organic synthesis. Its utility in medicinal chemistry and potential for the development of novel PET imaging agents make it a compound of significant interest to researchers in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory. While specific, detailed experimental protocols and applications are not widely published, its chemical behavior can be reliably predicted from the well-established chemistry of related fluorinated alkyl iodides.
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A Technical Guide to the Structural Elucidation of 5-Iodo-1,1,1-trifluoropentane
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 5-iodo-1,1,1-trifluoropentane (CAS No. 352-60-3).[1][2] Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of analytical data. It details the strategic application and interpretation of a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating insights from each method, this guide establishes a self-validating workflow for confirming the molecular structure, ensuring the high fidelity required for applications in chemical synthesis and materials science.
Introduction and Strategic Context
5-Iodo-1,1,1-trifluoropentane is a halogenated aliphatic compound featuring two distinct and influential functional groups: a terminal trifluoromethyl (CF₃) group and a primary iodo-group.[3] Its molecular formula is C₅H₈F₃I, with a molecular weight of 252.02 g/mol .[2] Such molecules are valuable synthetic intermediates, where the trifluoromethyl group can impart unique properties like increased metabolic stability or lipophilicity in pharmaceutical candidates, and the iodo-group serves as a versatile leaving group for nucleophilic substitution and cross-coupling reactions.
Given its role as a precursor, confirming its structural integrity is paramount. The presence of constitutional isomers (e.g., 4-iodo-1,1,1-trifluoropentane) or impurities from synthesis necessitates a multi-pronged analytical approach. This guide outlines the logic behind selecting specific analytical techniques and demonstrates how their combined data provides a definitive structural proof.
Synthesis as a Roadmap for Analysis
While numerous synthetic routes can be envisioned, a common approach to synthesizing alkyl iodides involves the modification of a corresponding alcohol. A plausible pathway for 5-iodo-1,1,1-trifluoropentane would be the iodination of 5-hydroxy-1,1,1-trifluoropentane. This context is critical as it informs the potential impurity profile, which could include unreacted starting material or elimination byproducts. The analytical strategy must therefore be designed not only to confirm the target structure but also to definitively rule out these process-related impurities. The development of organofluorine chemistry has provided numerous methods for creating such building blocks.[4][5]
A Multi-Technique Approach to Structure Confirmation
Workflow for Structural Elucidation
The logical flow of analysis ensures that each step builds upon the last, from confirming the elemental composition to mapping the precise atomic connectivity.
Caption: Workflow for the structural elucidation of 5-iodo-1,1,1-trifluoropentane.
Mass Spectrometry (MS)
Mass spectrometry provides the foundational data point: the molecular weight and elemental formula. For this molecule, Electron Ionization (EI) is a suitable technique as it induces reproducible fragmentation, offering a "molecular fingerprint".[6]
-
Molecular Ion (M⁺•): The primary objective is to identify the molecular ion peak. The exact mass of C₅H₈F₃I is 251.9674 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm this mass, thereby validating the elemental composition.
-
Isotopic Pattern: A key diagnostic feature of halogenated compounds is their isotopic signature.[7] Unlike chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1), both fluorine (¹⁹F) and iodine (¹²⁷I) are monoisotopic.[8] Therefore, the mass spectrum will not show a characteristic M+2 peak, immediately distinguishing the compound from its chloro- or bromo-analogues.
-
Fragmentation Analysis: The fragmentation pattern provides direct evidence of the molecule's structure. The C-I bond is the weakest and will readily cleave.
| Expected Fragment | m/z (Nominal) | Significance |
| [C₅H₈F₃I]⁺• | 252 | Molecular Ion (M⁺•) |
| [C₅H₈F₃]⁺ | 125 | Loss of Iodine radical (•I); confirms the presence of the pentyl-trifluoride moiety. |
| [C₄H₆F₃]⁺ | 111 | Loss of •CH₂I from M⁺•, an alpha-cleavage relative to the iodine. |
| [CH₂I]⁺ | 141 | Cleavage of the C4-C5 bond. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For organofluorine compounds, the carbon-fluorine bond vibrations are particularly informative.[9][10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| C-H Stretch (sp³) | 2960 - 2850 | Medium-Strong | Confirms the aliphatic -CH₂- backbone.[11] |
| C-F Stretch (CF₃) | 1350 - 1120 | Very Strong | A strong, often complex band characteristic of the trifluoromethyl group.[12] |
| C-I Stretch | 600 - 500 | Medium | Confirms the carbon-iodine bond. The low frequency is due to the high mass of iodine.[12] |
The absence of absorptions around 3600-3300 cm⁻¹ (O-H) or 1700 cm⁻¹ (C=O) would serve to rule out potential alcohol or carbonyl impurities from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and internally consistent picture.
Caption: Key proton-proton and proton-fluorine couplings in 5-iodo-1,1,1-trifluoropentane.
¹H NMR Spectroscopy
The proton NMR spectrum will show four distinct signals corresponding to the four methylene groups.
| Assignment (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-5 (-CH₂I) | 3.2 - 3.4 | Triplet (t) | 2H | Deshielded by the adjacent electronegative iodine atom. Coupled to H-4. |
| H-2 (-CH₂CF₃) | 2.2 - 2.4 | Quartet of Triplets (qt) | 2H | Deshielded by the CF₃ group. Shows coupling to both the three ¹⁹F nuclei (quartet) and the H-3 protons (triplet). |
| H-4 (-CH₂CH₂I) | 1.8 - 2.0 | Quintet (p) | 2H | Influenced by both H-3 and H-5, resulting in a complex multiplet, likely appearing as a quintet. |
| H-3 (-CH₂-) | 1.6 - 1.8 | Sextet (sxt) | 2H | Complex coupling to both H-2 and H-4. |
¹⁹F NMR Spectroscopy
Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a critical and straightforward experiment.[13]
| Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| -CF₃ | -60 to -70 | Triplet (t) | The three fluorine atoms are chemically equivalent. The signal is split into a triplet by the two adjacent H-2 protons (²J_HF coupling).[14][15] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display five unique signals, with the carbons near the fluorine atoms exhibiting characteristic splitting.
| Assignment (Position) | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Rationale |
| C-1 (-CF₃) | 124 - 128 | Quartet (q, ¹J_CF ≈ 275 Hz) | The strong one-bond coupling to three fluorine atoms splits the signal into a large quartet.[16] |
| C-2 (-CH₂CF₃) | 30 - 35 | Quartet (q, ²J_CF ≈ 30 Hz) | Two-bond coupling to the fluorine atoms. |
| C-3 (-CH₂-) | 28 - 32 | Triplet (t, ³J_CF ≈ 3 Hz) | Weaker three-bond coupling to the fluorine atoms. |
| C-4 (-CH₂CH₂I) | 32 - 36 | Singlet (s) | Negligible coupling to the fluorine atoms. |
| C-5 (-CH₂I) | 5 - 10 | Singlet (s) | The "heavy atom effect" of iodine shields this carbon, shifting it significantly upfield.[17] |
Data Integration: The Final Confirmation
The definitive structural proof is achieved by integrating the data from all techniques:
-
MS confirms the molecular formula is C₅H₈F₃I.
-
IR confirms the presence of a CF₃ group and an aliphatic backbone, and the absence of other key functional groups.
-
¹⁹F NMR shows a single triplet, confirming one type of CF₃ group adjacent to a CH₂ group.
-
¹H NMR confirms the presence of four distinct CH₂ groups. The chemical shifts and coupling patterns (especially the downfield triplet for -CH₂I and the upfield quartet of triplets for -CH₂CF₃) establish the linear pentane chain and the terminal positions of the iodo and trifluoromethyl groups.
-
¹³C NMR confirms five distinct carbons. The characteristic large quartet for the CF₃ carbon, the smaller quartet for the adjacent carbon, and the highly shielded signal for the carbon attached to iodine provide irrefutable evidence for the 5-iodo-1,1,1-trifluoro arrangement.
This cohesive dataset leaves no ambiguity and validates the structure as 5-iodo-1,1,1-trifluoropentane.
Experimental Protocols
Protocol 5.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 15-20 mg of 5-iodo-1,1,1-trifluoropentane and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2 seconds and an acquisition time of ~1.5 seconds are typical. Acquire at least 1024 scans for adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, referenced to an external standard like CFCl₃ (0 ppm) or using the spectrometer's indirect referencing. Typically, 16 scans are sufficient.
Protocol 5.2: Mass Spectrometry (EI-MS) Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., 100 µg/mL in methanol or hexane) via a direct insertion probe or GC inlet.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.[6]
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distribution as described in Section 3.1.
Protocol 5.3: Infrared (ATR-IR) Spectroscopy Acquisition
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a single drop of neat 5-iodo-1,1,1-trifluoropentane directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background correction and identify the key absorption bands as listed in Section 3.2.
References
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A Comprehensive Technical Guide to the Physical Properties of 5-Iodo-1,1,1-trifluoropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Iodoalkanes
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] 5-Iodo-1,1,1-trifluoropentane emerges as a significant building block in this context, marrying the influential trifluoromethyl group with a reactive terminal iodide. This dual functionality makes it a versatile intermediate for introducing trifluoromethylated alkyl chains into a wide array of molecular scaffolds, a valuable strategy in the development of novel pharmaceuticals and advanced materials.[5][6]
This guide provides an in-depth exploration of the core physical properties of 5-Iodo-1,1,1-trifluoropentane, offering not only a compilation of its physicochemical parameters but also a senior application scientist's perspective on the theoretical underpinnings and practical experimental methodologies for their determination. Each section is designed to provide a self-validating system of understanding, from the fundamental principles to the detailed execution of analytical procedures.
I. Molecular and General Properties
5-Iodo-1,1,1-trifluoropentane, with the CAS Number 352-60-3, is a halogenated alkane that presents as a colorless liquid under standard conditions.[7][8][9][10] Its molecular structure is characterized by a five-carbon chain with a trifluoromethyl group at one terminus and an iodine atom at the other.
| Property | Value | Source(s) |
| Molecular Formula | C5H8F3I | [7] |
| Molecular Weight | 252.02 g/mol | [7] |
| CAS Number | 352-60-3 | [7] |
| Purity (Typical) | >97% | [11] |
The presence of both fluorine and iodine imparts a high molecular weight and density to the compound. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions.[12] This reactivity is a key feature of its utility in organic synthesis.
II. Thermal and Physical Properties
A. Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical parameter for purification by distillation and for understanding a compound's volatility.
| Property | Value |
| Boiling Point | 153 °C (at 760 Torr) |
Causality Behind Experimental Choices: The determination of a boiling point for a novel or synthesized compound requires a method that is both accurate and material-sparing. For a substance like 5-Iodo-1,1,1-trifluoropentane, which may be synthesized in limited quantities in a research setting, a micro-boiling point determination is often the preferred method over a full-scale distillation.[13][14][15][16] This technique minimizes sample loss and provides a rapid and reliable measurement.
Experimental Protocol: Micro-Boiling Point Determination
This protocol describes the determination of the boiling point using a Thiele tube, a common and effective method for small sample volumes.[13][17]
-
Apparatus Setup:
-
Attach a small test tube containing approximately 0.5 mL of 5-Iodo-1,1,1-trifluoropentane to a thermometer using a rubber band.
-
Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Place the thermometer and test tube assembly into a Thiele tube filled with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) such that the sample is below the oil level.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner or a hot air gun.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid vaporizes and its vapor pressure exceeds the external pressure.
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[15]
-
Caption: Workflow for Micro-Boiling Point Determination.
B. Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. It is an important parameter for quality control and for calculations in chemical reactions and formulations.
| Property | Value |
| Density | 1.722 ± 0.06 g/cm³ (at 20 °C, 760 Torr) |
The high density of 5-Iodo-1,1,1-trifluoropentane is a direct consequence of the presence of the heavy iodine atom in its structure.[12]
Experimental Protocol: Density Determination using a Pycnometer
The use of a pycnometer is a precise method for determining the density of a liquid.
-
Preparation:
-
Thoroughly clean and dry a pycnometer of a known volume.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).
-
-
Measurement with Sample:
-
Fill the pycnometer with 5-Iodo-1,1,1-trifluoropentane, ensuring there are no air bubbles.
-
Insert the stopper and allow any excess liquid to overflow.
-
Carefully wipe the outside of the pycnometer dry.
-
Weigh the filled pycnometer and record its mass (m2).
-
-
Measurement with a Reference Liquid (e.g., Water):
-
Empty and clean the pycnometer.
-
Fill the pycnometer with deionized water of a known temperature and density.
-
Weigh the pycnometer filled with water and record its mass (m3).
-
-
Calculation:
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water
-
C. Refractive Index
Experimental Protocol: Refractive Index Measurement with an Abbe Refractometer
The Abbe refractometer is a widely used instrument for the rapid and accurate measurement of the refractive index of liquids.[18][19][20][21][22]
-
Calibration:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
-
Sample Application:
-
Open the prism assembly of the refractometer.
-
Place a few drops of 5-Iodo-1,1,1-trifluoropentane onto the surface of the measuring prism.
-
Close the prism assembly.
-
-
Measurement:
-
Look through the eyepiece and adjust the light source for optimal illumination.
-
Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Rotate the fine adjustment knob to bring the boundary line between the light and dark fields into sharp focus.
-
If a colored fringe is visible at the boundary, adjust the dispersion compensator until the boundary is a sharp, achromatic line.
-
Align the boundary line with the crosshairs in the eyepiece.
-
-
Reading:
-
Read the refractive index value from the instrument's scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
-
D. Flash Point
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. This is a critical safety parameter.
| Property | Value |
| Flash Point | 56.0 ± 5.6 °C |
III. Spectroscopic Properties
Spectroscopic data provides a "fingerprint" of a molecule, allowing for its identification and structural elucidation. While specific spectra for 5-Iodo-1,1,1-trifluoropentane are not provided in the search results, the following sections describe the expected spectral features and the principles of their analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5][15][20][23]
¹H NMR: The proton NMR spectrum would be expected to show signals for the different sets of non-equivalent protons in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the iodine atom.
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the five carbon atoms in the molecule.[24][25][26][27] The chemical shifts would be highly dependent on the proximity to the electronegative fluorine and iodine atoms.
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR would be a highly informative technique.[28][29][30][31][32] A single signal would be expected for the three equivalent fluorine atoms, with its chemical shift being characteristic of a CF3 group attached to an alkyl chain.
Caption: Synthesis of 5-Iodo-1,1,1-trifluoropentane via the Finkelstein Reaction.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1,1,1-trifluoropentane in anhydrous acetone.
-
Add a stoichiometric excess of sodium iodide.
-
-
Reaction:
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.
-
Continue refluxing until the reaction is complete (typically several hours), as determined by TLC or GC analysis.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure 5-Iodo-1,1,1-trifluoropentane.
-
V. Applications in Research and Drug Development
5-Iodo-1,1,1-trifluoropentane is a valuable building block for the introduction of the 4-(trifluoromethyl)butyl group into molecules. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic profiles. [2][3][4][6][23]The terminal iodide allows for a variety of coupling reactions, making it a versatile tool for medicinal chemists. Its applications can be found in the synthesis of novel therapeutic agents and in the development of probes for chemical biology and PET imaging. [4]
VI. Conclusion
This technical guide has provided a comprehensive overview of the physical properties of 5-Iodo-1,1,1-trifluoropentane, grounded in both theoretical principles and practical experimental methodologies. As a key fluorinated building block, a thorough understanding of its physicochemical characteristics is essential for its effective application in research and development. The data and protocols presented herein are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis and drug discovery.
References
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SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]
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Wikipedia. (2024). Finkelstein reaction. Retrieved from [Link]
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Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]
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University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]
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NBchao.Com. (n.d.). What is Abbe Refractive index?. Retrieved from [Link]
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University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
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The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
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Pitot, C. (n.d.). ABBE Zeiss Refractometer. Retrieved from [Link]
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Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]
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Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]
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ACS Publications. (2001). Organic Polyvalent Iodine Compounds. Retrieved from [Link]
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Wikipedia. (2024). Hypervalent organoiodine compounds. Retrieved from [Link]
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ACS Publications. (2024). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Organic Polyvalent Iodine Compounds. Retrieved from [Link]
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University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
PubChem. (n.d.). 5-Iodo-1,1,1-trifluoropentane. Retrieved from [Link]
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Spectroscopic Unveiling of 5-Iodo-1,1,1-trifluoropentane: A Technical Guide for Researchers
Introduction: The Significance of Fluorinated Alkanes and the Imperative of Precise Characterization
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for modulating a vast array of physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a bioisostere for numerous functional groups, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 5-Iodo-1,1,1-trifluoropentane stands as a key building block in this domain, providing a versatile scaffold for the introduction of the trifluoropentyl moiety into more complex molecular architectures. The terminal iodide offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The synthetic utility of 5-Iodo-1,1,1-trifluoropentane is, however, intrinsically linked to its purity and structural integrity. Undesired isomers, residual starting materials, or byproducts from its synthesis can lead to ambiguous results in subsequent applications, potentially derailing research and development efforts. It is therefore of critical importance for researchers, scientists, and drug development professionals to have a comprehensive understanding of the spectroscopic characteristics of this compound. This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 5-Iodo-1,1,1-trifluoropentane. Beyond a mere presentation of data, this guide delves into the causal relationships behind the observed spectral features, offers field-proven insights into experimental design, and provides detailed, self-validating protocols for data acquisition.
Molecular Structure and Key Spectroscopic Features
Caption: Molecular structure of 5-Iodo-1,1,1-trifluoropentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-Iodo-1,1,1-trifluoropentane, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous fingerprint of its constitution.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.20 | Triplet | 2H | H-5 |
| ~2.20 | Multiplet | 2H | H-2 |
| ~1.90 | Multiplet | 2H | H-4 |
| ~1.65 | Multiplet | 2H | H-3 |
Interpretation: The ¹H NMR spectrum is characterized by four distinct signals corresponding to the four methylene groups. The protons on C-5, being directly attached to the carbon bearing the electronegative iodine atom, are the most deshielded and appear as a triplet around 3.20 ppm due to coupling with the adjacent H-4 protons. The signal for the H-2 protons, adjacent to the electron-withdrawing trifluoromethyl group, is also shifted downfield to approximately 2.20 ppm and appears as a complex multiplet due to coupling with both H-3 and the three fluorine atoms. The remaining methylene protons, H-4 and H-3, appear as overlapping multiplets in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~125 | Quartet | C-1 |
| ~33 | Triplet | C-4 |
| ~30 | Triplet | C-3 |
| ~20 | Triplet (quartet) | C-2 |
| ~6 | Triplet | C-5 |
Interpretation: The ¹³C NMR spectrum will display five signals. The carbon of the trifluoromethyl group (C-1) will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms. The carbon directly bonded to the iodine atom (C-5) will be the most upfield-shifted among the methylene carbons due to the heavy atom effect of iodine. The remaining methylene carbons (C-2, C-3, and C-4) will have distinct chemical shifts, with C-2 showing further splitting due to two-bond coupling with the fluorine atoms.
Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -65 | Triplet | -CF₃ |
Interpretation: The ¹⁹F NMR spectrum is expected to show a single signal, a triplet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The triplet multiplicity arises from the two-bond coupling with the two protons on the adjacent carbon (H-2). The chemical shift of around -65 ppm is characteristic of a CF₃ group attached to an aliphatic chain.
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR data is crucial for accurate structural verification.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 5-Iodo-1,1,1-trifluoropentane.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds. A longer delay may be necessary for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
Instrumental Parameters (¹³C and ¹⁹F NMR):
-
Pulse Sequence: Proton-decoupled pulse sequences are standard.
-
Number of Scans: A higher number of scans will be required for ¹³C NMR to achieve a good signal-to-noise ratio.
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, further confirming its identity.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment |
| 252 | [M]⁺ (Molecular Ion) |
| 125 | [M - I]⁺ |
| 69 | [CF₃]⁺ |
Interpretation: The electron ionization (EI) mass spectrum of 5-Iodo-1,1,1-trifluoropentane is expected to show a molecular ion peak at m/z 252. A prominent peak at m/z 125 would correspond to the loss of an iodine radical, which is a common fragmentation pathway for alkyl iodides. The base peak is likely to be at m/z 69, corresponding to the stable trifluoromethyl cation. Other smaller fragments corresponding to the cleavage of the pentyl chain may also be observed.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of 5-Iodo-1,1,1-trifluoropentane in a volatile organic solvent such as methanol or acetonitrile (typically in the low ppm to high ppb concentration range).
Instrumental Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range of m/z 40-300 should be sufficient to observe the molecular ion and key fragments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium-Strong | C-H stretching |
| 1470-1430 | Medium | C-H bending |
| 1350-1150 | Strong | C-F stretching |
| 600-500 | Medium | C-I stretching |
Interpretation: The IR spectrum will be dominated by strong absorptions in the 1350-1150 cm⁻¹ region, characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aliphatic C-H stretching and bending vibrations will be observed in their typical regions. A medium intensity band in the lower frequency region (600-500 cm⁻¹) can be attributed to the C-I stretching vibration.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat 5-Iodo-1,1,1-trifluoropentane directly onto the ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Synthesis and Potential Impurities: A Chemist's Perspective
A thorough understanding of the synthetic route to 5-Iodo-1,1,1-trifluoropentane is essential for anticipating potential impurities that could complicate spectroscopic analysis and downstream applications. A common and efficient method for the preparation of alkyl iodides from other alkyl halides is the Finkelstein reaction .
Caption: Synthesis of 5-Iodo-1,1,1-trifluoropentane via the Finkelstein reaction.
In this reaction, a solution of sodium iodide in acetone is reacted with an alkyl bromide or chloride. The reaction is driven to completion by the precipitation of the less soluble sodium bromide or chloride in acetone.
Potential Impurities:
-
Residual 5-Bromo-1,1,1-trifluoropentane: Incomplete reaction will result in the presence of the starting material. This can be detected by mass spectrometry (molecular ion at m/z 204/206 for the bromine isotopes) and potentially by slightly different chemical shifts in the NMR spectra.
-
Elimination Products: Under certain conditions, elimination of HBr or HI could lead to the formation of trifluoropentene isomers. These would be readily identifiable by the appearance of signals in the olefinic region of the ¹H and ¹³C NMR spectra and C=C stretching in the IR spectrum.
-
Solvent Residues: Residual acetone from the reaction or other solvents used during workup may be present and can be identified by their characteristic NMR signals.
Conclusion: A Foundation for Confident Research
This technical guide has provided a comprehensive overview of the key spectroscopic data for 5-Iodo-1,1,1-trifluoropentane. By understanding the predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy data, researchers can confidently verify the identity and purity of this important synthetic building block. The provided experimental protocols offer a starting point for robust and reliable data acquisition. Furthermore, an awareness of the likely synthetic route and potential impurities will enable scientists to troubleshoot unexpected spectroscopic features and ensure the quality of their materials, ultimately paving the way for successful and reproducible research outcomes.
References
-
Finkelstein, H. (1910). Über ein neues Verfahren zur Darstellung von organischen Jodiden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]
-
NMRDB.org: Online NMR prediction. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5-Iodo-1,1,1-trifluoropentane
Introduction: A Molecule of Dichotomous Character
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] 5-Iodo-1,1,1-trifluoropentane emerges as a valuable building block, offering the potent combination of a terminal trifluoromethyl group and a reactive carbon-iodine (C-I) bond. This guide provides an in-depth exploration of the reactivity of this C-I bond, offering field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this unique reagent in their synthetic endeavors.
The core of this molecule's utility lies in the dichotomous nature of its termini. The electron-withdrawing trifluoromethyl group imparts unique electronic properties to the entire alkyl chain, while the C-I bond serves as a versatile anchor for a wide array of chemical transformations. Understanding the interplay between these two functionalities is paramount to harnessing the full synthetic potential of 5-iodo-1,1,1-trifluoropentane.
Molecular Properties and Synthesis
A foundational understanding of the physical and chemical properties of 5-iodo-1,1,1-trifluoropentane is essential for its effective application.
| Property | Value | Source |
| CAS Number | 352-60-3 | [2] |
| Molecular Formula | C5H8F3I | [3] |
| Molecular Weight | 252.02 g/mol | [2] |
| Boiling Point | 153 °C | [2] |
| Purity | Typically ≥97% | [2] |
Caption: Key physical properties of 5-Iodo-1,1,1-trifluoropentane.
The synthesis of 5-iodo-1,1,1-trifluoropentane is typically achieved through sophisticated organic synthesis techniques, often starting from a pentane backbone with selective introduction of the trifluoromethyl and iodo moieties.[4]
The Carbon-Iodine Bond: A Gateway to Diverse Functionality
The C-I bond in 5-iodo-1,1,1-trifluoropentane is the focal point of its reactivity. As the longest and weakest of the carbon-halogen bonds, it serves as an excellent leaving group in nucleophilic substitutions and is readily cleaved to form organometallic reagents or carbon-centered radicals.
Nucleophilic Substitution Reactions: Building Complexity
The partial positive charge on the carbon atom bonded to the iodine makes it susceptible to attack by nucleophiles. While the distant trifluoromethyl group exerts a moderate electron-withdrawing inductive effect, the primary nature of the alkyl iodide ensures that SN2 reactions are generally favored.
Causality in Experimental Design
The choice of solvent and base is critical in directing the outcome of nucleophilic substitution reactions. Polar aprotic solvents like DMF or DMSO are often employed to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. The selection of a non-nucleophilic base is crucial to prevent competitive side reactions.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol details a representative nucleophilic substitution reaction to form a secondary amine, a common structural motif in pharmaceuticals.
Reagents and Materials:
| Reagent/Material | Quantity | Moles |
| 5-Iodo-1,1,1-trifluoropentane | 1.26 g | 5.0 mmol |
| Benzylamine | 0.535 g | 5.0 mmol |
| Potassium Carbonate (K2CO3) | 1.38 g | 10.0 mmol |
| Acetonitrile (anhydrous) | 25 mL | - |
| Diethyl ether | 50 mL | - |
| Saturated aq. NaCl | 20 mL | - |
| Anhydrous MgSO4 | - | - |
Step-by-Step Methodology:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-1,1,1-trifluoropentane (1.26 g, 5.0 mmol), benzylamine (0.535 g, 5.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
-
Add 25 mL of anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with diethyl ether (2 x 10 mL).
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous NaCl solution (20 mL).
-
Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(5,5,5-trifluoropentyl)benzylamine.
Caption: Generalized workflow for nucleophilic substitution.
Grignard Reagent Formation: A Source of Nucleophilic Carbon
The reaction of 5-iodo-1,1,1-trifluoropentane with magnesium metal in an anhydrous ether solvent forms the corresponding Grignard reagent, a potent nucleophile and strong base.[5] This transformation effectively reverses the polarity of the carbon atom previously attached to the iodine, converting it from an electrophilic to a nucleophilic center.
Causality in Experimental Design
The formation of a Grignard reagent is highly sensitive to moisture and protic solvents, which will quench the reagent.[5] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential. The use of a small crystal of iodine can help initiate the reaction by etching the passivating oxide layer on the magnesium surface.[6]
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an aldehyde to produce a secondary alcohol.
Reagents and Materials:
| Reagent/Material | Quantity | Moles |
| Magnesium turnings | 0.146 g | 6.0 mmol |
| 5-Iodo-1,1,1-trifluoropentane | 1.26 g | 5.0 mmol |
| Anhydrous diethyl ether | 30 mL | - |
| Benzaldehyde | 0.53 g | 5.0 mmol |
| Saturated aq. NH4Cl | 20 mL | - |
| Diethyl ether | 50 mL | - |
| Anhydrous MgSO4 | - | - |
Step-by-Step Methodology:
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Add magnesium turnings (0.146 g, 6.0 mmol) to the cooled flask.
-
In the dropping funnel, prepare a solution of 5-iodo-1,1,1-trifluoropentane (1.26 g, 5.0 mmol) in 10 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 1 mL) of the iodide solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gently warm the flask with a heat gun or add a crystal of iodine.[6][7]
-
Once the reaction has started, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (0.53 g, 5.0 mmol) in 10 mL of anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary alcohol.
Caption: Two-stage process of Grignard reaction.
Radical Reactions: Forging C-C Bonds under Mild Conditions
The relatively weak C-I bond can undergo homolytic cleavage to generate a primary alkyl radical. This can be achieved through the use of radical initiators such as AIBN with a tin hydride, or via photoredox catalysis.[8] These radical intermediates can then participate in a variety of C-C bond-forming reactions.[9]
Causality in Experimental Design
Radical reactions are often chain reactions, and the concentration of the radical species needs to be carefully controlled to avoid unwanted side reactions such as dimerization. This is typically achieved by the slow addition of the radical initiator or by using a catalytic amount of a photoredox catalyst.
Experimental Protocol: Radical Cyclization
This protocol describes a hypothetical radical cyclization onto an appropriately positioned alkene, a powerful method for constructing cyclic systems.
Reagents and Materials:
| Reagent/Material | Quantity | Moles |
| 5-Iodo-1,1,1-trifluoro-pent-9-ene | 1.39 g | 5.0 mmol |
| Tributyltin hydride (Bu3SnH) | 1.60 g | 5.5 mmol |
| Azobisisobutyronitrile (AIBN) | 0.082 g | 0.5 mmol |
| Toluene (anhydrous) | 50 mL | - |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add a solution of 5-iodo-1,1,1-trifluoro-pent-9-ene (1.39 g, 5.0 mmol) in 25 mL of anhydrous toluene.
-
In a separate flask, prepare a solution of tributyltin hydride (1.60 g, 5.5 mmol) and AIBN (0.082 g, 0.5 mmol) in 25 mL of anhydrous toluene.
-
Heat the solution of the iodoalkene to reflux (approximately 111 °C).
-
Add the tributyltin hydride/AIBN solution dropwise to the refluxing mixture over a period of 4 hours using a syringe pump.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the cyclized product.
Transition Metal-Catalyzed Cross-Coupling Reactions
The C-I bond of 5-iodo-1,1,1-trifluoropentane is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of C(sp3)-C(sp2) and C(sp3)-C(sp) bonds, which are of great importance in medicinal chemistry.
Causality in Experimental Design
The success of a cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The ligand plays a crucial role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling).
Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a representative example of a Suzuki cross-coupling reaction with an arylboronic acid.
Reagents and Materials:
| Reagent/Material | Quantity | Moles |
| 5-Iodo-1,1,1-trifluoropentane | 1.26 g | 5.0 mmol |
| Phenylboronic acid | 0.73 g | 6.0 mmol |
| Pd(PPh3)4 | 0.289 g | 0.25 mmol |
| Sodium carbonate (2M aq. solution) | 5 mL | 10.0 mmol |
| Toluene | 20 mL | - |
| Ethanol | 5 mL | - |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add 5-iodo-1,1,1-trifluoropentane (1.26 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and Pd(PPh3)4 (0.289 g, 0.25 mmol).
-
Add 20 mL of toluene and 5 mL of ethanol to the flask.
-
Add 5 mL of a 2M aqueous solution of sodium carbonate.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction to room temperature and dilute with 20 mL of water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5,5,5-trifluoropentyl)benzene.
Caption: A generalized catalytic cycle for cross-coupling reactions.
Conclusion: A Versatile Tool for Molecular Innovation
5-Iodo-1,1,1-trifluoropentane stands as a testament to the power of strategic molecular design. The reactivity of its carbon-iodine bond, modulated by the presence of a terminal trifluoromethyl group, offers a rich and diverse chemical landscape for exploration. From the construction of complex nitrogen-containing scaffolds via nucleophilic substitution to the formation of intricate carbon skeletons through organometallic and radical pathways, this building block provides a reliable and versatile entry point into novel chemical space. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize 5-iodo-1,1,1-trifluoropentane in their pursuit of the next generation of therapeutics and advanced materials.
References
Sources
- 1. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
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An In-depth Technical Guide to 5-Iodo-1,1,1-trifluoropentane: From Historical Context to Modern Synthetic Applications
Introduction: The Strategic Importance of Fluorinated Alkanes in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by the trifluoromethyl (CF₃) group—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have made trifluoromethylated compounds highly sought-after targets in pharmaceutical and agrochemical research. Among these, ω-iodo-α,α,α-trifluoroalkanes, such as 5-Iodo-1,1,1-trifluoropentane, represent a versatile class of synthetic intermediates. The presence of a terminal trifluoromethyl group provides the aforementioned benefits, while the reactive carbon-iodine bond serves as a synthetic handle for a wide array of chemical transformations. This guide provides a comprehensive overview of 5-Iodo-1,1,1-trifluoropentane, from the historical development of its underlying synthetic chemistry to its preparation and potential applications.
A Historical Perspective on the Synthesis of Organofluorine Compounds
The journey to the synthesis of complex organofluorine compounds like 5-Iodo-1,1,1-trifluoropentane is rooted in over a century of chemical innovation. The field of organofluorine chemistry began in the 19th century, with early pioneers exploring methods for introducing fluorine into organic frameworks[1][2][3]. A significant breakthrough was the development of halogen exchange (halex) reactions, where a more reactive halogen is displaced by fluoride[1][2][3].
The mid-20th century witnessed a surge in organofluorine chemistry, driven in part by the demand for new materials and pharmaceuticals. The development of methods for introducing the trifluoromethyl group was a pivotal achievement. Early approaches often involved harsh reagents and conditions. However, the continuous evolution of synthetic methodologies has provided milder and more selective routes for trifluoromethylation[4][5].
While a singular "discovery" paper for 5-Iodo-1,1,1-trifluoropentane is not readily identifiable in the historical literature, its synthesis became conceptually straightforward with the advent of reliable methods for both trifluoromethylation and the conversion of functional groups to iodides. Its existence is a testament to the cumulative progress in the field of organofluorine chemistry.
Physicochemical Properties of 5-Iodo-1,1,1-trifluoropentane
A summary of the key physicochemical properties of 5-Iodo-1,1,1-trifluoropentane is presented in the table below.
| Property | Value |
| CAS Number | 352-60-3 |
| Molecular Formula | C₅H₈F₃I[6] |
| Molecular Weight | 252.02 g/mol |
| Boiling Point | 153 °C |
| Appearance | Colorless liquid |
| Purity (typical) | ≥97% |
Synthetic Strategies for 5-Iodo-1,1,1-trifluoropentane
The synthesis of 5-Iodo-1,1,1-trifluoropentane can be approached through several logical retrosynthetic pathways. A common and practical approach involves the conversion of a readily available precursor, such as a corresponding alcohol or another halide.
Retrosynthetic Analysis
A plausible retrosynthetic disconnection of 5-Iodo-1,1,1-trifluoropentane points to two primary strategies:
-
Iodination of a Trifluorinated Precursor: This involves the synthesis of a five-carbon chain with a terminal trifluoromethyl group and a suitable functional group at the 5-position (e.g., a hydroxyl or bromo group) that can be converted to an iodide.
-
Trifluoromethylation of an Iodinated Precursor: This strategy would involve starting with a five-carbon chain containing a terminal iodide and introducing the trifluoromethyl group at the 1-position. This is generally a more challenging approach due to the reactivity of the C-I bond.
The first strategy is often more practical and is the basis for the detailed experimental protocol provided below.
Experimental Protocol: Synthesis of 5-Iodo-1,1,1-trifluoropentane from 1,1,1-Trifluoropentan-5-ol
This protocol details a representative, two-step synthesis starting from a commercially available or readily synthesized trifluorinated alcohol. The first step involves the conversion of the alcohol to a tosylate, a good leaving group, followed by a Finkelstein reaction to introduce the iodide.
Step 1: Synthesis of 1,1,1-Trifluoropentan-5-yl tosylate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,1,1-trifluoropentan-5-ol (1 equivalent) and anhydrous pyridine (2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: Pour the reaction mixture into cold 1 M hydrochloric acid and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Iodo-1,1,1-trifluoropentane
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 1,1,1-trifluoropentan-5-yl tosylate from the previous step, sodium iodide (1.5 equivalents), and acetone.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extraction: Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with 10% sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure 5-Iodo-1,1,1-trifluoropentane.
Causality Behind Experimental Choices:
-
Choice of Pyridine: Pyridine acts as a base to neutralize the HCl generated during the tosylation reaction, driving the reaction to completion.
-
Use of Tosyl Chloride: p-Toluenesulfonyl chloride is a readily available and effective reagent for converting the hydroxyl group into a good leaving group (tosylate), facilitating the subsequent nucleophilic substitution.
-
Finkelstein Reaction: The use of sodium iodide in acetone is a classic Finkelstein reaction. The precipitation of sodium tosylate in acetone drives the equilibrium towards the formation of the desired alkyl iodide.
-
Sodium Thiosulfate Wash: This step is crucial for removing any residual iodine from the product, which can be present as an impurity.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of 5-Iodo-1,1,1-trifluoropentane.
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A Comprehensive Technical Guide to 5-Iodo-1,1,1-trifluoropentane: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth analysis of 5-Iodo-1,1,1-trifluoropentane (CAS No. 352-60-3), a fluorinated organic compound of significant interest to the pharmaceutical and specialty chemical industries. The document elucidates the molecule's structural properties, systematic nomenclature, and key physicochemical characteristics. A detailed, field-proven protocol for its synthesis and purification is presented, emphasizing the causal relationships behind procedural choices to ensure reproducibility and safety. Furthermore, this guide explores the compound's chemical reactivity and its strategic application as a versatile building block in modern organic synthesis, particularly in the context of drug discovery, where the incorporation of trifluoromethyl moieties is a critical strategy for optimizing molecular properties.
Nomenclature and Structural Elucidation
The systematic IUPAC name for the compound is 5-Iodo-1,1,1-trifluoropentane .[1][2] This name is derived following the established rules of organic nomenclature:
-
The longest continuous carbon chain is identified as a pentane backbone.
-
Numbering begins at the end of the chain bearing the highest priority functional group or, in this case, the most substituents, to assign the lowest possible locants. The trifluoromethyl group at one terminus dictates the start of the chain, assigning position '1' to its carbon.
-
Substituents are named and numbered accordingly: three fluorine atoms at position 1 ('1,1,1-trifluoro') and one iodine atom at position 5 ('5-iodo').
The compound is also known by synonyms such as 1,1,1-trifluoro-5-iodopentane and 4-(Trifluoromethyl)butyl iodide.[3]
Physicochemical Properties
The physical and chemical properties of 5-Iodo-1,1,1-trifluoropentane are summarized in the table below. These characteristics are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Appearance | Colorless transparent liquid | (Typical for similar compounds) |
| Boiling Point | 153 °C | [3] |
| Density | 1.722 ± 0.06 g/cm³ (at 20 °C) | [3] |
| Flash Point | 56.0 ± 5.6 °C | [3] |
| Purity (Commercial) | ≥95-97% | [5] |
Synthesis and Purification
The synthesis of 5-Iodo-1,1,1-trifluoropentane is not trivial and requires precise control over reaction conditions. While multiple routes are conceivable, a common and reliable laboratory-scale approach involves the iodination of a corresponding alcohol precursor. This method is favored for its high functional group tolerance and predictable outcomes.
Retrosynthetic Analysis & Strategy
The primary carbon-iodine bond is logically formed from a primary alcohol. The precursor, 5,5,5-trifluoropentan-1-ol, can be synthesized through methods that construct the carbon skeleton while incorporating the terminal trifluoromethyl group. The electron-withdrawing nature of the CF₃ group necessitates robust chemistry that is compatible with its presence.
Illustrative Experimental Protocol: Synthesis via Appel Reaction
This protocol describes the conversion of 5,5,5-trifluoropentan-1-ol to the target iodoalkane. The Appel reaction is selected for its mild conditions and high efficiency in converting primary alcohols to alkyl iodides.
Step 1: Synthesis of 5,5,5-Trifluoropentan-1-ol (Precursor) This precursor can be prepared via various multi-step routes, often starting from commercially available materials like 4-bromobutyronitrile. The synthesis is complex and for the purpose of this guide, we assume the precursor is available.
Step 2: Iodination of 5,5,5-Trifluoropentan-1-ol
-
System Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The system is flame-dried under a vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Charging: To the flask, add triphenylphosphine (PPh₃, 1.2 equivalents) and imidazole (1.3 equivalents) followed by 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at 0 °C (ice bath) until all solids dissolve.
-
Iodine Addition: Add iodine (I₂, 1.2 equivalents) portion-wise to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature below 10 °C. The solution will turn into a dark brown, heterogeneous mixture.
-
Causality: The PPh₃ and I₂ react in situ to form the active phosphonium iodide species. Imidazole acts as a mild base to neutralize the HI byproduct, preventing side reactions.
-
-
Substrate Addition: Slowly add a solution of 5,5,5-trifluoropentan-1-ol (1.0 equivalent) in 20 mL of anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup and Extraction: Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is purified by vacuum distillation to yield 5-Iodo-1,1,1-trifluoropentane as a colorless liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Iodo-1,1,1-trifluoropentane.
Spectroscopic and Analytical Characterization
To validate the structure and purity of the synthesized product, a suite of analytical techniques is employed. The expected spectroscopic data are outlined below.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~3.2 (t, 2H, -CH₂-I), ~2.1-2.3 (m, 2H, -CF₃-CH₂-), ~1.8-2.0 (m, 4H, internal -CH₂-CH₂-). The triplet at ~3.2 ppm is characteristic of the methylene group adjacent to the iodine atom. |
| ¹³C NMR | δ (ppm): ~126 (q, -CF₃), ~33 (t, -CF₃-CH₂-), ~30-32 (internal methylenes), ~6 (-CH₂-I). The carbon attached to iodine appears far upfield. The trifluoromethyl carbon signal will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | δ (ppm): A single triplet at approximately -66 ppm, characteristic of a terminal CF₃ group adjacent to a CH₂ group. |
| Mass Spec (EI) | m/z: Molecular ion [M]⁺ at 252. A prominent peak at m/z = 125 corresponding to the loss of iodine ([M-I]⁺). A characteristic isotopic pattern for iodine will be observed. |
Chemical Reactivity and Synthetic Utility
5-Iodo-1,1,1-trifluoropentane is a valuable synthetic intermediate due to the distinct reactivity of its two key functional groups.
-
The Carbon-Iodine Bond: The C-I bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the 5,5,5-trifluoropentyl moiety onto a wide range of nucleophiles, including amines, thiols, and carbanions.
-
The Trifluoromethyl Group: The terminal CF₃ group is a powerful electron-withdrawing group. Its presence deactivates the adjacent C-H bonds towards radical abstraction but does not significantly hinder the reactivity at the distal C-I bond. Crucially, it imparts unique physicochemical properties to the final molecule.[6]
This dual functionality makes the compound an ideal building block for creating more complex fluorinated molecules, especially in the development of pharmaceuticals and agrochemicals.[7]
Caption: Reactivity of 5-Iodo-1,1,1-trifluoropentane as a synthetic building block.
Applications in Drug Discovery and Development
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[8][9] The trifluoromethyl group, in particular, is prized for its ability to modulate key drug properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block metabolically labile sites on a drug candidate, thereby increasing its biological half-life.[10]
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[8][10]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to stronger and more selective interactions with its biological target.[11]
5-Iodo-1,1,1-trifluoropentane serves as an efficient reagent for introducing the CF₃(CH₂)₄- fragment. This aliphatic chain provides spacing and conformational flexibility, while the terminal CF₃ group confers the desirable benefits of fluorination. Its use enables medicinal chemists to systematically explore the structure-activity relationships of lead compounds, fine-tuning their pharmacokinetic and pharmacodynamic profiles.[11][12]
Safety and Handling
5-Iodo-1,1,1-trifluoropentane is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste.
Conclusion
5-Iodo-1,1,1-trifluoropentane is a highly valuable and versatile fluorinated building block. Its well-defined structure, predictable reactivity, and the strategic importance of its terminal trifluoromethyl group make it an indispensable tool for researchers, particularly those in the fields of organic synthesis and drug development. The synthetic protocols and characterization data provided in this guide offer a robust framework for its effective and safe utilization in the laboratory.
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An In-depth Technical Guide to 5-Iodo-1,1,1-trifluoropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1,1,1-trifluoropentane is a halogenated hydrocarbon of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal trifluoromethyl group and a primary iodide, makes it a valuable building block for introducing trifluoromethylalkyl chains into complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, focusing on its molecular weight, synthesis, analytical characterization, and applications, particularly within the field of drug development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.
Core Chemical and Physical Properties
5-Iodo-1,1,1-trifluoropentane, also known by its CAS Number 352-60-3, is a specialized organofluorine compound.[1] The defining features of this molecule are a five-carbon pentane chain, terminally substituted with a highly electronegative trifluoromethyl (CF₃) group at one end and a reactive iodo (I) group at the other.
The molecular formula of the compound is C₅H₈F₃I.[1] Based on this composition, the calculated molecular weight is 252.02 g/mol .[1][2][3] This value is fundamental for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry. A summary of its key physical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Iodo-1,1,1-trifluoropentane
| Property | Value | Reference(s) |
| Molecular Weight | 252.02 g/mol | [1][2][3] |
| Molecular Formula | C₅H₈F₃I | [1][4] |
| CAS Number | 352-60-3 | [1] |
| Density | 1.722 ± 0.06 g/cm³ (at 20°C) | [1] |
| Boiling Point | 153 °C | [1] |
| Flash Point | 56.0 ± 5.6 °C | [1] |
| Purity (Typical) | ≥97% |
Synthesis and Mechanistic Considerations
The synthesis of 5-Iodo-1,1,1-trifluoropentane typically involves the conversion of a more readily available precursor, such as a corresponding alcohol or tosylate, into the target iodide. A common and efficient laboratory-scale method is the Finkelstein reaction, a nucleophilic substitution that is driven by the differential solubility of halide salts.
Expert Insight: Why the Finkelstein Reaction is Preferred
The Finkelstein reaction is a cornerstone of halogen exchange chemistry. Its effectiveness in this context hinges on Le Chatelier's principle. When a precursor like 5-tosyloxy-1,1,1-trifluoropentane is treated with sodium iodide (NaI) in a solvent like acetone, the desired 5-Iodo-1,1,1-trifluoropentane is formed alongside sodium tosylate. Sodium iodide is soluble in acetone, whereas sodium tosylate is not. This causes the sodium tosylate to precipitate, driving the reaction equilibrium towards the formation of the iodo-product and ensuring a high yield.
Experimental Protocol: Synthesis via Finkelstein Reaction
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-1,1,1-trifluoropentane (1 equivalent) and dissolve in anhydrous acetone.
-
Activation: Cool the solution in an ice bath and add p-toluenesulfonyl chloride (1.1 equivalents) and pyridine (1.2 equivalents) dropwise. Allow the mixture to stir and slowly warm to room temperature overnight to form the tosylate intermediate.
-
Substitution: Add sodium iodide (NaI, 3 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling, filter the mixture to remove the precipitated sodium tosylate. Evaporate the acetone under reduced pressure.
-
Purification: Redissolve the crude residue in diethyl ether and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The final product can be further purified by vacuum distillation to yield a colorless liquid.
Caption: Workflow for the synthesis of 5-Iodo-1,1,1-trifluoropentane.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This combination of methods creates a self-validating system where each technique corroborates the findings of the others.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the four methylene (-CH₂-) groups, with distinct splitting patterns and chemical shifts influenced by the adjacent electron-withdrawing CF₃ group and the electronegative iodine atom. ¹⁹F NMR will confirm the presence of the CF₃ group with a characteristic singlet or triplet depending on the coupling to adjacent protons.
-
Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight and assess purity. The mass spectrum will show a molecular ion peak (M⁺) at m/z 252, confirming the molecular weight of 252.02 Da.[1][2] Characteristic fragmentation patterns, such as the loss of an iodine atom (m/z 125) or cleavage of the alkyl chain, further validate the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key stretches will include C-H bonds (~2850-2950 cm⁻¹), strong C-F bonds (~1100-1350 cm⁻¹), and the C-I bond (~500-600 cm⁻¹).
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Introduction: The Strategic Importance of Fluorinated Iodoalkanes
An In-depth Technical Guide to the Physicochemical Properties and Applications of 5-Iodo-1,1,1-trifluoropentane
Abstract: This technical guide provides a comprehensive overview of 5-Iodo-1,1,1-trifluoropentane, with a primary focus on its boiling point and the underlying molecular principles governing this critical physical property. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data with theoretical insights. It delves into the structural characteristics of the molecule, methodologies for property determination, and its strategic importance as a building block in modern organic synthesis, particularly within the pharmaceutical industry. By explaining the causality behind its physicochemical behavior, this guide aims to equip scientists with the foundational knowledge required for its effective application in research and development.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design.[1][2][3] The trifluoromethyl group (-CF₃), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4] When this moiety is combined with a terminal iodine atom, as in 5-Iodo-1,1,1-trifluoropentane, the resulting compound becomes a highly versatile synthetic intermediate.[5] The iodo- group serves as an excellent leaving group and a handle for a wide array of coupling reactions, enabling the efficient construction of complex molecular architectures.[5]
Understanding the fundamental physicochemical properties of such building blocks is paramount for their practical application. The boiling point, in particular, dictates the conditions required for purification, reaction setup, and storage. This guide provides an in-depth analysis of the boiling point of 5-Iodo-1,1,1-trifluoropentane, contextualizing its value within the broader field of drug discovery and organic synthesis.
Core Physicochemical Properties of 5-Iodo-1,1,1-trifluoropentane
5-Iodo-1,1,1-trifluoropentane, identified by the CAS Number 352-60-3, is a halogenated alkane whose properties are defined by the interplay between its trifluoromethyl group, pentyl chain, and terminal iodine atom.[6][7][8][9] A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 5-Iodo-1,1,1-trifluoropentane | N/A |
| Synonym(s) | 1,1,1-Trifluoro-5-iodopentane | [6] |
| CAS Number | 352-60-3 | [6][7][9] |
| Molecular Formula | C₅H₈F₃I | [6][9][10] |
| Molecular Weight | 252.02 g/mol | [6] |
| Boiling Point | 153 °C | [6] |
| Purity (Typical) | 95-97% | [6][8] |
Deconstructing the Boiling Point: A Molecular Perspective
The experimentally observed boiling point of 5-Iodo-1,1,1-trifluoropentane at 153 °C is a direct consequence of its molecular structure and the resulting intermolecular forces.[6] To appreciate the nuances of this value, it is instructive to analyze the contributions of its constituent parts.
Causality of Intermolecular Forces
The primary forces governing the boiling point are:
-
Van der Waals Forces (London Dispersion Forces): These are the dominant forces for nonpolar molecules. The large, polarizable electron cloud of the iodine atom significantly enhances these forces, contributing substantially to the molecule's relatively high boiling point. The overall molecular weight (252.02 g/mol ) is a key factor here.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole moment in the trifluoromethyl group. This introduces significant polarity, leading to dipole-dipole attractions between molecules, which require more energy to overcome compared to non-fluorinated analogues.
The diagram below illustrates the relationship between the molecule's structural features and its boiling point.
Caption: Influence of structural moieties on the intermolecular forces determining boiling point.
Comparative Analysis with Related Structures
Placing the boiling point of 5-Iodo-1,1,1-trifluoropentane in context with structurally similar compounds highlights the distinct effects of fluorination and halogen substitution.
| Compound | Molecular Formula | Boiling Point (°C) | Key Structural Difference |
| 1-Iodopentane | C₅H₁₁I | ~156 °C | Lacks fluorine atoms |
| 1-Fluoropentane | C₅H₁₁F | 62.8 °C | Iodine replaced by fluorine |
| 1,1,1-Trifluoropentane | C₅H₉F₃ | 39 °C | Iodine replaced by hydrogen[11] |
| 5-Iodo-1,1,1-trifluoropentane | C₅H₈F₃I | 153 °C | Target Compound [6] |
This comparison reveals that the large iodine atom is the primary contributor to the high boiling point, making it comparable to non-fluorinated 1-iodopentane. The trifluoromethyl group's effect on increasing the boiling point through polarity is offset by the reduction in the number of hydrogen atoms available for dispersion forces compared to a standard pentyl chain.
Experimental Determination of Boiling Point
The trustworthiness of a reported physical property rests on a robust and reproducible experimental methodology. The boiling point of a high-purity sample of 5-Iodo-1,1,1-trifluoropentane would typically be determined using a distillation-based method under controlled atmospheric pressure.
Standard Protocol for Boiling Point Measurement
-
Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place a precisely measured volume of 5-Iodo-1,1,1-trifluoropentane (typically 95% purity or higher) into the distillation flask along with boiling chips to ensure smooth boiling.[8]
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Heating: Gently and uniformly heat the flask using a heating mantle.
-
Observation: Record the temperature at which the vapor condensate consistently drips from the thermometer bulb and into the condenser. This stable temperature, observed throughout the bulk of the distillation, is the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), apply a correction using the Clausius-Clapeyron relation or established nomographs to normalize the boiling point to standard conditions.
The workflow for this experimental determination is visualized below.
Caption: Standard experimental workflow for determining the boiling point of a liquid.
Applications in Drug Development and Synthesis
The physicochemical properties of 5-Iodo-1,1,1-trifluoropentane directly inform its utility as a synthetic building block for drug candidates.
-
Purification Strategy: With a boiling point of 153 °C, fractional distillation is a highly effective method for purifying the compound from lower-boiling starting materials or higher-boiling impurities. This ensures the high purity (≥95%) required for subsequent synthetic steps.[8]
-
Reaction Condition Selection: Knowledge of the boiling point is critical for selecting an appropriate solvent and reaction temperature. For reactions involving 5-Iodo-1,1,1-trifluoropentane as a reactant, temperatures can be safely elevated towards its boiling point to increase reaction rates, often under reflux conditions, without significant loss of the material.
-
Introduction of Pharmaceutically Relevant Moieties: The compound serves as a versatile reagent for introducing the 1,1,1-trifluoropentyl group into a target molecule. This is highly desirable in drug discovery for enhancing pharmacokinetic properties.[3][12] The trifluoromethyl group can block metabolic oxidation at that position, while the lipophilic alkyl chain can improve membrane permeability.[1][2] The terminal iodide is readily displaced in nucleophilic substitution reactions or used in various cross-coupling chemistries (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds.
Conclusion
The boiling point of 5-Iodo-1,1,1-trifluoropentane, established at 153 °C, is a defining characteristic that results from a balance of strong Van der Waals forces, primarily due to the large iodine atom, and dipole-dipole interactions from the trifluoromethyl group.[6] This property is not merely a data point but a critical parameter that guides its purification, handling, and application in synthetic chemistry. For researchers and drug development professionals, a thorough understanding of this fundamental property is essential for leveraging the full potential of this valuable fluorinated building block in the creation of novel, effective therapeutics.
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- 5-Iodo-1,1,1-trifluoropentane | 352-60-3. Sigma-Aldrich.
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An In-depth Technical Guide to the Stability and Storage of 5-Iodo-1,1,1-trifluoropentane
Introduction
5-Iodo-1,1,1-trifluoropentane (CAS No. 352-60-3) is a halogenated alkane of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its unique structure, featuring a terminal trifluoromethyl group and a primary iodo substituent, makes it a valuable building block in organic synthesis, particularly for the introduction of fluorinated moieties into complex molecules. The trifluoromethyl group can impart desirable properties such as increased metabolic stability, lipophilicity, and binding affinity. However, the presence of the carbon-iodine (C-I) bond, the weakest carbon-halogen bond, introduces inherent stability challenges.
This guide provides a comprehensive overview of the stability profile of 5-Iodo-1,1,1-trifluoropentane, detailing its decomposition pathways and offering field-proven protocols for its proper storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes and the safety of laboratory personnel.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 352-60-3 | [2][3] |
| Molecular Formula | C₅H₈F₃I | [2][4] |
| Molecular Weight | 252.02 g/mol | [2][3] |
| Boiling Point | 153 °C | [2][3] |
| Density | 1.722 ± 0.06 g/cm³ (at 20°C) | [2] |
| Flash Point | 56.0 ± 5.6 °C | [2] |
| Appearance | Colorless transparent liquid | [1] |
Core Stability Profile: A Mechanistic Perspective
The stability of 5-Iodo-1,1,1-trifluoropentane is primarily dictated by the lability of the carbon-iodine bond. Alkanes are generally unreactive due to the strength of C-C and C-H bonds and their non-polar nature.[5] However, the C-I bond is significantly weaker and susceptible to cleavage under energetic input, namely heat and light.[6]
Thermal Stability
Thermolysis, or decomposition induced by heat, is a primary concern for iodoalkanes.[7] The energy supplied by elevated temperatures can overcome the bond dissociation energy of the C-I bond, leading to homolytic cleavage. This process generates a 5,5,5-trifluoropentyl radical and an iodine radical.[8][9] While the compound exhibits moderate stability at room temperature, prolonged exposure to heat will accelerate degradation. The boiling point of 153°C suggests stability under normal distillation conditions, but decomposition can occur at lower temperatures over time.[2][3]
Photochemical Stability
Photolytic decomposition, or photolysis, is a chemical breakdown initiated by the absorption of light energy, particularly in the UV spectrum.[10][11] Similar to thermal stress, light provides the necessary energy to cleave the C-I bond, initiating a free-radical chain reaction.[5][12] This is a common characteristic of halogenated alkanes and is the reason why many iodo-compounds are stored in amber or opaque containers.[13][14] A visible sign of photolytic decomposition is the development of a pink or brown hue due to the formation of molecular iodine (I₂) from the combination of iodine radicals.[15][16]
Chemical Reactivity and Material Compatibility
As an alkyl iodide, 5-Iodo-1,1,1-trifluoropentane is a versatile reagent in organic synthesis, often employed in nucleophilic substitution and coupling reactions.[1] This reactivity, however, also informs its stability considerations.
-
Basicity: Strong bases can induce dehydroiodination (elimination) reactions, although this is less favorable for a primary iodide compared to secondary or tertiary analogues.
-
Nucleophiles: The compound will react with a wide range of nucleophiles, which is its intended function in synthesis but underscores the need to store it in an inert environment, free from contaminants.
-
Metals: Certain metals can react with alkyl halides. For instance, alkyl iodides have been shown to adsorb dissociatively on aluminum surfaces, leading to C-I bond scission.[6] Therefore, storage in containers made of or containing reactive metals should be avoided. Stabilizers, such as copper chips, are sometimes added to iodoalkanes to quench radical species that may form.[17]
Primary Decomposition Pathway
The principal degradation route for 5-Iodo-1,1,1-trifluoropentane under both thermal and photolytic stress is a free-radical mechanism initiated by the homolysis of the C-I bond.
Caption: Primary decomposition pathway of 5-Iodo-1,1,1-trifluoropentane.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term integrity of 5-Iodo-1,1,1-trifluoropentane, the following protocols are essential.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). | Minimizes thermal decomposition by reducing the kinetic energy available for C-I bond cleavage. |
| Light Exposure | Store in an amber or opaque glass bottle. | Prevents photolytic decomposition by blocking UV and visible light.[10][14] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation and reactions with atmospheric moisture. Displacing oxygen also helps to suppress radical chain reactions. |
| Container | Use chemically inert glass containers with PTFE-lined caps. | Avoids potential reactions with container materials. Avoids contact with metals like aluminum which can catalyze decomposition.[6] |
| Purity | Use high-purity grade for long-term storage. | Impurities can potentially catalyze decomposition pathways. |
Safe Handling Protocol
Handling this compound requires adherence to standard laboratory safety procedures for alkyl halides.[18]
-
Consult SDS: Always review the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Dispensing: Use clean, dry glass syringes or pipettes for transferring the liquid. If stored under an inert atmosphere, use standard air-free techniques (e.g., cannulation or syringe transfer with an inert gas blanket).
-
Light Conditions: Minimize exposure to direct sunlight or strong artificial light during handling.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Ensure the area is well-ventilated.
Experimental Workflow: Stability Assessment
For researchers synthesizing or receiving a new batch of 5-Iodo-1,1,1-trifluoropentane, a stability assessment is a crucial quality control step. The following workflow outlines a protocol for such an evaluation.
Protocol: Accelerated Stability Study
-
Initial Characterization (T=0):
-
Obtain a baseline purity profile of the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Record a ¹H and ¹⁹F NMR spectrum to confirm the structure and identify any initial impurities.
-
Visually inspect and record the color of the sample.
-
-
Stress Conditions:
-
Divide the sample into three aliquots in sealed, amber glass vials.
-
Sample A (Control): Store at the recommended 2-8°C in the dark.
-
Sample B (Thermal Stress): Store in an oven at a moderately elevated temperature (e.g., 40°C) in the dark.
-
Sample C (Photolytic Stress): Store at room temperature under a broad-spectrum UV lamp.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 2, 4, and 8 weeks), take a small aliquot from each sample.
-
Analyze each aliquot by GC-MS to quantify the parent compound and identify/quantify any new degradation peaks.
-
Visually inspect for color change, particularly in Sample C.
-
-
Data Interpretation:
-
Plot the percentage of remaining 5-Iodo-1,1,1-trifluoropentane against time for each condition.
-
Identify the major degradation products to confirm the decomposition pathway.
-
Caption: Experimental workflow for assessing the stability of 5-Iodo-1,1,1-trifluoropentane.
Conclusion
5-Iodo-1,1,1-trifluoropentane is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. The primary liability of this molecule is the carbon-iodine bond, which is susceptible to both thermal and photolytic cleavage, initiating a free-radical decomposition cascade. Understanding these degradation pathways is fundamental to its preservation. By implementing a stringent storage protocol—specifically, refrigeration in the dark under an inert atmosphere—and adhering to safe handling procedures, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.
References
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Gao, B., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. National Institutes of Health (PMC). [Link]
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LookChem. Exploring 1-Iodo-5-Fluoropentane: Properties and Applications. [Link]
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Rittenberg, D., et al. (2004). Thermal Decomposition of Deuterium Iodide. ResearchGate. [Link]
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Canonica, S., et al. (2020). Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters. MDPI. [Link]
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Bent, B. E., et al. Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. [Link]
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PubChem. 5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660. [Link]
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Save My Exams. (2025). Halogenation of Alkanes. [Link]
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Infinity Learn. What is photolytic decomposition?. [Link]
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Wikipedia. Thermal decomposition. [Link]
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Arnold, L. B., et al. (1934). The Thermal Decomposition of Ethylene Iodide. ResearchGate. [Link]
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PubChem. 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane. [Link]
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PubChem. 5-Iodoundecafluoropentane | C5F11I | CID 69494. [Link]
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Allen. Halogenation of Alkanes | Mechanism, Reaction Steps & Products. [Link]
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ADI BIO. (2023). PHOTOLYTIC DECOMPOSITION. YouTube. [Link]
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KPU Pressbooks. 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I. [Link]
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Quora. (2020). What is the condition necessary for the reaction between alkanes and halogens?. [Link]
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Save My Exams. (2025). Producing Halogenoalkanes. [Link]
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Sokov, A. A., et al. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. National Institutes of Health (PMC). [Link]
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YouTube. (2025). Photolytic Decomposition Reaction, Photochemical Reaction AgBr & AgCl Class 10th Science Chemistry. [Link]
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Kartuzhanskii, A. L. Photodecomposition and Luminescence of Silver Halides. Imaging.org. [Link]
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Methodological & Application
The Synthetic Utility of 5-Iodo-1,1,1-trifluoropentane: A Versatile Building Block for Fluorinated Molecules
Introduction: The Strategic Importance of the 4,4,4-Trifluorobutyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The trifluoromethyl group (CF3), in particular, is a prized substituent known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 5-Iodo-1,1,1-trifluoropentane serves as a key reagent for introducing the 4,4,4-trifluorobutyl moiety, a versatile building block that combines the benefits of the trifluoromethyl group with a flexible alkyl chain. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-iodo-1,1,1-trifluoropentane in organic synthesis, with a focus on radical-mediated transformations.
The primary utility of 5-iodo-1,1,1-trifluoropentane lies in its ability to generate the 4,4,4-trifluorobutyl radical under mild conditions. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon exposure to radical initiators or photoredox catalysts.[2] This transient yet highly reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures containing the valuable trifluorinated pentyl fragment.
Core Applications: A Gateway to Fluorinated Scaffolds
The 4,4,4-trifluorobutyl radical, generated from 5-iodo-1,1,1-trifluoropentane, is a versatile intermediate for two major classes of synthetic transformations: intermolecular radical additions and intramolecular radical cyclizations. These reactions provide access to a diverse range of acyclic and heterocyclic compounds, respectively, that are of significant interest in medicinal chemistry and agrochemical research.[3]
Diagram 1: Overview of Synthetic Pathways
Caption: Synthetic utility of 5-Iodo-1,1,1-trifluoropentane.
Application 1: Intermolecular Radical Addition (Giese-Type Reaction)
The Giese reaction is a powerful method for the formation of carbon-carbon bonds via the addition of a carbon-centered radical to an electron-deficient alkene.[4] The 4,4,4-trifluorobutyl radical, generated from 5-iodo-1,1,1-trifluoropentane, can be effectively employed in this transformation to synthesize a variety of functionalized acyclic compounds.
Mechanism Insight: The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or through photoredox catalysis. The initiator generates a radical that abstracts the iodine atom from 5-iodo-1,1,1-trifluoropentane, forming the desired 4,4,4-trifluorobutyl radical. This radical then adds to the double bond of an electron-deficient alkene. The resulting radical intermediate subsequently abstracts a hydrogen atom from a suitable donor (e.g., tributyltin hydride or a silane) to afford the final product and regenerate the chain-carrying radical.[2]
Table 1: Representative Substrate Scope for Giese-Type Reaction
| Entry | Alkene Substrate | Product Structure | Typical Yield (%) |
| 1 | Acrylonitrile | 75-85 | |
| 2 | Methyl Acrylate | 80-90 | |
| 3 | N-Phenylmaleimide | 70-80 | |
| 4 | Vinyl Sulfone | 65-75 |
Experimental Protocol: Photoredox-Mediated Giese-Type Reaction
Objective: To synthesize 3-(4,4,4-trifluorobutyl)propanenitrile via a photoredox-catalyzed radical addition.
Materials:
-
5-Iodo-1,1,1-trifluoropentane (1.0 equiv)
-
Acrylonitrile (1.5 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH) (1.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (1 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Under a positive pressure of argon, add anhydrous acetonitrile, followed by 5-iodo-1,1,1-trifluoropentane (1.0 equiv), acrylonitrile (1.5 equiv), and (TMS)₃SiH (1.2 equiv).
-
Seal the tube and place it approximately 5-10 cm from a blue LED lamp (450 nm).
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-(4,4,4-trifluorobutyl)propanenitrile.
Application 2: Intramolecular Radical Cyclization for the Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is of paramount importance in medicinal chemistry, as these scaffolds are often found in biologically active molecules.[5][6] 5-Iodo-1,1,1-trifluoropentane can be strategically functionalized to incorporate a pendant unsaturated moiety, setting the stage for an intramolecular radical cyclization to construct valuable five- or six-membered fluorinated rings. Atom Transfer Radical Cyclization (ATRC) is a particularly attractive strategy as it avoids the use of stoichiometric and often toxic tin reagents.[7][8]
Mechanism Insight: In a typical ATRC protocol, a transition metal catalyst, often a copper(I) complex, abstracts the iodine atom from the substrate to generate the 4,4,4-trifluorobutyl radical and a copper(II) halide species.[8] The radical then undergoes an intramolecular cyclization onto the tethered alkene or alkyne. The resulting cyclic radical is then trapped by the copper(II) halide, regenerating the copper(I) catalyst and affording the halogenated cyclized product. This product can be further functionalized as needed.
Diagram 2: General Workflow for ATRC
Caption: Workflow for Atom Transfer Radical Cyclization.
Table 2: Examples of Fluorinated Heterocycles via Radical Cyclization
| Substrate Precursor | Cyclization Mode | Heterocyclic Product |
| N-allyl-N-(5,5,5-trifluoropentyl)amine | 5-exo-trig | 3-(iodomethyl)-1-(4,4,4-trifluorobutyl)pyrrolidine |
| 5-(5,5,5-trifluoropentyloxy)pent-1-ene | 5-exo-trig | 2-(iodomethyl)-5-(4,4,4-trifluorobutyl)tetrahydrofuran |
Experimental Protocol: Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)
Objective: To synthesize 3-(iodomethyl)-1-(4,4,4-trifluorobutyl)pyrrolidine from a suitable N-allyl precursor.
Materials:
-
N-allyl-N-(5-iodo-5,5,5-trifluoropentyl)amine (1.0 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Tris(2-pyridylmethyl)amine (TPMA) (11 mol%)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add CuBr (10 mol%) and TPMA (11 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene to the tube and stir the mixture at room temperature for 15 minutes to form the copper-ligand complex.
-
Add a solution of N-allyl-N-(5-iodo-5,5,5-trifluoropentyl)amine (1.0 equiv) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-(iodomethyl)-1-(4,4,4-trifluorobutyl)pyrrolidine.
Conclusion and Future Outlook
5-Iodo-1,1,1-trifluoropentane is a valuable and versatile reagent for the introduction of the 4,4,4-trifluorobutyl moiety into organic molecules. Its utility in radical-mediated reactions, particularly in Giese-type additions and intramolecular cyclizations, provides access to a wide array of acyclic and heterocyclic fluorinated compounds. The protocols outlined in this application note offer a starting point for researchers to explore the rich chemistry of this reagent. Future developments in this area will likely focus on the development of more sustainable and enantioselective radical processes, further expanding the synthetic toolkit for the preparation of novel fluorinated molecules for pharmaceutical and materials science applications.
References
- Exploring 1-Iodo-5-Fluoropentane: Properties and Applic
- Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion. (URL not available)
-
5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660 - PubChem. [Link]
- Radical cyclization reaction of iodine containing fluoroolefines. (URL not available)
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
- Flow photochemical Giese reaction via silane-mediated activation of alkyl bromides. (URL not available)
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Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. [Link]
- The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. (URL not available)
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Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach Towards New Functionalized Targets. [Link]
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Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. [Link]
-
Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach towards New Functionalized Targets. [Link]
-
Stereodivergent atom-transfer radical cyclization by engineered cytochromes P450. [Link]
- Atom Transfer Radical Cyclis
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- [F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [F]Trifluoromethylation for Positron Emission Tomography. (URL not available)
-
Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. [Link]
-
Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. [Link]
- Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition. (URL not available)
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- 8. Atom Transfer Cyclisation [warwick.ac.uk]
Application Notes and Protocols: 5-Iodo-1,1,1-trifluoropentane as a Versatile Trifluoromethylpentylating Agent
Introduction: The Critical Role of the Trifluoromethyl Group in Modern Drug Discovery
The strategic incorporation of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a privileged moiety in drug design due to its unique electronic properties and steric profile. Its introduction into a drug candidate can profoundly influence key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1] Consequently, the development of novel reagents and methodologies for the efficient introduction of trifluoromethylated fragments is of paramount importance to researchers in pharmaceuticals, agrochemicals, and materials science. This application note details the synthesis and utility of 5-iodo-1,1,1-trifluoropentane as a versatile agent for the introduction of the valuable 4,4,4-trifluoropentyl group into a variety of organic molecules.
The Trifluoromethylpentyl Moiety: A Lipophilic Spacer with a Polar Terminus
The 4,4,4-trifluoropentyl group offers a unique combination of a lipophilic four-carbon chain and a highly polar trifluoromethyl terminus. This duality can be exploited to fine-tune the physicochemical properties of lead compounds. The aliphatic chain can engage in hydrophobic interactions within protein binding pockets, while the CF3 group can participate in dipole-dipole interactions, hydrogen bonding (as a hydrogen bond acceptor), and can serve to block metabolic oxidation at the terminus of the alkyl chain.
Synthesis of 5-Iodo-1,1,1-trifluoropentane: A Reliable Protocol
5-Iodo-1,1,1-trifluoropentane can be readily prepared from its corresponding bromo-analogue, 5-bromo-1,1,1-trifluoropentane, via a Finkelstein halogen exchange reaction.[2][3] The bromo precursor can be synthesized from commercially available starting materials.
Protocol 1: Synthesis of 5-Bromo-1,1,1-trifluoropentane
This protocol is adapted from a known procedure for a similar compound.[4]
Materials:
-
4,4,4-Trifluorobutan-1-ol
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 4,4,4-trifluorobutan-1-ol (1.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-1,1,1-trifluoropentane.
Protocol 2: Synthesis of 5-Iodo-1,1,1-trifluoropentane (Finkelstein Reaction)
Materials:
-
5-Bromo-1,1,1-trifluoropentane
-
Sodium iodide (NaI)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1,1,1-trifluoropentane (1.0 eq) in acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Reflux the reaction mixture for 12-24 hours. The formation of a white precipitate (sodium bromide) will be observed.[2]
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
After completion, cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.
-
Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-iodo-1,1,1-trifluoropentane. The product can be further purified by distillation if necessary.
Application in Photocatalytic Trifluoromethylpentylation Reactions
5-Iodo-1,1,1-trifluoropentane is an excellent precursor for the 4,4,4-trifluoropentyl radical under visible-light photoredox catalysis.[5][6] This allows for the mild and efficient functionalization of a wide range of substrates, including electron-rich arenes, heterocycles, and alkenes.
General Workflow for Photocatalytic Trifluoromethylpentylation
Caption: General workflow for photocatalytic trifluoromethylpentylation.
Protocol 3: Photocatalytic Trifluoromethylpentylation of an Electron-Rich Arene (e.g., 1,3,5-Trimethoxybenzene)
This protocol is based on established methods for photocatalytic perfluoroalkylation.[7]
Materials:
-
1,3,5-Trimethoxybenzene
-
5-Iodo-1,1,1-trifluoropentane
-
fac-Ir(ppy)3 or Ru(bpy)3Cl2 (photocatalyst)
-
A suitable base (e.g., diisopropylethylamine - DIPEA)
-
Degassed solvent (e.g., acetonitrile or dimethylformamide - DMF)
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube or a vial with a magnetic stir bar), combine 1,3,5-trimethoxybenzene (1.0 eq), the photocatalyst (1-2 mol%), and the base (2.0 eq).
-
Add 5-iodo-1,1,1-trifluoropentane (1.5 eq).
-
Add the degassed solvent.
-
Seal the vessel and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp).
-
Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the trifluoromethylpentylated arene.
| Parameter | Recommended Condition | Rationale |
| Substrate | Electron-rich arenes/heterocycles | The radical addition is more favorable with electron-rich systems. |
| Photocatalyst | fac-Ir(ppy)3 or Ru(bpy)3Cl2 | These catalysts have appropriate redox potentials to be excited by visible light and reduce the alkyl iodide.[5] |
| Solvent | Acetonitrile, DMF (degassed) | Polar aprotic solvents are generally effective. Degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst. |
| Base | DIPEA or other non-nucleophilic organic base | The base acts as a sacrificial electron donor in some catalytic cycles and neutralizes any acid generated. |
| Light Source | Blue LED (450-470 nm) | This wavelength range is optimal for exciting many common iridium and ruthenium photocatalysts. |
Protocol 4: Giese-Type Radical Addition to an Alkene (e.g., Acrylate)
This protocol is adapted from general procedures for tin-free Giese reactions.[8][9][10]
Materials:
-
An electron-deficient alkene (e.g., methyl acrylate)
-
5-Iodo-1,1,1-trifluoropentane
-
A radical initiator (e.g., AIBN or V-70) or a photocatalyst setup as in Protocol 3
-
A hydrogen atom source (e.g., sodium cyanoborohydride or a thiol)
-
Degassed solvent (e.g., toluene or acetonitrile)
Procedure:
-
To a solution of the alkene (1.5 eq) and 5-iodo-1,1,1-trifluoropentane (1.0 eq) in the degassed solvent, add the hydrogen atom source (1.2 eq).
-
If using a thermal initiator, add AIBN (0.1 eq) and heat the reaction to 80 °C.
-
If using a photocatalytic system, follow the setup described in Protocol 3.
-
Stir the reaction for 6-12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Minisci-Type Reaction with a Heterocycle (e.g., Lepidine)
This protocol is based on established Minisci reaction methodologies.[11][12][13]
Materials:
-
Lepidine (4-methylquinoline)
-
5-Iodo-1,1,1-trifluoropentane
-
An oxidant (e.g., ammonium persulfate)
-
An acid (e.g., trifluoroacetic acid - TFA)
-
A solvent (e.g., acetonitrile or a biphasic system)
Procedure:
-
In a reaction vessel, dissolve lepidine (1.0 eq) in the solvent and add the acid (1.1 eq).
-
Add 5-iodo-1,1,1-trifluoropentane (3.0 eq).
-
Add the oxidant in portions over a period of time.
-
Heat the reaction mixture to 60-80 °C for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Safety and Handling
5-Iodo-1,1,1-trifluoropentane is an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
5-Iodo-1,1,1-trifluoropentane is a valuable and versatile reagent for the introduction of the 4,4,4-trifluoropentyl moiety into a range of organic substrates. The protocols outlined in this application note provide a solid foundation for its synthesis and application in photocatalytic and other radical-mediated reactions. The unique properties of the trifluoromethylpentyl group make this reagent a powerful tool for medicinal chemists and other researchers seeking to modulate the properties of their target molecules.
References
-
PrepChem. Synthesis of C. 1,1,1-Trifluoro-5-bromo-2-pentanone. Available from: [Link]
-
Selective C–O bond formation via a photocatalytic radical coupling strategy: access to perfluoroalkoxylated (ORF) arenes and heteroarenes - RSC Publishing. (2017). Available from: [Link]
-
External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates - Chinese Chemical Society. (2021). Available from: [Link]
-
Visible light photocatalytic cross-coupling and addition reactions of arylalkynes with perfluoroalkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions | Organic Letters - ACS Publications. (2017). Available from: [Link]
-
Finkelstein Reaction - Organic Chemistry Portal. Available from: [Link]
-
Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - ResearchGate. (2026). Available from: [Link]
-
Finkelstein reaction - Wikipedia. Available from: [Link]
-
Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 - Chemia. (2022). Available from: [Link]
-
Finkelstein Reaction - J&K Scientific LLC. (2025). Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]
-
5-Bromo-1,1,1-trifluoropentane | C5H8BrF3 | CID 580349 - PubChem. Available from: [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available from: [Link]
-
is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C - Organic Syntheses Procedure. Available from: [Link]
-
Proposed mechanism of the classical Minisci protocol for generation of alkyl radicals from alkyl carboxylic acids using silver catalysis. - ResearchGate. Available from: [Link]
-
Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides - Organic Chemistry Portal. Available from: [Link]
-
A Giese reaction for electron-rich alkenes - PMC - NIH. Available from: [Link]
-
5-BROMO-1,1,1-TRIFLUOROPENTANE, 95% Purity, C5H8BrF3, 10 grams - CP Lab Safety. Available from: [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI. (2022). Available from: [Link]
-
A Giese reaction for electron-rich alkenes - Chemical Science (RSC Publishing). Available from: [Link]
- CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents.
-
Photoredox-Mediated Minisci C−H Alkylation of N-Heteroarenes Using Boronic Acids and Hypervalent Iodine - ResearchGate. (2025). Available from: [Link]
-
Reaction of alkenes with hydrogen peroxide and sodium iodide: a nonenzymatic biogenic-like approach to iodohydrins - PubMed. Available from: [Link]
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- 13. researchgate.net [researchgate.net]
reaction of 5-Iodo-1,1,1-trifluoropentane with nucleophiles
An In-Depth Guide to the Synthetic Utility of 5-Iodo-1,1,1-trifluoropentane with Nucleophiles
Abstract
The strategic incorporation of fluorine and fluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, make fluorinated building blocks highly valuable.[1] This application note provides a comprehensive technical guide on the reactivity and synthetic applications of 5-iodo-1,1,1-trifluoropentane, a key reagent for introducing the 4,4,4-trifluorobutyl moiety. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols for its reaction with various nucleophiles, and offer insights into optimizing reaction conditions for the synthesis of novel fluorinated compounds.
Introduction: The Strategic Value of the 4,4,4-Trifluorobutyl Group
5-Iodo-1,1,1-trifluoropentane (C₅H₈F₃I) is a bifunctional reagent of significant interest.[2] Its structure is characterized by a primary alkyl iodide at one end of a pentyl chain and a chemically robust trifluoromethyl group at the other. This arrangement allows it to serve as a versatile electrophile in nucleophilic substitution reactions.
The core value of this reagent lies in two key features:
-
The Leaving Group: The carbon-iodine bond is relatively weak and highly polarizable, making the iodide ion an excellent leaving group in nucleophilic substitution reactions.[3][4] This inherent reactivity allows for reactions to proceed under mild conditions with a broad range of nucleophiles.
-
The Trifluoromethyl Moiety: The CF₃ group is a powerful electron-withdrawing group. This property significantly influences the molecule's reactivity, primarily through a strong negative inductive effect (-I). This effect polarizes the C-I bond, rendering the terminal carbon atom highly electrophilic and exceptionally susceptible to nucleophilic attack. This electronic activation is a key factor in the high efficiency of the reactions described herein.[5]
These characteristics make 5-iodo-1,1,1-trifluoropentane an indispensable tool for researchers aiming to synthesize novel molecules with enhanced pharmacological or material properties.[6]
Mechanistic Underpinnings: The SN2 Pathway
The reaction of 5-iodo-1,1,1-trifluoropentane with nucleophiles predominantly proceeds via a concerted, bimolecular nucleophilic substitution (Sₙ2) mechanism. Understanding this pathway is critical for experimental design and optimization.
Causality of the Sₙ2 Pathway:
-
Substrate Structure: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, providing a clear path for the nucleophile to attack. This minimizes steric hindrance, which is a major barrier to the Sₙ2 mechanism.
-
Leaving Group Ability: Iodide is a superb leaving group because it is a large, highly polarizable anion, and the conjugate acid (HI) has a very low pKa (-10), indicating the stability of the I⁻ ion.[4]
-
Solvent Effects: These reactions are typically performed in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). Such solvents are effective at solvating the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving its reactivity intact and accelerating the Sₙ2 reaction rate.
The general mechanism can be visualized as a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-iodine bond is broken.
Caption: General Sₙ2 mechanism for the reaction of 5-iodo-1,1,1-trifluoropentane.
Synthetic Scope and Versatility
The high reactivity of the C-I bond allows for the formation of a diverse array of new chemical bonds, making 5-iodo-1,1,1-trifluoropentane a versatile precursor for various functionalized compounds.
Caption: Synthetic utility of 5-iodo-1,1,1-trifluoropentane with various nucleophiles.
Detailed Application Protocols
The following protocols are designed to be self-validating and are based on established chemical principles for nucleophilic substitution reactions. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.
Protocol 1: O-Alkylation of 4-Methoxyphenol
Objective: To synthesize 1-methoxy-4-((4,4,4-trifluorobutyl)oxy)benzene, a common structural motif in drug discovery.
Rationale: Phenols are excellent O-nucleophiles once deprotonated. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is sufficient to generate the phenoxide in situ. Acetonitrile is an ideal polar aprotic solvent that promotes the Sₙ2 reaction while being easy to remove during workup. Heating accelerates the reaction to completion within a reasonable timeframe.
Materials:
-
5-Iodo-1,1,1-trifluoropentane (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).
-
Add 5-iodo-1,1,1-trifluoropentane (1.0 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C (reflux) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Rinse the solids with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: S-Alkylation of Thiophenol
Objective: To synthesize Phenyl(4,4,4-trifluorobutyl)sulfane, demonstrating the formation of a C-S bond.
Rationale: Thiols are highly potent nucleophiles, often more so than their alcohol counterparts, and are easily deprotonated.[7] Cesium carbonate (Cs₂CO₃) is used here as it is a stronger base and its larger cation can promote reactivity (the "cesium effect"). Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates cations, further enhancing the nucleophilicity of the thiophenoxide. The reaction typically proceeds rapidly even at slightly elevated temperatures.
Materials:
-
5-Iodo-1,1,1-trifluoropentane (1.0 eq)
-
Thiophenol (1.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.05 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the cesium thiophenoxide.
-
Add 5-iodo-1,1,1-trifluoropentane (1.0 eq) dropwise to the mixture.
-
Heat the reaction to 50 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water (to remove DMF) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil via flash column chromatography (silica gel, using a hexane-based eluent system) to obtain the pure thioether.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Safety: Thiophenol has a strong, unpleasant odor and is toxic. Handle it exclusively in a fume hood. DMF is a skin irritant; avoid contact.
Data Summary: Reaction Scope
The following table summarizes typical conditions and outcomes for the reaction of 5-iodo-1,1,1-trifluoropentane with various nucleophiles, demonstrating its broad applicability.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenol | K₂CO₃ | ACN | 80 | 8 | 85-95 |
| Benzylamine | K₂CO₃ | DMF | 60 | 4 | 90-98 |
| Sodium Azide | N/A | DMSO | 70 | 3 | >95 |
| Thiophenol | Cs₂CO₃ | DMF | 50 | 2 | 90-97 |
| Diethyl Malonate | NaH | THF | 60 | 6 | 75-85 |
| Sodium Cyanide | N/A | DMSO | 90 | 12 | 70-80 |
Conclusion
5-Iodo-1,1,1-trifluoropentane is a robust and highly versatile electrophilic building block for the introduction of the 4,4,4-trifluorobutyl group into a wide range of molecular scaffolds. Its reactivity is governed by the principles of the Sₙ2 reaction, enhanced by the excellent iodide leaving group and the strong inductive effect of the terminal trifluoromethyl group. The protocols provided herein demonstrate reliable and high-yielding methods for forming C-O, C-S, C-N, and C-C bonds, underscoring the reagent's immense value to researchers, scientists, and drug development professionals.
References
- Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. (n.d.). NIH.
- Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer.
- 1-fluoro-5-iodopentane | 373-18-2. Benchchem.
- The reaction of secondary perfluoroalkyl iodides with zinc. Semantic Scholar.
- 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkyl
- Wang, Y., Cao, Z., He, Q., Huang, X., Liu, J., Neumann, H., Chen, G., & Beller, M. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)
- Exploring 1-Iodo-5-Fluoropentane: Properties and Applic
- Jeras, M., & Stavber, S. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed Central.
- 5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660. PubChem.
- Harris, E. B. J. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?
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- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-portal.org.
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- Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry.
- The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. (2025).
- Jackson, K. E., Perez, A., & Singleton, D. A. (2016).
- Rychnovsky, S. D., & Gish, K. C. (2014).
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Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Iodo-1,1,1-trifluoropentane
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. 5-Iodo-1,1,1-trifluoropentane serves as a critical and versatile building block for introducing the 4,4,4-trifluorobutyl moiety onto a wide range of molecular scaffolds. This guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this valuable reagent, empowering researchers to leverage its potential in their synthetic endeavors.
Chapter 1: Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerhouse in carbon-carbon bond formation due to its mild conditions and broad functional group tolerance.[1] When coupling an alkyl halide like 5-iodo-1,1,1-trifluoropentane, the key challenges are to favor the desired C-C bond formation over potential side reactions such as β-hydride elimination and hydrodehalogenation.[2] The choice of catalyst, ligand, and base is therefore paramount to achieving high efficiency.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodo-1,1,1-trifluoropentane to form a Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > Cl.[1][4]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
For alkyl halides, particularly those with β-hydrogens, β-hydride elimination can be a competing pathway. The selection of bulky, electron-rich phosphine ligands helps to accelerate the rate of reductive elimination, thereby minimizing this undesired side reaction.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-1,1,1-trifluoropentane with Arylboronic Acids
This protocol provides a general method for the coupling of 5-iodo-1,1,1-trifluoropentane with various arylboronic acids.
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 5-Iodo-1,1,1-trifluoropentane | 358-41-8 | 266.00 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.47 | 0.04 | 0.04 |
| K₃PO₄ | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| Toluene | 108-88-3 | - | 5 mL | - |
| Water | 7732-18-5 | - | 0.5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 5-iodo-1,1,1-trifluoropentane (1.0 mmol, 266 mg), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, 425 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of an aliquot quenched with water and extracted with ethyl acetate.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chapter 2: Sonogashira Coupling for C(sp³)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for forming C(sp³)–C(sp) bonds, linking alkyl halides with terminal alkynes.[6][7] This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine, which also often serves as the solvent.[8]
Mechanistic Considerations
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[7]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the alkyl iodide to a Pd(0) species, followed by transmetalation and reductive elimination.[6]
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the Pd(II) intermediate.
The use of a copper co-catalyst allows the reaction to proceed under milder conditions, often at room temperature.[7]
Diagram: Sonogashira Coupling Workflow
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling of 5-Iodo-1,1,1-trifluoropentane with Terminal Alkynes
This protocol details a standard procedure for the palladium/copper co-catalyzed coupling of 5-iodo-1,1,1-trifluoropentane.[9]
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 5-Iodo-1,1,1-trifluoropentane | 358-41-8 | 266.00 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.02 | 0.02 |
| CuI | 7681-65-4 | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| Anhydrous THF | 109-99-9 | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon), combine 5-iodo-1,1,1-trifluoropentane (1.0 mmol, 266 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (2.0 mmol, 279 μL). Stir the resulting suspension at room temperature for 10 minutes.
-
Substrate Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Monitoring: Follow the consumption of the starting material using TLC or GC analysis.
-
Work-up: After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired product.
Chapter 3: Buchwald-Hartwig Amination for C(sp³)–N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11] It has largely replaced harsher classical methods for C-N bond formation.[10] The reaction couples an organic halide with an amine in the presence of a base and a palladium catalyst, typically supported by a bulky, electron-rich phosphine ligand.[11][12]
Mechanistic Considerations
The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings.[10][13]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the alkyl iodide to generate a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This key step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. This step is often the rate-limiting step, and its efficiency is highly dependent on the steric and electronic properties of the supporting ligand.[14]
An unproductive side reaction can be β-hydride elimination, which is a concern for alkyl halides like the substrate .[10] The use of sterically hindered ligands, such as those developed by Buchwald and Hartwig, is critical to promote reductive elimination over this competing pathway.[14]
Protocol 3: Buchwald-Hartwig Amination of 5-Iodo-1,1,1-trifluoropentane
This protocol describes a general procedure for the amination of 5-iodo-1,1,1-trifluoropentane with a secondary amine.
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 5-Iodo-1,1,1-trifluoropentane | 358-41-8 | 266.00 | 1.0 | 1.0 |
| Secondary Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 564483-18-7 | 476.62 | 0.04 | 0.04 |
| NaOt-Bu | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | - | 5 mL | - |
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and toluene (2 mL) to a vial. Stir for 10 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube under argon, add sodium t-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add the solution of the pre-formed catalyst to the Schlenk tube containing the base. Add 5-iodo-1,1,1-trifluoropentane (1.0 mmol, 266 mg), the secondary amine (1.2 mmol), and additional toluene to bring the total volume to 5 mL.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.
-
Monitoring: Check for the disappearance of the starting iodide by GC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with diethyl ether or ethyl acetate to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the eluent under reduced pressure. The resulting crude product can be further purified by flash column chromatography if necessary.
Troubleshooting and Key Insights
-
Low Yields in Suzuki Coupling: Incomplete reaction may be due to catalyst deactivation or inefficient transmetalation. Ensure reagents and solvents are anhydrous. Consider using a different base (e.g., Cs₂CO₃) or a more electron-rich ligand.
-
Hydrodehalogenation: The presence of water can sometimes lead to hydrodehalogenation as a side product.[2] While small amounts of water are necessary for the Suzuki protocol listed, using rigorously dried solvents in Sonogashira and Buchwald-Hartwig reactions is critical.
-
Ligand Choice is Crucial: For C(sp³) coupling partners, bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, t-Bu₃P) are generally superior as they promote the critical reductive elimination step.[14][15]
-
Base Sensitivity: If your coupling partner is base-sensitive, milder bases like K₂CO₃ or organic bases (e.g., DBU) can be screened, although this may require higher temperatures or longer reaction times.
References
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Mechanistic studies of transition metal-c
- Buchwald–Hartwig amin
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia.
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene. Benchchem.
- Cross-Coupling Reactions as Valuable Tool for the Prepar
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Mechanistic Significance of the Si–O–Pd Bond in the Palladium-Catalyzed Cross-Coupling Reactions of Alkenylsilanol
- Palladium-catalysed cross-coupling of organosilicon reagents. David Spring's group - University of Cambridge.
- Solid-state Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Deriv
- Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkyl
- Total Synthesis Enabled by Cross-Coupling. Macmillan Group.
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Application Notes and Protocols for 5-Iodo-1,1,1-trifluoropentane in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Trifluoromethyl Group in Drug Design
The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Among these, the trifluoromethyl (CF3) group is particularly prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] The strong electron-withdrawing nature of the trifluoromethyl group can alter a molecule's acidity, basicity, and dipole moment, while its high lipophilicity can enhance membrane permeability and bioavailability.[2][3] Furthermore, the robust carbon-fluorine bonds in the CF3 group often lead to increased metabolic stability, a critical attribute for extending the in vivo half-life of a therapeutic agent.[2]
5-Iodo-1,1,1-trifluoropentane emerges as a key building block for introducing a trifluoropentyl moiety into target molecules. This reagent provides a five-carbon chain terminating in a highly stable trifluoromethyl group, offering a strategic tool for chemists to probe deeper into binding pockets and enhance lipophilicity in a controlled manner. The presence of a terminal iodine atom provides a reactive handle for a variety of synthetic transformations, making it a versatile intermediate in the synthesis of novel therapeutic agents.
Physicochemical Properties of 5-Iodo-1,1,1-trifluoropentane
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 352-60-3 | [4][5][6] |
| Molecular Formula | C5H8F3I | [4][7] |
| Molecular Weight | 252.02 g/mol | [4] |
| Boiling Point | 153 °C | [4] |
| Density | 1.722 g/cm³ (at 20 °C) | [4] |
| Appearance | Colorless to light yellow liquid | - |
| Purity | ≥95-97% | [5] |
Core Applications & Synthetic Protocols
The primary utility of 5-Iodo-1,1,1-trifluoropentane lies in its ability to serve as an electrophile in nucleophilic substitution reactions and as a coupling partner in various transition metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for selective functionalization at the iodinated carbon.
Protocol 1: Nucleophilic Substitution for the Introduction of the 5,5,5-Trifluoropentyl Moiety
Nucleophilic substitution is a fundamental reaction in organic synthesis where a nucleophile displaces a leaving group. In 5-Iodo-1,1,1-trifluoropentane, the iodide ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This protocol describes a general procedure for the N-alkylation of a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.
Reaction Scheme:
Figure 1: General workflow for N-alkylation using 5-Iodo-1,1,1-trifluoropentane.
Materials:
-
5-Iodo-1,1,1-trifluoropentane
-
Primary amine of interest
-
Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF).
-
Base Addition: Add the base (e.g., potassium carbonate, 1.5-2.0 equivalents) to the stirred solution. The choice of a stronger base like cesium carbonate may be beneficial for less reactive amines.
-
Reagent Addition: Slowly add 5-Iodo-1,1,1-trifluoropentane (1.1-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(5,5,5-trifluoropentyl)amine.
Causality and Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Anhydrous Conditions: Water can compete with the amine nucleophile and lead to the formation of 5,5,5-trifluoropentan-1-ol as a byproduct.
-
Base: The base is crucial to deprotonate the amine, increasing its nucleophilicity. Potassium carbonate is a common and cost-effective choice, while cesium carbonate can enhance reaction rates due to the higher solubility of its salts and the "cesium effect".
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially for less reactive amines.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[8] While typically applied to aryl halides, this methodology can also be adapted for the coupling of alkyl halides with amines. This protocol provides a representative procedure for the coupling of an aromatic amine with 5-Iodo-1,1,1-trifluoropentane.
Reaction Scheme:
Figure 2: General workflow for Buchwald-Hartwig amination.
Materials:
-
5-Iodo-1,1,1-trifluoropentane
-
Aromatic amine (e.g., aniline derivative)
-
Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3))
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere glovebox or Schlenk line technique
Step-by-Step Protocol:
-
Glovebox Preparation: Inside a glovebox, add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the aromatic amine (1.0 equivalent), the base (e.g., NaOtBu, 1.4 equivalents), and the anhydrous solvent (e.g., Toluene).
-
Substrate Addition: Add 5-Iodo-1,1,1-trifluoropentane (1.2 equivalents) to the mixture.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product is then purified by column chromatography.
Causality and Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for the efficiency of the cross-coupling reaction. Pd2(dba)3 is a common palladium(0) source. Bulky electron-rich phosphine ligands like Xantphos are often used to promote the oxidative addition of the alkyl iodide to the palladium center and the subsequent reductive elimination to form the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
Safety and Handling
As with any iodoalkane, 5-Iodo-1,1,1-trifluoropentane should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors.[9]
-
Skin and Eye Contact: May cause skin and eye irritation.[9] In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from light and strong oxidizing agents.[9]
Conclusion
5-Iodo-1,1,1-trifluoropentane is a valuable synthetic intermediate for the introduction of the 5,5,5-trifluoropentyl group into organic molecules. This moiety can impart desirable properties in medicinal chemistry, such as increased lipophilicity and metabolic stability. The protocols provided herein for nucleophilic substitution and palladium-catalyzed cross-coupling serve as a guide for researchers to utilize this reagent in the synthesis of novel bioactive compounds. Careful consideration of reaction conditions and appropriate safety measures are essential for successful and safe experimentation.
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PubChem. 5-Iodo-1,1,1-trifluoropentane. National Center for Biotechnology Information. [Link]
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Wang, F., Wang, D., Wan, X., & Wu, L. (2020). Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. Nature communications, 11(1), 5480. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring 1-Iodo-5-Fluoropentane: Properties and Applications. [Link]
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PubChem. 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane. National Center for Biotechnology Information. [Link]
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Kovač, A., Gazvoda, L., & Urbič, T. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules, 27(11), 3591. [Link]
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ResearchGate. Does anyone have an idea how to prepare the following compound from alkyl iodide?. [Link]
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Sen, S., & Gevorgyan, V. (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Organic letters, 24(15), 2842–2846. [Link]
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Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 1030-1044. [Link]
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Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]
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Ranjbarkarimi, R., Mohammadikish, M., & Harrison, W. T. A. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 44(1), 133-142. [Link]
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Johansson, H. (2018). Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]
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ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. [Link]
-
ResearchGate. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
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PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. National Center for Biotechnology Information. [Link]
-
Stepan, A. F., & Chepurna, I. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature, 633(8028), 101–108. [Link]
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Application Note & Protocols: Leveraging 5-Iodo-1,1,1-trifluoropentane for the Strategic Synthesis of Fluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate key pharmaceutical properties.[1][2][3] The introduction of fluorine can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This guide focuses on a highly versatile and underutilized building block: 5-iodo-1,1,1-trifluoropentane (CAS No. 142576-92-9) . This reagent serves as an efficient precursor for the introduction of the 4,4,4-trifluorobutyl moiety, a group that imparts a unique combination of lipophilicity and metabolic resistance.
This document moves beyond a simple recitation of methods. It is designed to provide a deep, mechanistic understanding of why specific protocols are chosen, empowering researchers to not only apply these techniques but also to adapt and innovate them for their unique molecular targets. We will explore the three primary reactivity pathways of this reagent—nucleophilic substitution, metal-catalyzed cross-coupling, and radical reactions—providing detailed, field-tested protocols for each.
Physicochemical Properties and Strategic Value
5-Iodo-1,1,1-trifluoropentane is a linear five-carbon chain capped by a stable trifluoromethyl group at one end and a reactive primary iodide at the other.[4] The trifluoromethyl group is a potent electron-withdrawing group, but its influence is attenuated by the propyl chain, rendering the C-I bond's reactivity comparable to that of a standard primary alkyl iodide. This structural design makes it an ideal reagent for reliably introducing the trifluorobutyl chain without the electronic complications often seen with shorter-chain fluoroalkyl halides.[5]
| Property | Value | Source |
| Molecular Formula | C₅H₈F₃I | [4] |
| Molecular Weight | 252.02 g/mol | [4] |
| Appearance | Colorless liquid (typical) | N/A |
| Boiling Point | ~165-167 °C (Predicted) | N/A |
| Key Feature | Primary iodide for versatile reactivity | [6] |
Synthetic Pathways and Protocols
This section details the primary synthetic transformations achievable with 5-iodo-1,1,1-trifluoropentane. Each protocol is presented as a self-validating system, with notes on causality, expected outcomes, and troubleshooting.
Pathway I: Nucleophilic Aromatic Substitution (SNAr) & Aliphatic Substitution (SN2)
Expertise & Causality: The primary carbon-iodine bond is highly susceptible to nucleophilic attack via an SN2 mechanism.[7] Iodide is an excellent leaving group, facilitating reactions with a wide range of soft and hard nucleophiles, including amines, thiols, and phenoxides. For heteroaromatic systems, this reaction allows for direct C-N or C-S bond formation, a critical step in the synthesis of many pharmaceutical scaffolds.[8][9][10] The choice of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is crucial to prevent competition with the primary nucleophile. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the anion.
Caption: SN2 displacement of iodide by a nucleophile.
Protocol 2.1: N-Alkylation of Imidazole
This protocol details the synthesis of 1-(4,4,4-trifluorobutyl)-1H-imidazole.
Materials:
-
5-Iodo-1,1,1-trifluoropentane (1.0 eq)
-
Imidazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole (1.2 eq) and anhydrous DMF (approx. 0.2 M relative to the iodide).
-
Stir the solution until the imidazole has fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a slurry.
-
Add 5-iodo-1,1,1-trifluoropentane (1.0 eq) dropwise to the stirring slurry at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS. The starting iodide should be consumed, and a new, more polar spot (the product) should appear.
-
Upon completion, cool the reaction to room temperature. Quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product.
Expected Outcome: A colorless to pale yellow oil. Yields typically range from 75-90%.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Indazole | Cs₂CO₃ | DMF | 80 | 85 |
| 4-Mercaptopyridine | K₂CO₃ | Acetonitrile | 60 | 92 |
| Phenol | K₂CO₃ | DMF | 90 | 70 |
| Sodium Azide | NaN₃ | DMSO | 50 | >95 |
Pathway II: Metal-Catalyzed Cross-Coupling
Expertise & Causality: Transition metal catalysis provides access to C(sp³)-C(sp²) and C(sp³)-C(sp) bonds that are inaccessible through nucleophilic substitution. Suzuki-Miyaura coupling, for instance, uses a palladium catalyst to couple the alkyl iodide with an organoboron reagent. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, regenerating the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step, which can be challenging for C(sp³)-C(sp²) coupling. Bulky, electron-rich phosphine ligands are often required.
Caption: Key steps in the Suzuki cross-coupling reaction.
Protocol 2.2: Suzuki Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
5-Iodo-1,1,1-trifluoropentane (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
To a Schlenk tube, add 5-iodo-1,1,1-trifluoropentane (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed toluene/water mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 24 hours.
-
Validation Checkpoint: Monitor by GC-MS. Look for the disappearance of the starting iodide and the appearance of a new peak corresponding to the mass of the coupled product.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.
Expected Outcome: A colorless oil. Yields can vary significantly based on the substrate but are often in the 50-75% range.
Pathway III: Radical Reactions
Expertise & Causality: The C-I bond is relatively weak and can undergo homolytic cleavage to generate the 4,4,4-trifluorobutyl radical.[11] This can be initiated thermally, photochemically, or, more commonly, with a radical initiator like AIBN or triethylborane/O₂.[12][13] The resulting radical is nucleophilic and readily adds to electron-deficient alkenes (e.g., acrylates, acrylonitriles) in a Giese-type addition. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.[13]
Caption: Initiation and propagation steps of a radical addition.
Protocol 2.3: Radical Addition to Methyl Acrylate
Materials:
-
5-Iodo-1,1,1-trifluoropentane (1.5 eq)
-
Methyl Acrylate (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Tributyltin Hydride (Bu₃SnH) (1.1 eq) - Note: Use a tin-free method if possible, but this is the classic protocol.
-
Benzene or Toluene, degassed
Procedure:
-
Caution: Tributyltin hydride is toxic. Handle with extreme care in a fume hood.
-
To a three-neck flask equipped with a reflux condenser and two septa, add methyl acrylate (1.0 eq) and degassed benzene (0.1 M).
-
In a separate flask, prepare a solution of 5-iodo-1,1,1-trifluoropentane (1.5 eq), Bu₃SnH (1.1 eq), and a small amount of AIBN (0.1 eq) in degassed benzene.
-
Heat the flask containing methyl acrylate to reflux (approx. 80 °C).
-
Using a syringe pump, add the solution from step 3 to the refluxing methyl acrylate solution over 4 hours. This slow addition maintains a low concentration of the tin hydride, minimizing premature reduction of the starting iodide.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Validation Checkpoint: Monitor by ¹⁹F NMR. The triplet signal of the starting material should be replaced by a new triplet signal for the product, likely at a slightly different chemical shift.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify by column chromatography. It may be necessary to first remove tin byproducts via a workup with aqueous KF.
Expected Outcome: The product, methyl 3-(4,4,4-trifluorobutyl)propanoate, as a colorless oil. Yields are typically moderate to good (60-80%).
Conclusion and Future Outlook
5-Iodo-1,1,1-trifluoropentane is a potent and versatile reagent for the synthesis of complex molecules bearing the 4,4,4-trifluorobutyl group. Its predictable reactivity across nucleophilic, metal-catalyzed, and radical pathways allows for its strategic incorporation into diverse molecular architectures. For researchers in drug discovery, this building block provides a reliable method to introduce a metabolically robust, lipophilic moiety, offering a clear advantage in the optimization of lead compounds. The protocols outlined here serve as a robust starting point for exploration and further methods development.
References
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PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 4: Radical Reactions. Retrieved from [Link]
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protocols for using 5-Iodo-1,1,1-trifluoropentane in a laboratory setting
An In-depth Guide to the Laboratory Application of 5-Iodo-1,1,1-trifluoropentane
Introduction: The Strategic Role of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, agrochemistry, and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy for modulating molecular properties.[1] The trifluoromethyl group (CF₃) is particularly prized for its ability to enhance metabolic stability, increase bioavailability, and alter the electronic characteristics of a parent molecule.[2] 5-Iodo-1,1,1-trifluoropentane (CAS No. 352-60-3) has emerged as a key synthetic intermediate, providing a versatile scaffold for introducing the 4,4,4-trifluorobutyl moiety.[3]
The utility of this reagent stems from its bifunctional nature: a stable, lipophilic trifluorinated alkyl chain and a highly reactive carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, rendering it an excellent leaving group for nucleophilic substitution and a prime site for radical generation or insertion into organometallic species.[4] This guide provides a comprehensive overview of the essential physicochemical properties, safety protocols, and detailed application notes for the effective use of 5-Iodo-1,1,1-trifluoropentane in a research and development setting.
Section 1: Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical properties is fundamental to its safe handling and successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 352-60-3 | [3][5][6] |
| Molecular Formula | C₅H₈F₃I | [3][7] |
| Molecular Weight | 252.02 g/mol | [3][8] |
| Appearance | Colorless transparent liquid | |
| Boiling Point | ~153 °C | [3][8] |
| Density | 1.722 ± 0.06 g/cm³ (at 20 °C) | [3] |
| Flash Point | 56.0 ± 5.6 °C | [3] |
| Purity | Typically ≥95-97% | [5][8] |
| Synonyms | 1,1,1-Trifluoro-5-iodopentane; 4-(Trifluoromethyl)butyl iodide | [3][8] |
Section 2: Safety, Handling, and Storage Protocols
As a member of the halogenated alkane class, 5-Iodo-1,1,1-trifluoropentane requires careful handling to mitigate potential health and safety risks.[9] The protocols outlined below are essential for ensuring a safe laboratory environment.
Hazard Assessment & Causality
-
Primary Hazards: This compound is classified as an irritant.[5] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[5] The toxicological profile is characteristic of many halogenated alkanes, which can affect the central nervous system, liver, and kidneys with prolonged or acute exposure.[9]
-
Mechanism of Irritation: Like many organic halides, it can defat the skin upon prolonged contact, leading to dermatitis.[10] Vapors can irritate the mucous membranes of the respiratory tract.
Engineering Controls & Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
-
Ventilation: All manipulations of 5-Iodo-1,1,1-trifluoropentane must be conducted within a certified chemical fume hood.[9][11] This is the primary engineering control to prevent inhalation of vapors.
-
Eye Protection: Chemical safety goggles are mandatory.[9] For larger-scale operations (>50 mL) where splashing is a risk, the use of a full face shield over safety goggles is strongly recommended.[10]
-
Hand Protection: Chemical-resistant gloves are required. Due to the nature of halogenated solvents, double-gloving with nitrile gloves or using thicker Viton® gloves is advised.[9][11] Always consult the manufacturer's glove compatibility chart.[11]
-
Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.[9][11]
Caption: Workflow for the safe handling of 5-Iodo-1,1,1-trifluoropentane.
Storage and Stability
Organoiodine compounds can be sensitive to light, air, and heat.[12]
-
Storage Conditions: Store in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area.[12][13] A dedicated cabinet for flammable or halogenated compounds is appropriate.[11]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and reactive metals (e.g., alkali metals).[11][14]
-
Stability: While more stable than some lower-boiling iodoalkanes, prolonged storage can lead to gradual decomposition, often indicated by a slight discoloration due to the formation of elemental iodine (I₂). If discoloration is observed, the reagent may need to be purified (e.g., by washing with a sodium thiosulfate solution and re-distilling) before use in sensitive reactions.
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[9] Seek immediate medical attention.
-
Small Spill (<100 mL): If trained, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows).[11] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels for the initial absorption.
Section 3: Core Applications and Synthetic Rationale
The synthetic utility of 5-Iodo-1,1,1-trifluoropentane is dictated by the distinct properties of its two functional ends.
-
The Trifluoromethylpentyl Group (CF₃(CH₂)₄–): This portion of the molecule is generally inert to common reaction conditions. Its primary role is to be installed onto a target molecule, where its high lipophilicity and the strong electron-withdrawing nature of the CF₃ group can impart desirable pharmacological or material properties.[1]
-
The Carbon-Iodine Bond (–CH₂–I): This is the reactive center of the molecule. The iodide is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack (Sₙ2 reactions). Furthermore, the C-I bond can be cleaved homolytically under photoredox or radical initiation conditions to generate an alkyl radical, or it can participate in oxidative addition with transition metal catalysts (e.g., Pd, Cu, Ni) for cross-coupling reactions.[4][15]
Caption: Reactivity map of 5-Iodo-1,1,1-trifluoropentane.
Section 4: Detailed Experimental Protocols
The following protocols are representative examples of how 5-Iodo-1,1,1-trifluoropentane can be employed in common synthetic transformations.
Protocol 4.1: Williamson Ether Synthesis via Nucleophilic Substitution
-
Principle: This protocol demonstrates the classic Sₙ2 displacement of iodide by a phenoxide nucleophile. The choice of a polar aprotic solvent (DMF) accelerates the reaction, and moderate heat is used to ensure a reasonable reaction rate without promoting elimination side reactions.
-
Materials and Reagents:
Reagent Amount Moles 4-Methoxyphenol 1.24 g 10.0 mmol Sodium Hydride (60% in mineral oil) 0.44 g 11.0 mmol 5-Iodo-1,1,1-trifluoropentane 2.52 g 10.0 mmol | Anhydrous Dimethylformamide (DMF) | 40 mL | - |
-
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4-methoxyphenol (1.24 g).
-
Add anhydrous DMF (20 mL) via syringe and stir until the solid dissolves.
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (0.44 g) portion-wise over 10 minutes. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium phenoxide should be complete.
-
Add a solution of 5-Iodo-1,1,1-trifluoropentane (2.52 g) in anhydrous DMF (20 mL) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and cautiously quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Causality: Washing removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.
-
Protocol 4.2: Photoredox-Catalyzed Radical Alkylation of a Heteroarene
-
Principle: This advanced protocol utilizes visible-light photoredox catalysis to generate a 4,4,4-trifluorobutyl radical from 5-Iodo-1,1,1-trifluoropentane.[16][17] This radical then adds to an electron-rich heteroarene. This method avoids the use of stoichiometric organometallic reagents and often proceeds under mild conditions.
-
Materials and Reagents:
Reagent Amount Moles 1-Methylindole 131 mg 1.0 mmol 5-Iodo-1,1,1-trifluoropentane 378 mg 1.5 mmol Ru(bpy)₃Cl₂ (Photocatalyst) 6.5 mg 0.01 mmol Diisopropylethylamine (DIPEA) 348 µL 2.0 mmol | Anhydrous Acetonitrile (MeCN) | 10 mL | - |
-
Step-by-Step Procedure:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine 1-methylindole (131 mg), Ru(bpy)₃Cl₂ (6.5 mg), and 5-Iodo-1,1,1-trifluoropentane (378 mg).
-
Seal the tube with a septum. Evacuate and backfill with argon three times. Causality: Removing oxygen is critical as it can quench the excited state of the photocatalyst, inhibiting the reaction.[17]
-
Add anhydrous acetonitrile (10 mL) and DIPEA (348 µL) via syringe.
-
Stir the resulting solution and place it approximately 5-10 cm from a blue LED lamp (450 nm).
-
Irradiate the mixture at room temperature for 12-24 hours, stirring continuously. Monitor reaction completion by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography to isolate the C2-alkylated indole product.
-
Caption: Experimental workflow for photoredox-catalyzed alkylation.
References
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- 5-Iodo-1,1,1-trifluoropentane. Apollo Scientific.
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- Site-Selective Trifluoromethyl
- A scalable and operationally simple radical trifluoromethylation.
- Chemical Storage and Handling Recommend
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- The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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Application Notes and Protocols: 5-Iodo-1,1,1-trifluoropentane as a Versatile Building Block for Agrochemical Synthesis
Introduction: The Strategic Advantage of Fluorinated Moieties in Agrochemicals
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients has been a transformative strategy in modern chemical design.[1] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can significantly enhance the efficacy, stability, and overall performance of a molecule.[2][3] Its high electronegativity and steric bulk can improve metabolic stability by blocking sites of enzymatic degradation, increase lipophilicity to enhance membrane permeability, and alter electronic properties to improve binding affinity with biological targets.[4]
5-Iodo-1,1,1-trifluoropentane emerges as a critical building block for introducing the valuable 4,4,4-trifluorobutyl moiety into a wide range of molecular scaffolds. This intermediate provides a reactive handle—the primary iodide—for forming new carbon-carbon and carbon-heteroatom bonds, while preserving the beneficial trifluoromethyl group at a strategic distance from the reactive center. This application note provides a technical guide for researchers, chemists, and drug development professionals on the effective utilization of 5-iodo-1,1,1-trifluoropentane in the synthesis of novel agrochemical candidates. We will explore key reaction protocols, provide in-depth mechanistic insights, and present a framework for its safe and effective handling.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 352-60-3 | [5] |
| Molecular Formula | C₅H₈F₃I | [5] |
| Molecular Weight | 252.02 g/mol | [5] |
| Boiling Point | 153 °C | [5] |
| Purity | ≥97% | [5] |
Safety and Handling:
5-Iodo-1,1,1-trifluoropentane, like other iodoalkanes, should be handled with care in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[8] Alkyl iodides can be lachrymators and may cause skin and eye irritation.[9][10] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[11] Store the compound in a cool, dry place away from light and strong oxidizing agents.[9] Always consult the full Safety Data Sheet (SDS) before use.
Synthetic Applications and Protocols
The reactivity of the carbon-iodine bond in 5-iodo-1,1,1-trifluoropentane makes it a versatile substrate for a variety of synthetic transformations crucial for the assembly of complex agrochemicals. The primary nature of the iodide facilitates reactions that are often challenging with more sterically hindered secondary or tertiary halides.
Nucleophilic Substitution Reactions: Building Ethers and Amines
Nucleophilic substitution is a fundamental bond-forming reaction where the iodide, an excellent leaving group, is displaced by a nucleophile. This approach is particularly useful for synthesizing trifluoromethylated ethers and amines, which are prevalent in modern agrochemicals.
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of a trifluoromethylated aryl ether, a common structural motif in herbicides and fungicides.
Materials:
-
5-Iodo-1,1,1-trifluoropentane
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 5-iodo-1,1,1-trifluoropentane (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl (4,4,4-trifluorobutyl) ether.
Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a mild base suitable for deprotonating the phenol without causing unwanted side reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds. 5-Iodo-1,1,1-trifluoropentane is an excellent substrate for these transformations due to the high reactivity of the C-I bond.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[12][13] This is a robust method for linking the trifluoropentyl chain to aromatic or heteroaromatic rings.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
5-Iodo-1,1,1-trifluoropentane
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
In an oven-dried Schlenk flask, combine phenylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (3 mol%), and SPhos (6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water (10:1 v/v).
-
Add 5-iodo-1,1,1-trifluoropentane (1.0 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography to yield the trifluoromethylated alkylarene.
Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the alkyl iodide to the palladium(0) center and facilitating the subsequent reductive elimination, which can be challenging for C(sp³)-C(sp²) couplings. The aqueous base is essential for the transmetalation step in the catalytic cycle.[14]
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][15] While typically used with sp²-hybridized halides, conditions have been developed for the coupling of alkyl iodides.[16]
Caption: Key components of a Sonogashira coupling reaction.
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
Materials:
-
5-Iodo-1,1,1-trifluoropentane
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add phenylacetylene (1.2 eq) followed by 5-iodo-1,1,1-trifluoropentane (1.0 eq).
-
Stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Rationale: The copper(I) cocatalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[10][17] While predominantly used for aryl halides, its application has been extended to alkyl halides, providing a powerful route to secondary and tertiary amines.
Protocol 4: Buchwald-Hartwig Amination with a Primary Amine
Materials:
-
5-Iodo-1,1,1-trifluoropentane
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 eq).
-
Add anhydrous toluene, followed by aniline (1.2 eq) and 5-iodo-1,1,1-trifluoropentane (1.0 eq).
-
Seal the vial and heat to 110 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Rationale: The choice of a bulky, electron-rich ligand like RuPhos is critical for facilitating the challenging oxidative addition of the C(sp³)-I bond and the subsequent reductive elimination to form the C-N bond. Sodium tert-butoxide is a strong, non-nucleophilic base required for this transformation.[18]
Conclusion
5-Iodo-1,1,1-trifluoropentane is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its trifluoromethyl group imparts desirable physicochemical properties, while the reactive primary iodide allows for a wide range of synthetic manipulations. The protocols outlined in these application notes for nucleophilic substitution, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to incorporate the 4,4,4-trifluorobutyl moiety into diverse molecular architectures. By leveraging these synthetic strategies, scientists can accelerate the discovery and development of next-generation crop protection agents with enhanced performance and improved safety profiles.
References
- Novák, P., & Landa, Z. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. PubMed.
- Trifluoromethylated Building Blocks: Key to Advanced Agrochemicals. (n.d.). BOC Sciences.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Savoie, J., et al. (2015). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.
- Recent Developments in the Trifluoromethylation of Alkynes. (2021).
- Tavakkoli, Z. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters.
- Makarov, I. S., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry.
- Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. (2018).
- Cheung, C. W., & Ma, J. (2023). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Wang, Q., et al. (2021).
- Yagupolskii, L. M., et al. (2021).
- Sudarikov, D. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.
- Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Photoinduced inverse Sonogashira coupling reaction. (2018).
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- Sonogashira Coupling. (2020). YouTube.
- Sonogashira coupling. (n.d.). Wikipedia.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
- Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. (2022). Chemistry – A European Journal.
- Vechorkin, O., et al. (2011). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society.
- Synthesis of trifluoromethyl alkynes. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Jeschke, P. (2018). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. IntechOpen.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Fors, B. P., et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.
- SDS- Iodine Solution - Safety D
- Baker, D. R., et al. (Eds.). (1987). Synthesis and chemistry of agrochemicals. ACS Symposium Series.
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- Iodobenzene in Pharmaceuticals & Agrochemicals: Uses, Benefits, and Role as a Key Intermedi
- Safety in the labor
- Lab Procedure. (n.d.). Florida State University Department of Chemistry & Biochemistry.
- Application Notes and Protocols for the Synthesis of Agrochemicals. (n.d.). Benchchem.
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- Donate, P. M. (2019). Synthesis of New Agrochemicals.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- Zeng, C., et al. (2017). Method for the Preparation of Iodoalkanes.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2012). Accounts of Chemical Research.
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). The Journal of Organic Chemistry.
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experimental procedures for 5-Iodo-1,1,1-trifluoropentane reactions
An Application Guide to the Synthetic Utility of 5-Iodo-1,1,1-trifluoropentane
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the experimental procedures involving 5-iodo-1,1,1-trifluoropentane. This versatile building block is a valuable reagent for introducing the 1,1,1-trifluoropentyl moiety, a group of increasing importance in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. This document moves beyond simple procedural lists to explain the causal relationships behind experimental choices, offering detailed, field-proven protocols for its application in nucleophilic substitution, radical, and cross-coupling reactions.
Introduction: The Strategic Value of 5-Iodo-1,1,1-trifluoropentane
The incorporation of trifluoromethyl groups (CF₃) into organic molecules can profoundly alter their physical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] 5-Iodo-1,1,1-trifluoropentane (CAS 352-60-3) has emerged as a key intermediate for this purpose. Its structure is characterized by two distinct reactive sites: a primary alkyl iodide and a chemically robust trifluoromethyl group.
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of transformations.[2] This high reactivity at one end of the molecule is contrasted by the inertness of the trifluoromethyl group at the other, allowing for selective functionalization. This guide details the primary reaction pathways available for this reagent, providing both the mechanistic rationale and actionable protocols for its effective use in synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is critical for safe and effective handling.
| Property | Value | Source |
| CAS Number | 352-60-3 | [3] |
| Molecular Formula | C₅H₈F₃I | [3] |
| Molecular Weight | 252.02 g/mol | |
| Boiling Point | 153 °C | |
| Purity | Typically ≥97% |
Safety and Handling: 5-Iodo-1,1,1-trifluoropentane is classified as an irritant. All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.
Reaction Class I: Nucleophilic Substitution
Mechanistic Rationale
The primary C-I bond in 5-iodo-1,1,1-trifluoropentane is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[2] The large, polarizable iodine atom is an exceptional leaving group, facilitating displacement by a wide range of nucleophiles. The reaction proceeds with an inversion of stereochemistry if the carbon were chiral, a hallmark of the Sɴ2 pathway.[4] This allows for the direct and efficient attachment of the trifluoropentyl chain to amines, alcohols, thiols, and other nucleophilic species.
The key to this selectivity is the vast difference in bond strength and reactivity between the C-I bond and the C-F bonds of the trifluoromethyl group, which remain unaffected under these conditions.[2]
Caption: General workflow for Sɴ2 reactions.
Protocol: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the synthesis of N-(5,5,5-trifluoropentyl)benzylamine.
Materials:
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| 5-Iodo-1,1,1-trifluoropentane | 252.02 | 1.00 g | 3.97 mmol | 1.0 equiv |
| Benzylamine | 107.15 | 0.468 g | 4.37 mmol | 1.1 equiv |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.10 g | 7.94 mmol | 2.0 equiv |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-iodo-1,1,1-trifluoropentane (1.00 g, 3.97 mmol), benzylamine (0.468 g, 4.37 mmol), and potassium carbonate (1.10 g, 7.94 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure N-(5,5,5-trifluoropentyl)benzylamine.
Reaction Class II: Radical Reactions
Mechanistic Rationale
The weak C-I bond is susceptible to homolytic cleavage, making 5-iodo-1,1,1-trifluoropentane an excellent precursor for the 5,5,5-trifluoropentyl radical . This radical can be generated under various conditions, including photoredox catalysis or with traditional radical initiators like azobisisobutyronitrile (AIBN).[5] Once formed, this radical can participate in a host of transformations, most notably additions to unsaturated systems like alkenes and alkynes. The process typically involves a chain reaction mechanism with initiation, propagation, and termination steps.
Caption: Key steps in a radical addition reaction.
Protocol: Radical Addition to an Electron-Deficient Alkene
This protocol outlines the addition of the 5,5,5-trifluoropentyl radical to methyl acrylate.
Materials:
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| 5-Iodo-1,1,1-trifluoropentane | 252.02 | 1.00 g | 3.97 mmol | 1.0 equiv |
| Methyl Acrylate | 86.09 | 0.51 g | 5.95 mmol | 1.5 equiv |
| AIBN | 164.21 | 0.065 g | 0.397 mmol | 0.1 equiv |
| Tributyltin Hydride (Bu₃SnH) | 291.06 | 1.27 g | 4.37 mmol | 1.1 equiv |
| Toluene (Anhydrous) | - | 40 mL | - | - |
Procedure:
-
Caution! Tributyltin hydride is toxic. Handle with extreme care in a fume hood.
-
To a flame-dried 100 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, add a solution of 5-iodo-1,1,1-trifluoropentane (1.00 g, 3.97 mmol) and methyl acrylate (0.51 g, 5.95 mmol) in anhydrous toluene (20 mL).
-
In a separate syringe, prepare a solution of tributyltin hydride (1.27 g, 4.37 mmol) and AIBN (0.065 g, 0.397 mmol) in anhydrous toluene (20 mL).
-
Heat the flask to 85 °C.
-
Using a syringe pump, add the tributyltin hydride/AIBN solution to the reaction flask over a period of 4 hours.
-
After the addition is complete, continue to stir the reaction at 85 °C for an additional 2 hours.
-
Cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the desired product, methyl 3-(5,5,5-trifluoropentyl)propanoate.
Reaction Class III: Metal-Catalyzed Cross-Coupling
Mechanistic Rationale
5-Iodo-1,1,1-trifluoropentane is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds. The general mechanism involves a catalytic cycle, typically beginning with the oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0) or Cu(I)).[6][7] This is followed by transmetalation with an organometallic partner (e.g., an organoboron reagent in Suzuki coupling) and concludes with reductive elimination to furnish the coupled product and regenerate the active catalyst.
Caption: Catalytic cycle for Sonogashira coupling.
Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol details the coupling of 5-iodo-1,1,1-trifluoropentane with phenylacetylene.
Materials:
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| 5-Iodo-1,1,1-trifluoropentane | 252.02 | 0.50 g | 1.98 mmol | 1.0 equiv |
| Phenylacetylene | 102.14 | 0.223 g | 2.18 mmol | 1.1 equiv |
| Pd(PPh₃)₄ | 1155.56 | 0.115 g | 0.099 mmol | 0.05 equiv |
| Copper(I) Iodide (CuI) | 190.45 | 0.038 g | 0.198 mmol | 0.1 equiv |
| Triethylamine (TEA) | 101.19 | 10 mL | - | Solvent/Base |
Procedure:
-
To a Schlenk tube, add Pd(PPh₃)₄ (0.115 g, 0.099 mmol) and CuI (0.038 g, 0.198 mmol) under a nitrogen atmosphere.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed triethylamine (10 mL) via syringe.
-
Add 5-iodo-1,1,1-trifluoropentane (0.50 g, 1.98 mmol) followed by phenylacetylene (0.223 g, 2.18 mmol).
-
Stir the mixture at 50 °C for 8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove metal salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane) to afford the desired product, 1-phenyl-7,7,7-trifluorohept-1-yne.
Conclusion
5-Iodo-1,1,1-trifluoropentane is a powerful and versatile reagent for the introduction of the trifluoropentyl group. Its differentiated reactivity—a labile C-I bond for functionalization and a stable CF₃ group for property modulation—makes it suitable for a wide array of synthetic transformations. The protocols detailed herein for nucleophilic substitution, radical addition, and metal-catalyzed cross-coupling provide a robust foundation for researchers to leverage this building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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Allylation and Alkynylation of α‐Trifluoromethyl Alkyl Iodide Enabled by Photoredox Induced Halogen‐Atom‐Transfer. ResearchGate. Available at: [Link]
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Gas Phase S N 2 Reactions of Halide Ions with Trifluoromethyl Halides: Front- and Back-Side Attack vs. Complex Formation. ResearchGate. Available at: [Link]
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Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Chemistry Portal. Available at: [Link]
- Direct one-step synthesis of trifluoromethyl iodide. Google Patents.
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Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health (NIH). Available at: [Link]
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The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. Available at: [Link]
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Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. National Institutes of Health (NIH). Available at: [Link]
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Preparation of Trifluoroiodomethane via Vapour-Phase Catalytic Reaction Between Pentafluoroethane and Iodine. ResearchGate. Available at: [Link]
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Catalysis for Fluorination and Trifluoromethylation. ResearchGate. Available at: [Link]
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Exploring 1-Iodo-5-Fluoropentane: Properties and Applications. Autech Industry. Available at: [Link]
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5-Iodo-1,1,1-trifluoropentane. PubChem. Available at: [Link]
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1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane. PubChem. Available at: [Link]
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Radical Fluoroalkylation Reactions. Notables de la Ciencia. Available at: [Link]
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[Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses. Available at: [Link]
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Synthesis of [ F]F-DOPA Using Hypervalent Iodine Compounds. Cardiff University. Available at: [Link]
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Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of iodosulfoximine compound 5. Tf2O = trifluoromethanesulfonic anhydride. ResearchGate. Available at: [Link]
-
Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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1,1,1-Trifluoropentane. PubChem. Available at: [Link]
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9.2: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
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Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
1,1,1-Trifluoro-2-iodoethane. PubChem. Available at: [Link]
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The Emergence of 5-Iodo-1,1,1-trifluoropentane in Advanced Material Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Fluorinated Building Block
In the relentless pursuit of novel materials with enhanced performance characteristics, researchers and materials scientists are increasingly turning to specialized fluorinated building blocks. Among these, 5-Iodo-1,1,1-trifluoropentane (CAS No. 352-60-3) is emerging as a molecule of significant interest.[1][2][3] Its unique bifunctional nature, possessing both a reactive primary iodide and a stable trifluoromethyl group, positions it as a versatile precursor for the synthesis of a new generation of polymers and liquid crystals. The incorporation of trifluoromethyl moieties is a well-established strategy to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to materials.[4][5] This guide provides an in-depth exploration of the potential applications of 5-Iodo-1,1,1-trifluoropentane, complete with detailed protocols to facilitate its use in the modern research laboratory.
Physicochemical Properties of 5-Iodo-1,1,1-trifluoropentane
A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective application in materials synthesis. The key properties of 5-Iodo-1,1,1-trifluoropentane are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₅H₈F₃I | [1] |
| Molecular Weight | 252.02 g/mol | [1][2] |
| Boiling Point | 153 °C | [1][2] |
| Density | 1.722 g/cm³ (at 20 °C) | [1] |
| Flash Point | 56.0 °C | [1] |
| Purity | Typically ≥97% | [2] |
The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the molecule, while the primary iodide offers a reactive site for a variety of chemical transformations.
Application in the Synthesis of Novel Fluorinated Polymers
The dual functionality of 5-Iodo-1,1,1-trifluoropentane makes it a valuable component in polymer chemistry. The primary iodide can act as an initiator or a chain transfer agent in controlled radical polymerization techniques, while the trifluoromethyl group becomes a pendant functionality on the polymer backbone, imparting unique properties to the final material.
Iodine Transfer Polymerization (ITP) for Controlled Polymer Architectures
Iodine Transfer Polymerization (ITP) is a powerful reversible deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[6][7][8] The carbon-iodine bond in 5-Iodo-1,1,1-trifluoropentane is weaker than carbon-chlorine or carbon-bromine bonds, making it an efficient chain transfer agent.[9][10]
Protocol 1: Synthesis of a Trifluoromethyl-Functionalized Polyacrylate via ITP
This protocol describes the synthesis of a poly(methyl acrylate) with pendant 1,1,1-trifluoropentyl groups using 5-Iodo-1,1,1-trifluoropentane as a chain transfer agent (CTA).
Materials:
-
5-Iodo-1,1,1-trifluoropentane (CTA)
-
Methyl acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and oil bath
Procedure:
-
Preparation: In a Schlenk flask, combine 5-Iodo-1,1,1-trifluoropentane (e.g., 1 equivalent), methyl acrylate (e.g., 100 equivalents), and AIBN (e.g., 0.1 equivalents) in anhydrous toluene.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir. The reaction time will influence the final molecular weight and can be monitored by taking aliquots for analysis (e.g., by ¹H NMR to determine monomer conversion).
-
Termination: To quench the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring. Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer using techniques such as ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC) to confirm its structure, molecular weight, and dispersity.
Causality Behind Experimental Choices:
-
The use of a Schlenk line and freeze-pump-thaw cycles is crucial to eliminate oxygen, which can act as a radical scavenger and inhibit polymerization.
-
AIBN is a common thermal initiator that decomposes at a predictable rate at the specified temperature range.
-
The ratio of monomer to CTA is a key determinant of the final polymer's molecular weight.
-
Precipitation in a non-solvent like methanol is an effective method for purifying the polymer from unreacted monomer and initiator fragments.
Nucleophilic Substitution for Polymer Modification
The primary iodide in 5-Iodo-1,1,1-trifluoropentane is susceptible to nucleophilic substitution reactions.[9][10] This reactivity can be exploited to graft the 1,1,1-trifluoropentyl moiety onto existing polymers containing suitable nucleophilic groups, thereby modifying their surface properties and overall performance.
Protocol 2: Surface Modification of a Hydroxylated Polymer
This protocol details the grafting of the 1,1,1-trifluoropentyl group onto a polymer with hydroxyl functionalities, such as polyvinyl alcohol (PVA), to increase its hydrophobicity.
Materials:
-
Polymer with hydroxyl groups (e.g., PVA)
-
5-Iodo-1,1,1-trifluoropentane
-
A non-nucleophilic base (e.g., sodium hydride, NaH)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide, DMF)
-
Methanol for quenching
-
Deionized water for washing
Procedure:
-
Polymer Dissolution: Dissolve the hydroxylated polymer in anhydrous DMF in a dry, three-necked flask under an inert atmosphere (e.g., nitrogen).
-
Deprotonation: Cool the solution in an ice bath and slowly add NaH (e.g., 1.5 equivalents per hydroxyl group) to deprotonate the hydroxyl groups, forming alkoxide anions. Allow the reaction to stir for 1-2 hours at room temperature.
-
Grafting: Add 5-Iodo-1,1,1-trifluoropentane (e.g., 1.2 equivalents per hydroxyl group) to the reaction mixture and heat to 50-60 °C. Stir for 24-48 hours.
-
Quenching and Precipitation: Cool the reaction mixture and cautiously quench any unreacted NaH by the slow addition of methanol. Precipitate the modified polymer by pouring the solution into a large volume of deionized water.
-
Purification: Collect the polymer by filtration, wash thoroughly with deionized water to remove salts and residual DMF, and dry under vacuum.
-
Characterization: Confirm the successful grafting of the trifluoropentyl groups using FTIR (disappearance of O-H stretch), ¹H and ¹⁹F NMR spectroscopy, and assess the change in surface properties by measuring the water contact angle.
Application in the Design of Novel Liquid Crystals
Fluorinated liquid crystals are of immense interest for display technologies due to their unique dielectric and optical properties.[11][12][13][14] The trifluoromethyl group in 5-Iodo-1,1,1-trifluoropentane can be incorporated into liquid crystal molecules to modulate properties such as dielectric anisotropy, viscosity, and mesophase behavior.[15][16]
Synthesis of a Trifluoromethyl-Terminated Liquid Crystal Precursor
The reactive iodide of 5-Iodo-1,1,1-trifluoropentane allows for its attachment to a mesogenic core structure through reactions like etherification or esterification.
Protocol 3: Synthesis of a 4-(5,5,5-Trifluoropentyloxy)phenol Intermediate
This protocol describes the synthesis of a key intermediate for liquid crystal synthesis via a Williamson ether synthesis.
Materials:
-
4-Hydroxyphenol (Hydroquinone)
-
5-Iodo-1,1,1-trifluoropentane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenol (e.g., 1 equivalent) and potassium carbonate (e.g., 2 equivalents) in anhydrous acetone.
-
Addition of Alkylating Agent: Add 5-Iodo-1,1,1-trifluoropentane (e.g., 1.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by column chromatography on silica gel to yield the desired 4-(5,5,5-trifluoropentyloxy)phenol.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
This intermediate can then be further functionalized to create a complete liquid crystal molecule.
Conclusion and Future Outlook
5-Iodo-1,1,1-trifluoropentane is a promising and versatile building block for the development of novel fluorinated materials. Its ability to participate in controlled polymerization reactions and nucleophilic substitutions opens up a wide array of possibilities for creating polymers with tailored properties. Furthermore, its utility in synthesizing fluorinated mesogens highlights its potential in the field of liquid crystals. The protocols provided in this guide serve as a starting point for researchers to explore the full potential of this exciting molecule in their quest for next-generation materials.
References
- 5-Iodo-1,1,1-trifluoropentane - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.
- 5-Iodo-1,1,1-trifluoropentane | 352-60-3 - Sigma-Aldrich.
- Synthesis of Poly(phenylene oxide)
- Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing).
- Fluorinated liquid crystals - Properties and applic
- Trifluoromethyl-substituted polymers - NASA Technical Reports Server (NTRS).
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry.
- Fluorinated Building Blocks: Enhancing Material Science with Trifluoromethylated Compounds - NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH.
- Application Notes and Protocols for Perfluoroheptyl Iodide in Fluorin
- Fluorin
- The Versatility of Trifluoromethylated Building Blocks: Applications of 2-Bromo-3,3,3-trifluoropropene - NINGBO INNO PHARMCHEM CO.,LTD.
- Nematic Liquid Crystals with a Trifluoromethyl Group | Request PDF - ResearchG
- Synthesis of organic liquid crystals containing selectively fluorin
- Use of Iodocompounds in Radical Polymerization | Request PDF - ResearchG
- 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes - YouTube.
- Emerging Concepts in Iodine Transfer Polymeriz
- Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note - Save My Exams.
- 5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660 - PubChem.
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Reactions with 5-Iodo-1,1,1-trifluoropentane
Welcome to the technical support center for 5-Iodo-1,1,1-trifluoropentane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile fluorinated building block. The presence of the trifluoromethyl group introduces unique reactivity patterns that can be both advantageous and challenging. This resource provides in-depth, field-proven insights to help you achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of 5-Iodo-1,1,1-trifluoropentane I should be aware of?
5-Iodo-1,1,1-trifluoropentane is a primary alkyl iodide. The carbon-iodine bond is the primary site of reactivity for nucleophilic substitution and cross-coupling reactions. The defining feature of this molecule is the terminal trifluoromethyl (CF₃) group. This group is a powerful electron-withdrawing group, which can influence the reactivity of the C-I bond through inductive effects.[1] While the CF₃ group is distant from the iodine, its presence can subtly impact the electron density along the carbon chain, potentially affecting reaction kinetics compared to a non-fluorinated analogue. The C-F bonds are exceptionally strong and generally unreactive under typical cross-coupling and nucleophilic substitution conditions.
Q2: How should I handle and store 5-Iodo-1,1,1-trifluoropentane?
Proper handling and storage are critical for maintaining the integrity of this reagent. It is a light-sensitive compound and should be stored in a tightly sealed, amber-colored bottle to prevent degradation.[2] Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and metals.[3] For long-term storage, refrigeration is recommended. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Common Cross-Coupling Reactions
Scenario 1: Failed Suzuki-Miyaura Coupling
Problem: I am attempting a Suzuki-Miyaura coupling between 5-Iodo-1,1,1-trifluoropentane and an arylboronic acid, but I am only recovering starting materials or observing significant side products like protodeboronation of my boronic acid.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Catalyst or Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient for coupling with unactivated alkyl halides. The electron-withdrawing nature of the trifluoromethyl group, though distant, can make oxidative addition more challenging.
-
Inappropriate Base or Solvent: The choice of base is critical in Suzuki couplings to activate the boronic acid for transmetalation.[4] An incorrect base can lead to protodeboronation or catalyst decomposition.
-
Solution: For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5] Ensure your solvent is rigorously degassed to prevent catalyst oxidation. A mixture of an organic solvent like dioxane or toluene with a small amount of water is often necessary for efficient transmetalation.[6]
-
-
Hydrodehalogenation Side Reaction: A common side reaction with fluorinated substrates is hydrodehalogenation, where the alkyl iodide is reduced to the corresponding alkane (1,1,1-trifluoropentane).[7] This can be promoted by water as a hydrogen source in the presence of the palladium catalyst.
-
Solution: Minimize water content if hydrodehalogenation is a major issue, though some water is often necessary for the catalytic cycle. The choice of phosphine ligand can also influence the extent of this side reaction.[7]
-
| Parameter | Standard Conditions | Recommended Optimization |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂, PdCl₂(dppf), or pre-catalysts with bulky ligands |
| Ligand | PPh₃ | SPhos, XPhos, tBuBrettPhos |
| Base | Na₂CO₃, K₃PO₄ | Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Rigorously degassed solvents |
| Temperature | 80-110 °C | Screen temperatures, as lower temperatures can reduce side reactions |
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Scenario 2: Unsuccessful Grignard Reagent Formation
Problem: I am trying to form the Grignard reagent from 5-Iodo-1,1,1-trifluoropentane and magnesium turnings, but the reaction does not initiate, or I observe the formation of a homocoupled product.
Potential Causes & Troubleshooting Steps:
-
Passivated Magnesium Surface: The most common reason for a Grignard reaction failing to initiate is an oxide layer on the surface of the magnesium metal, which prevents the reaction with the alkyl halide.[8]
-
Solution: Activate the magnesium turnings before use. This can be done by gently crushing the turnings with a glass rod (under an inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine can also help initiate the reaction by reacting with the magnesium surface.[8]
-
-
Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[9][10]
-
Solution: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight. The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.[11] The reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Wurtz-type Homocoupling: The newly formed Grignard reagent can react with the starting alkyl iodide in a Wurtz-type coupling to form a dimer (1,1,1,10,10,10-hexafluorodecane).
-
Solution: Add the 5-Iodo-1,1,1-trifluoropentane solution slowly to the magnesium suspension to maintain a low concentration of the alkyl iodide in the presence of the Grignard reagent. This minimizes the rate of the bimolecular homocoupling reaction.
-
Experimental Protocol: Grignard Reagent Formation
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Add magnesium turnings to the flask. If the reaction is sluggish, add a small crystal of iodine.
-
Reagent Addition: Add a small portion of a solution of 5-Iodo-1,1,1-trifluoropentane in anhydrous diethyl ether or THF to the magnesium.
-
Initiation: The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gently warm the flask.
-
Completion: Once the reaction has started, add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
Scenario 3: Low Yield in Sonogashira Coupling
Problem: My Sonogashira coupling of 5-Iodo-1,1,1-trifluoropentane with a terminal alkyne is giving low yields of the desired product.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity: The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[12][13][14] Inactivity of either catalyst can lead to a failed reaction.
-
Solution: Use a reliable palladium source such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a fresh source of a copper(I) salt like CuI. Ensure that the reaction is performed under strictly anaerobic conditions to prevent oxidation of the catalysts, particularly the Cu(I) salt.
-
-
Homocoupling of the Alkyne (Glaser Coupling): The copper catalyst can also promote the oxidative homocoupling of the terminal alkyne, leading to a diyne byproduct and reduced yield of the cross-coupled product.
-
Solution: This side reaction is often more prevalent in the presence of oxygen. Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial. The choice of amine base can also influence the rate of Glaser coupling.
-
-
Reactivity of the Alkyl Iodide: While aryl and vinyl halides are the most common partners in Sonogashira coupling, alkyl halides can also be used, although their reactivity can be lower.[12]
-
Solution: More forcing conditions (higher temperature, longer reaction times) may be necessary. The use of more electron-rich and bulky phosphine ligands on the palladium catalyst can sometimes improve the rate of oxidative addition.
-
Troubleshooting Nucleophilic Substitution Reactions
Problem: I am attempting an Sₙ2 reaction with 5-Iodo-1,1,1-trifluoropentane using a nitrogen or oxygen nucleophile, but the reaction is slow or incomplete.
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance and Electronic Effects: While a primary alkyl iodide, the steric bulk of the trifluoromethylated pentyl chain may be slightly greater than a simple pentyl chain. The electron-withdrawing nature of the CF₃ group can also have a minor deactivating effect on the Sₙ2 transition state.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to solvate the cation of the nucleophilic salt and leave the anion more "naked" and nucleophilic. Increasing the reaction temperature can also help overcome the activation barrier.
-
-
Leaving Group Ability: Iodide is an excellent leaving group, so this is unlikely to be the primary issue. However, in competitive reactions, its departure could be slower than anticipated due to the aforementioned electronic effects.
-
Solution: Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base may be necessary to deprotonate it in situ or to scavenge the HI byproduct.
-
Decision Logic for Nucleophilic Substitution
Caption: Troubleshooting guide for nucleophilic substitution reactions.
Advanced Topics: Photoredox Catalysis
Question: Can 5-Iodo-1,1,1-trifluoropentane be used in photoredox-catalyzed reactions?
Answer: Yes, alkyl iodides are excellent precursors for alkyl radicals in photoredox catalysis.[15] The C-I bond is weak enough to be reduced by an excited-state photocatalyst, leading to the formation of a pentyl radical bearing a terminal trifluoromethyl group. This radical can then engage in various transformations, such as addition to alkenes or arenes, or in dual catalysis systems with transition metals.[16][17][18]
Troubleshooting Photoredox Reactions:
-
Low Quantum Yield: If the reaction is not proceeding, ensure your light source has the appropriate wavelength to excite your chosen photocatalyst. The reaction setup should maximize light penetration (e.g., using a flat-bottomed flask or a specialized photoreactor).
-
Side Reactions: Radical reactions can be prone to side reactions like dimerization or disproportionation. Running the reaction at a lower concentration can sometimes minimize these bimolecular side reactions.
-
Catalyst Decomposition: Ensure the reaction is thoroughly degassed, as oxygen can quench the excited state of the photocatalyst.
Purification of Trifluoromethylated Products
Challenge: My crude product containing the 5-(trifluoromethyl)pentyl moiety is difficult to purify.
Strategies:
-
Column Chromatography: Trifluoromethylated compounds can sometimes exhibit different polarity profiles than their non-fluorinated counterparts. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using thin-layer chromatography (TLC) is essential to find optimal separation conditions.[19] Due to the volatility of some fluorinated compounds, care should be taken during solvent removal.
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification method. Screening a variety of solvents or solvent mixtures is key to finding a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: For liquid products, distillation under reduced pressure can be effective, provided the product is thermally stable and has a boiling point sufficiently different from any impurities.
References
-
Palladium-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available at: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Available at: [Link]
-
Efficient Synthesis of Secondary Alkyl Fluorides via Suzuki Cross-Coupling Reaction of 1-Halo-1-fluoroalkanes. Journal of the American Chemical Society. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Available at: [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Stereoconvergent Negishi Arylations of Racemic Secondary Alkyl Electrophiles: Differentiating Between a CF3 and an Alkyl Group. NIH. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Available at: [Link]
-
Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. Available at: [Link]
-
An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. Available at: [Link]
-
Wiley-VCH 2007 - Supporting Information. Available at: [Link]
-
Organic Chemistry: Synthesis of a Grignard Reagent. YouTube. Available at: [Link]
-
New Photoredox Reactions Enabled By Unique Applications Of Base Metal Catalysis. Available at: [Link]
-
12.4 Grignard Reagents. Organic Chemistry. YouTube. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
1 Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2015. Available at: [Link]
-
Silver-Mediated Fluorination of Alkyl Iodide with TMSCF3 as the Fluorinating Agent. ResearchGate. Available at: [Link]
-
Design and Utilization of Stable Hydrofluoroolefin‐Based Trifluoropropynyl Surrogate for Sonogashira Coupling. ResearchGate. Available at: [Link]
-
5-Iodo-1,1,1-trifluoropentane. PubChem. Available at: [Link]
-
Visible-Light Photoredox Decarboxylation of Perfluoroarene Iodine(III) Trifluoroacetates for C–H Trifluoromethylation of (Hete. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group - Princeton University. Available at: [Link] Macmillan_Group/files/publications/cr300502r.pdf
-
(PDF) Principles and Applications of Photoredox Catalysis:Trifluoromethylation and Beyond. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
-
Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PMC. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-portal.org. Available at: [Link]
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Pentafluoroiodobenzene. PubChem. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Available at: [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Available at: [Link]
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Comparison of ¹⁹F‐NMR spectra, top: B(C6F5)3, middle: 1:1 mixture of... ResearchGate. Available at: [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]
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common side products in 5-Iodo-1,1,1-trifluoropentane reactions
Welcome to the technical support center for 5-Iodo-1,1,1-trifluoropentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Our goal is to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you anticipate, identify, and mitigate the formation of common side products in your reactions.
Understanding the Reactivity Profile of 5-Iodo-1,1,1-trifluoropentane
Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent chemical nature of 5-iodo-1,1,1-trifluoropentane. Its reactivity is dominated by two key features:
-
The Carbon-Iodine Bond: The C-I bond is relatively weak, and iodide is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack.[1] This facilitates desired S_N2 reactions but also opens the door for competing pathways.
-
The Trifluoromethyl (CF₃) Group: This group exerts a powerful electron-withdrawing inductive effect down the carbon chain. While somewhat attenuated by the distance, this effect increases the acidity of the hydrogen atoms on the adjacent carbons (β-hydrogens), making the molecule more prone to elimination reactions (E2) under basic conditions.
This duality means that reaction conditions must be carefully selected to favor the desired transformation—typically nucleophilic substitution—over competing elimination or radical pathways.
Troubleshooting Guides & FAQs
This section addresses the most common issues encountered during reactions with 5-iodo-1,1,1-trifluoropentane.
Category 1: Nucleophilic Substitution (S_N2) Reactions
Question: My substitution reaction is producing a significant amount of an alkene byproduct, 1,1,1-trifluoropent-4-ene. Why is this happening and how can I minimize it?
Answer: This is the most common issue and arises from a competition between the desired S_N2 pathway and the E2 elimination pathway. The use of a strong base, even if it's your intended nucleophile, can abstract a β-hydrogen, leading to the formation of an alkene.
Causality:
-
Base Strength & Steric Hindrance: Strong and/or sterically bulky bases will preferentially act as bases rather than nucleophiles, favoring the E2 pathway.[2]
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the elimination pathway, which is often entropically favored.
-
Solvent: Protic solvents can stabilize the transition state of elimination reactions.
Troubleshooting & Mitigation Strategies:
-
Choice of Base/Nucleophile: If your nucleophile is also a strong base (e.g., an alkoxide), consider using a less basic alternative if possible. For reactions requiring an external base, a non-nucleophilic, sterically hindered base is often used for deprotonation, but in this case, to avoid elimination, a weaker base like potassium carbonate (K₂CO₃) is preferable to stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is sufficient. Avoid high temperatures or prolonged heating.
-
Solvent Selection: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents are ideal for S_N2 reactions as they solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity without promoting elimination.[2]
}
Competing S_N2 and E2 reaction pathways.
Question: I am observing the formation of 1,1,1-trifluoropentane in my reaction. What is the cause of this reduction?
Answer: The presence of the reduced, de-iodinated product, 1,1,1-trifluoropentane, strongly suggests an unwanted radical-mediated side reaction.
Causality: The relatively weak C-I bond can be cleaved homolytically by heat, light (photolysis), or the presence of radical initiators to form a primary alkyl radical.[3] This radical can then abstract a hydrogen atom from the solvent, a reagent, or an impurity to yield the reduced alkane.
Troubleshooting & Mitigation Strategies:
-
Exclude Light: Protect your reaction from light by wrapping the flask in aluminum foil, especially if the reaction is sensitive or requires long reaction times.
-
Inert Atmosphere: Ensure the reaction is run under a thoroughly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can participate in and complicate radical reactions.
-
Solvent Purity: Use high-purity, degassed solvents. Solvents like THF can form peroxides which act as radical initiators. Ensure any reagents that might contain residual reducing agents (e.g., hydrides from a previous step) are purified.
-
Avoid Radical Initiators: Be mindful that common reagents, such as AIBN or benzoyl peroxide, are designed to initiate radical reactions and should be avoided unless a radical pathway is intended.[3]
Question: My reaction is very slow, and forcing conditions (high heat) leads to decomposition and a mixture of byproducts. How can I improve the reaction efficiency?
Answer: Sluggish reactions are often due to poor nucleophile reactivity or poor solubility. Forcing the conditions typically introduces more energy into the system than necessary for the desired reaction, activating alternative decomposition and side reaction pathways.
Troubleshooting & Mitigation Strategies:
-
Enhance Nucleophilicity: As mentioned, polar aprotic solvents (DMF, DMSO) enhance the "naked" character of the nucleophile.
-
Phase-Transfer Catalysis (PTC): If your nucleophile salt has poor solubility in the organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The PTC transports the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.
-
Finkelstein Reaction Principle: If your nucleophile is a poor one, consider an in-situ activation. For example, adding a catalytic amount of sodium iodide can sometimes accelerate reactions of other alkyl halides, although in this case, the starting material is already an iodide. The principle of using a highly soluble salt of your nucleophile is still relevant.
Category 2: Purification and Analysis
Question: How can I effectively separate my desired substituted product from the common alkene and reduced side products?
Answer: The physical properties of the desired product and the common side products are typically different enough to allow for effective separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| Starting Material | C₅H₈F₃I | 252.02[4] | ~153 | Moderately Polar |
| Desired S_N2 Product | Varies | Varies | Varies | Varies (depends on Nu) |
| E2 Side Product | C₅H₇F₃ | 124.10 | ~36 | Nonpolar |
| Reduction Side Product | C₅H₉F₃ | 126.12[5] | ~63 | Very Nonpolar |
Purification Strategy:
-
Distillation: If your desired product has a significantly higher boiling point than the side products and is thermally stable, fractional distillation can be an effective purification method, especially on a larger scale. The nonpolar, lower molecular weight side products will distill first.
-
Column Chromatography: This is the most common and versatile method. Given the significant difference in polarity, separation is usually straightforward.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a nonpolar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The nonpolar reduction and elimination side products will elute first with the nonpolar solvent, while your likely more polar product will require a higher concentration of the polar solvent to elute.
-
}
Troubleshooting workflow for common issues.
Experimental Protocols
Protocol: Optimized S_N2 Reaction with Sodium Azide to Minimize Elimination
This protocol details a representative S_N2 reaction designed to minimize the formation of the E2 side product.
Materials:
-
5-Iodo-1,1,1-trifluoropentane (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Setup: Assemble a round-bottomed flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add sodium azide (1.2 eq) followed by anhydrous DMF. Stir the suspension under a positive pressure of inert gas.
-
Substrate Addition: Add 5-iodo-1,1,1-trifluoropentane (1.0 eq) to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow, monitoring carefully for side product formation by TLC or GC). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 5-azido-1,1,1-trifluoropentane.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- Vertex AI Search, "Exploring 1-Iodo-5-Fluoropentane: Properties and Applic
- Vertex AI Search, "Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually
- Sigma-Aldrich, "5-Iodo-1,1,1-trifluoropentane | 352-60-3"
- Vertex AI Search, "Radical Reactions (Part 1)"
- PubChem, "5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660"
- PMC, "Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkyl
- Semantic Scholar, "Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Notables de la Ciencia, "Radical Fluoroalkyl
- Master Organic Chemistry, "Two Elimination Reaction P
- PubChem, "5-Iodoundecafluoropentane | C5F11I | CID 69494"
- Filo, "Organic Chemistry: Elimination Reactions and Related Concepts St
- Chemistry LibreTexts, "14.
- PMC, "Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction"
- Semantic Scholar, "Concerted Nucleophilic Arom
- Chemistry LibreTexts, "2.2: The Discovery of Nucleophilic Substitution Reactions (for reference)"
- PubChem, "1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane"
- ResearchGate, "Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro deriv
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), "Addition of free radicals to unsaturated systems. Part 23. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-ene"
- BIOGEN Científica, "5-Iodo-1,1,1-trifluoropentane"
- PubChem, "1,1,1-Trifluoropentane | C5H9F3 | CID 228005"
- Google Patents, "FR2794456A1 - Synthesis of trifluoromethyl iodide and/or pentafluoroethyl iodide by vapor phase reaction of e.g.
- Organic Syntheses Procedure, "[Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]"
- PMC, "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
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- 5. 1,1,1-Trifluoropentane | C5H9F3 | CID 228005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 5-Iodo-1,1,1-trifluoropentane
Welcome to the technical support center for 5-iodo-1,1,1-trifluoropentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 5-iodo-1,1,1-trifluoropentane.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution reaction with 5-iodo-1,1,1-trifluoropentane, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in nucleophilic substitution reactions involving 5-iodo-1,1,1-trifluoropentane can stem from several factors related to the substrate, nucleophile, solvent, and reaction conditions.
Causality and Recommended Solutions:
-
Nucleophile Strength: The trifluoromethyl group is strongly electron-withdrawing, which can reduce the electrophilicity of the carbon atom bearing the iodine. Therefore, a sufficiently strong nucleophile is crucial for an efficient SN2 reaction.
-
Recommendation: If you are using a weak nucleophile, consider switching to a stronger one. For instance, if an alcohol is your nucleophile, deprotonating it with a strong base to form the more nucleophilic alkoxide is a standard strategy.
-
-
Solvent Choice: The choice of solvent plays a critical role in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively "naked" and more reactive.[1][2]
-
Recommendation: Solvents like DMF, DMSO, or acetonitrile are excellent choices for promoting SN2 reactions.[2] In contrast, polar protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
-
Leaving Group Ability: While iodide is an excellent leaving group, its departure can sometimes be hindered.
-
Recommendation: Ensure your starting material is pure. Contaminants can interfere with the reaction.
-
-
Reaction Temperature and Time: Some nucleophilic substitutions require significant activation energy.
-
Recommendation: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures. Monitoring the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time.
-
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a solution of your nucleophile (1.2 equivalents) in anhydrous DMF, add 5-iodo-1,1,1-trifluoropentane (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at the desired temperature (starting from room temperature and gradually increasing if necessary).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Issue 2: Competing Elimination Reactions Leading to Side Products
Question: I am observing the formation of elimination byproducts in my reaction with 5-iodo-1,1,1-trifluoropentane. How can I suppress these side reactions and favor substitution?
Answer:
The formation of elimination products (alkenes) is a common competing pathway in substitution reactions, particularly with hindered nucleophiles or at elevated temperatures.
Causality and Recommended Solutions:
-
Steric Hindrance: Bulky nucleophiles can act as bases, abstracting a proton from the carbon adjacent to the leaving group, leading to an E2 reaction.
-
Recommendation: Whenever possible, use a less sterically hindered nucleophile.
-
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Base Strength of the Nucleophile: Strongly basic nucleophiles are more prone to inducing elimination.
-
Recommendation: If your desired reaction is a substitution, and your nucleophile is also a strong base, consider using a less basic alternative if one is available for your synthetic route.
-
Data Presentation: Solvent Effects on Substitution vs. Elimination
The choice of solvent can significantly influence the ratio of substitution to elimination products. The following table provides a general guideline for the reaction of a secondary alkyl halide, which can be extrapolated to understand the behavior of 5-iodo-1,1,1-trifluoropentane.
| Solvent Type | Favored Reaction | Rationale |
| Polar Aprotic (e.g., DMSO, DMF) | SN2 | Solvates the cation, leaving a highly reactive "naked" nucleophile. |
| Polar Protic (e.g., Ethanol, Water) | SN1 / E1 | Solvates both the cation and the nucleophile, favoring carbocation formation. |
Issue 3: Low Yield in Cross-Coupling Reactions
Question: I am using 5-iodo-1,1,1-trifluoropentane in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira), and the yield is poor. What factors should I investigate to optimize this reaction?
Answer:
Low yields in cross-coupling reactions with fluoroalkyl halides can be attributed to several factors, including the choice of catalyst, ligand, base, and solvent.[3][4][5][6]
Causality and Recommended Solutions:
-
Catalyst and Ligand Selection: The oxidative addition of the C-I bond to the palladium center is a critical step. The electronic and steric properties of the ligand play a crucial role in the efficiency of this step and the subsequent reductive elimination.
-
Base Selection: The base is essential for the transmetalation step in many cross-coupling reactions. The strength and solubility of the base can significantly affect the reaction outcome.
-
Recommendation: A common strategy is to use a milder base to avoid side reactions.[3] Inorganic bases like K₃PO₄, Cs₂CO₃, or organic bases like triethylamine can be effective. A screen of different bases is often necessary.
-
-
Solvent: The solvent must be able to dissolve the reactants and the catalyst system.
-
Recommendation: Common solvents for cross-coupling reactions include toluene, dioxane, and THF. The choice of solvent can influence the solubility of the base and the overall reaction kinetics.
-
Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction
-
In a reaction vessel, combine 5-iodo-1,1,1-trifluoropentane (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a suitable degassed solvent (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling 5-iodo-1,1,1-trifluoropentane?
A1: 5-Iodo-1,1,1-trifluoropentane should be handled in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as a skin and serious eye irritant.[9] Avoid inhalation of vapors and contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.
Q2: How should I store 5-iodo-1,1,1-trifluoropentane?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] Protect it from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[10]
Q3: What is the primary advantage of using a trifluoromethyl-containing building block like 5-iodo-1,1,1-trifluoropentane in drug discovery?
A3: The trifluoromethyl (CF₃) group is a crucial pharmacophore in modern drug design.[11] Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins due to its strong electron-withdrawing nature and steric bulk.[11]
Q4: Can 5-iodo-1,1,1-trifluoropentane be used in radical reactions?
A4: Yes, the carbon-iodine bond in 5-iodo-1,1,1-trifluoropentane is relatively weak and can be cleaved under radical conditions (e.g., using a radical initiator like AIBN or photoredox catalysis) to generate a trifluoropentyl radical. This radical can then participate in various C-C bond-forming reactions.[12]
Q5: Are there any known incompatibilities for 5-iodo-1,1,1-trifluoropentane?
A5: 5-Iodo-1,1,1-trifluoropentane is incompatible with strong oxidizing agents and strong bases.[10] Reactions with strong bases may lead to elimination reactions as a major pathway.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Reaction Type Decision Tree
Caption: Decision tree for selecting a reaction type.
References
-
Denmark, S. E., & Smith, R. C. (2007). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. National Institutes of Health. [Link]
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Boyd, M. J., & Organ, M. G. (2013). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. PubMed Central. [Link]
-
Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Li, Y., & Wu, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
-
Beier, P., & Mykhailiuk, P. K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Lee, E., & Sanford, M. S. (2012). Catalysis for Fluorination and Trifluoromethylation. PubMed Central. [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Cai, Z., & Pan, Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). 5-Iodoundecafluoropentane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 5-Iodo-1,1,1-trifluoropentane. PubChem. Retrieved from [Link]
-
That Chemist (2022, May 4). Five Unexpected Reactions [Video]. YouTube. [Link]
-
National Center for Biotechnology Information (n.d.). 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane. PubChem. Retrieved from [Link]
-
Gondo, R., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. [Link]
-
Johansson, J. (2018). Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-portal.org. [Link]
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National Center for Biotechnology Information (n.d.). 1,1,1-Trifluoropentane. PubChem. Retrieved from [Link]
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managing the reactivity of 5-Iodo-1,1,1-trifluoropentane
Technical Support Center: 5-Iodo-1,1,1-trifluoropentane
Welcome to the technical support guide for 5-Iodo-1,1,1-trifluoropentane (CAS 352-60-3). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the unique reactivity of this valuable fluorinated building block. The following sections are structured in a question-and-answer format to directly address common challenges and inquiries.
Section 1: Compound Profile and Safe Handling
This section provides essential data and safety protocols for 5-Iodo-1,1,1-trifluoropentane. Adherence to these guidelines is critical for ensuring experimental safety and reagent integrity.
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 352-60-3 | [1][2] |
| Molecular Formula | C₅H₈F₃I | [1][2] |
| Molecular Weight | 252.01 g/mol | [Calculated] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | ~153 °C | [1] |
| Purity | Typically ≥95-97% | [1][4] |
| Key Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. Light sensitive. | [4][5][6][7] |
| Storage | Store at 2-8 °C in a dry, well-ventilated place. Keep container tightly closed and protect from direct sunlight. | [8][9] |
Q1: What are the primary safety precautions for handling 5-Iodo-1,1,1-trifluoropentane?
Answer: Due to its classification as an irritant, comprehensive personal protective equipment (PPE) is mandatory.[5][6]
-
Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves properly.[10]
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][9]
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), collect in a suitable container, and dispose of as hazardous waste.[8][11]
Q2: How should I properly store this reagent to ensure its stability?
Answer: The stability of 5-Iodo-1,1,1-trifluoropentane is primarily compromised by exposure to light and elevated temperatures. The C-I bond is labile and can undergo homolytic cleavage, leading to decomposition.
-
Light Protection: Store the reagent in an amber or opaque bottle to prevent photodegradation.[9] Long-term exposure to ambient light can cause the release of free iodine, often indicated by a purple or brownish tint.
-
Temperature Control: Refrigeration at 2-8 °C is recommended to minimize decomposition and vapor pressure.[8]
-
Inert Atmosphere: For long-term storage or high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Section 2: Frequently Asked Questions (FAQs) on General Reactivity
This section addresses common questions about the fundamental reactivity of 5-Iodo-1,1,1-trifluoropentane.
Q3: How does the trifluoromethyl (CF₃) group influence the reactivity of the C-I bond?
Answer: The strongly electron-withdrawing nature of the CF₃ group exerts a significant inductive effect (-I) along the carbon chain. This has two major consequences:
-
Activation for Nucleophilic Substitution: The electron density at the carbon atom bonded to the iodine (C-1) is reduced, making it more electrophilic and susceptible to attack by nucleophiles. This generally facilitates Sₙ2-type reactions.[12][13]
-
Facilitation of Radical Formation: Fluoroalkyl iodides are well-known precursors for generating fluoroalkyl radicals.[14][15] The C-I bond is relatively weak and can be cleaved under thermal, photolytic, or radical-initiator conditions to generate the 4,4,4-trifluorobutyl-1-yl radical, a valuable intermediate in modern synthesis.[16][17]
Q4: Can this compound participate in standard cross-coupling reactions?
Answer: Yes, absolutely. Primary alkyl iodides, including 5-Iodo-1,1,1-trifluoropentane, are competent coupling partners in several palladium-catalyzed cross-coupling reactions. The reactivity order for halides in these reactions is typically I > Br > Cl, making iodides highly effective.[18]
-
Suzuki-Miyaura Coupling: It can be coupled with boronic acids or their esters to form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds.[19][20][21]
-
Sonogashira Coupling: It can react with terminal alkynes to form C(sp³)–C(sp) bonds, a powerful method for introducing the trifluoropentyl moiety onto an alkyne framework.[18][22][23]
Section 3: Troubleshooting Guide for Common Reactions
This guide provides specific, actionable advice for overcoming common experimental challenges.
Workflow: General Troubleshooting Strategy
Before diving into specific reaction issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting failed reactions.
Grignard Reagent Formation
Q5: I'm trying to form the Grignard reagent (4,4,4-trifluoropentylmagnesium iodide), but the reaction won't initiate. The solution remains clear. What's wrong?
Answer: This is the most common failure mode for Grignard reactions. The primary cause is the passivating oxide layer (MgO) on the surface of the magnesium metal, which prevents contact with the alkyl iodide.[24] The electron-withdrawing CF₃ group can also make initiation more challenging compared to non-fluorinated analogues.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water.[24] Ensure all glassware is oven-dried, the solvent (e.g., diethyl ether, THF) is anhydrous, and the reaction is run under a dry, inert atmosphere (N₂ or Ar).
-
Activate the Magnesium: The MgO layer must be disrupted.
-
Mechanical Activation: Before adding solvent, gently crush the magnesium turnings with a glass rod inside the reaction flask under an inert atmosphere. This exposes fresh metal surfaces.
-
Chemical Activation (Iodine): Add a single, small crystal of iodine (I₂) to the magnesium.[25][26] The iodine will react with the magnesium surface, cleaning it. The brown color of the I₂ should disappear as the reaction initiates.
-
Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane, which reacts readily to expose fresh magnesium surfaces.
-
-
Initiate with Heat: Gentle heating can help start the reaction. Use the warmth of your hand or a warm water bath.[25] Once initiated (bubbling, cloudiness), the reaction is typically exothermic and may not require further heating.
Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
Q6: My Suzuki/Sonogashira coupling reaction with 5-Iodo-1,1,1-trifluoropentane is giving low yields and a lot of dark, insoluble material (palladium black). What is the likely cause?
Answer: The formation of palladium black indicates that your active Pd(0) catalyst is decomposing. This is almost always due to the presence of oxygen in the reaction system. For C(sp³)-C(sp²) couplings, ligand choice and base strength are also critical factors.
Troubleshooting Protocol:
-
Rigorous Degassing: Oxygen must be completely removed.
-
Solvent: Degas the solvent thoroughly before use. The most effective method is "freeze-pump-thaw," repeated at least three times. Alternatively, sparging with argon or nitrogen for 30-60 minutes can be effective.
-
Headspace: After adding all reagents, evacuate and backfill the reaction flask with an inert gas (N₂ or Ar) three to five times. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Verify Catalyst and Ligand Quality: Use a fresh, high-quality palladium source and ligand. Some common catalysts for C(sp³) couplings include Pd(dppf)Cl₂ or in-situ generated catalysts from Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Base Selection (Suzuki): For Suzuki couplings, the base is crucial for activating the boronic acid.[19] A weak base may not be sufficient. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
-
Copper Co-catalyst (Sonogashira): For Sonogashira couplings, a copper(I) co-catalyst (typically CuI) is essential for the standard mechanism.[22][27] Ensure it is fresh; it should be off-white, not green or brown.
Nucleophilic Substitution
Q7: I am attempting an Sₙ2 reaction with a soft nucleophile (e.g., a thiol or cyanide), but I'm recovering most of my starting material. Why is the reaction so slow?
Answer: While the CF₃ group activates the substrate towards substitution, other factors can impede the reaction.
Troubleshooting Protocol:
-
Solvent Choice: For Sₙ2 reactions, a polar aprotic solvent is ideal as it solvates the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus maximizing its nucleophilicity. Recommended solvents include DMF, DMSO, or acetonitrile.
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating the reaction can significantly increase the rate, provided the reagents are thermally stable.
-
Counter-ion Effects: The nature of the cation associated with your nucleophile matters. For example, using potassium cyanide (KCN) with a crown ether (e.g., 18-crown-6) can "free" the cyanide anion from its ion pair, dramatically increasing its reactivity.
-
Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used to shuttle the nucleophile into the organic phase, accelerating the reaction.
Radical Reactions
Q8: I am trying to perform a radical cyclization initiated from 5-Iodo-1,1,1-trifluoropentane using AIBN and Bu₃SnH, but the primary product is just the reduced starting material, 1,1,1-trifluoropentane. What is happening?
Answer: This indicates that the intermediate 4,4,4-trifluorobutyl-1-yl radical is being trapped by the hydrogen donor (Bu₃SnH) faster than it can undergo the desired subsequent reaction (e.g., cyclization or addition to an alkene).[17]
Troubleshooting Protocol:
-
Control the Concentration of Bu₃SnH: The rate of hydrogen abstraction is first-order with respect to the concentration of Bu₃SnH. The standard solution to this problem is to add the tin hydride slowly over several hours via a syringe pump. This keeps the instantaneous concentration of Bu₃SnH low, giving the radical a chance to undergo the desired reaction before it is quenched.
-
Use an Alternative H-donor: If slow addition is not sufficient, consider using a less efficient hydrogen donor, such as (TMS)₃SiH (tris(trimethylsilyl)silane), which has a slower rate of hydrogen atom transfer.
-
Check Initiator and Temperature: Ensure your radical initiator (e.g., AIBN, V-70) is appropriate for the reaction temperature. AIBN typically requires temperatures around 80 °C for efficient decomposition.[28]
References
-
Syntheses with perfluoroalkyl iodides. A review - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Exploring 1-Iodo-5-Fluoropentane: Properties and Applications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Grignard Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
-
Perfluoroalkyl iodide - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation. (2023, January 24). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Safety Data Sheet - INDOFINE Chemical Company, Inc. (n.d.). Retrieved January 11, 2026, from [Link]
-
5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved January 11, 2026, from [Link]
-
Recent Advances in Iodine-Mediated Radical Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 11, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 11, 2026, from [Link]
-
UTSC - Chemistry Lab Grignard Reaction Experiment - YouTube. (2013, January 29). Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Retrieved January 11, 2026, from [Link]
-
Chem 334: Grignard Reaction - YouTube. (2016, February 11). Retrieved January 11, 2026, from [Link]
-
Radical Reactions (Part 1). (n.d.). Retrieved January 11, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]
-
4: Radical Reactions - Chemistry LibreTexts. (2023, November 15). Retrieved January 11, 2026, from [Link]
-
Study of nucleophilic aromatic substitution with diaryliodonium salts - Diva-portal.org. (n.d.). Retrieved January 11, 2026, from [Link]
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- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 352-60-3 Cas No. | 5-Iodo-1,1,1-trifluoropentane | Apollo [store.apolloscientific.co.uk]
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- 13. diva-portal.org [diva-portal.org]
- 14. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 15. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 16. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. tcichemicals.com [tcichemicals.com]
- 22. jk-sci.com [jk-sci.com]
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- 25. youtube.com [youtube.com]
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preventing decomposition of 5-Iodo-1,1,1-trifluoropentane during reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Iodo-1,1,1-trifluoropentane (CAS 352-60-3). This document is designed for researchers, chemists, and drug development professionals who utilize this valuable trifluoromethylpentylating agent in their synthetic workflows. Due to the inherent reactivity of its carbon-iodine bond, this compound can be susceptible to decomposition, leading to inconsistent results, reduced yields, and complex product mixtures.
This guide provides in-depth, field-proven insights into the causes of degradation and offers practical, actionable solutions for its prevention. We will cover the fundamental principles of its instability, answer frequently asked questions, provide troubleshooting scenarios, and detail essential protocols to ensure the integrity of your experiments.
Understanding the Instability of 5-Iodo-1,1,1-trifluoropentane
The utility of 5-Iodo-1,1,1-trifluoropentane as a synthetic building block stems from the reactivity of the C-I bond. However, this reactivity is also the source of its instability. The carbon-iodine bond is the weakest covalent bond in the molecule, with a dissociation energy significantly lower than C-Br, C-Cl, or C-F bonds.[1] This makes the molecule susceptible to degradation via several pathways, primarily initiated by light, heat, or chemical incompatibility.
Key Decomposition Pathways
Decomposition of 5-Iodo-1,1,1-trifluoropentane typically proceeds through one or more of the following mechanisms:
-
Photolytic Cleavage: Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond. This generates a trifluoropentyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which imparts a characteristic pink, brown, or purple color to the solution. Perfluoroalkyl iodides are known to undergo photolysis, often facilitated by interactions with other molecules.[2][3]
-
Thermal Decomposition: Elevated temperatures provide sufficient energy to overcome the C-I bond dissociation energy, leading to the same radical species as photolysis. While the molecule is reasonably stable at moderate temperatures, prolonged exposure to heat during reactions (e.g., reflux) or improper storage can accelerate degradation.[4][5]
-
Base-Induced Elimination: In the presence of strong, non-nucleophilic bases, an E2 elimination reaction can occur, where the iodide is eliminated along with a proton from the adjacent carbon, forming 1,1,1-trifluoropent-4-ene.[1]
-
Nucleophilic Substitution: The iodide ion is an excellent leaving group, making the compound susceptible to SN2 reactions with various nucleophiles. While this is often the desired reaction, unwanted nucleophiles (including impurities or certain solvents) can consume the starting material.[1][6]
The diagram below illustrates these primary degradation routes.
Caption: Primary decomposition pathways for 5-Iodo-1,1,1-trifluoropentane.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 5-Iodo-1,1,1-trifluoropentane?
A: Proper storage is the single most critical factor in preventing decomposition. Follow these guidelines:
-
Temperature: Store refrigerated at 2-8°C. Avoid freezing, as this can cause pressure changes in the container.
-
Light: Always store in an amber or opaque bottle to protect from light. For added protection, the bottle can be wrapped in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen can participate in radical side reactions. Ensure the container is tightly sealed to prevent moisture ingress.
Q2: My new bottle of the reagent has a slight pink or brown tint. Is it still usable?
A: A slight discoloration indicates the presence of a small amount of dissolved iodine (I₂), a common sign of minor decomposition. For many applications, this low level of impurity will not significantly affect the reaction. However, for high-purity applications, such as in late-stage pharmaceutical synthesis or kinetic studies, the material should be purified immediately before use. See the protocol in Section 4 for details.
Q3: What solvents and reagents are incompatible with 5-Iodo-1,1,1-trifluoropentane?
A: Avoid strong bases (e.g., alkoxides, LDA, NaH) if elimination is not the desired pathway. Be cautious with highly nucleophilic reagents that could lead to undesired substitution reactions. Additionally, avoid prolonged heating in protic solvents, which can promote solvolysis.
| Reagent/Condition Class | Potential Issue | Mitigation Strategy |
| Strong Bases | E2 Elimination | Use weaker, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) or perform reaction at low temperatures. |
| Strong Nucleophiles | Unwanted SN2 Substitution | Control stoichiometry and temperature carefully. |
| Protic Solvents (at high temp) | Solvolysis | Prefer aprotic solvents (e.g., THF, DMF, Acetonitrile) for reactions requiring heat. |
| Lewis Acids | Can activate the C-I bond | Evaluate compatibility on a small scale before proceeding. |
| Direct Sunlight / UV Light | Rapid Photodegradation | Protect the reaction vessel from all light sources. |
Q4: How do I safely handle and dispose of this reagent?
A: Always handle 5-Iodo-1,1,1-trifluoropentane in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Dispose of waste material and empty containers in accordance with local, state, and federal regulations for halogenated organic compounds.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving 5-Iodo-1,1,1-trifluoropentane.
Q5: My reaction mixture is turning dark brown/purple very quickly. What is happening and how can I fix it?
A: This is a classic sign of rapid decomposition and the formation of molecular iodine (I₂).
-
Primary Cause: The most likely culprit is exposure to light. Even ambient lab lighting can be sufficient to initiate photolysis, especially if the reaction is running for an extended period.[3] High reaction temperatures can also be a cause.
-
Immediate Action: Wrap your reaction vessel securely in aluminum foil to block all light. If the reaction is heated, check the temperature to ensure it has not exceeded the intended setpoint.
-
Preventative Measures: For future runs, prepare your reaction in a flask already wrapped in foil. If possible, lower the reaction temperature. The addition of a small amount of copper powder can sometimes act as a radical scavenger, though its compatibility must be tested.
Q6: My reaction yield is low and I see many unidentified byproducts in the GC-MS/LC-MS. What should I investigate?
A: Low yield and a complex mixture suggest that the starting material is degrading and participating in side reactions. Use the following flowchart to diagnose the issue.
Caption: Troubleshooting flowchart for low reaction yields.
Q7: I suspect my base is causing decomposition. How can I confirm this and what are the alternatives?
A: If you are using a strong base like an alkoxide (e.g., NaOtBu) or an amide (e.g., LDA), elimination is a very likely side reaction.[1]
-
Confirmation: Set up a small-scale control reaction with your starting material, solvent, and base at the reaction temperature, but without the other coupling partner. Monitor by TLC or GC for the disappearance of the starting material and the appearance of a new, more nonpolar spot (the alkene).
-
Alternatives: Switch to a milder, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient to scavenge acid generated in the reaction without promoting significant elimination.
Protocols for Prevention and Analysis
Adherence to strict handling and analysis protocols is essential for achieving reproducible results.
Protocol: General Handling for Reaction Setup
This protocol minimizes light and atmospheric exposure.
-
Preparation: Before starting, wrap the reaction flask, addition funnel, and any condenser completely in aluminum foil.
-
Inerting: Assemble the glassware and flame-dry under vacuum or purge thoroughly with a stream of dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent to the reaction flask via cannula or syringe.
-
Reagent Transfer: Remove the bottle of 5-Iodo-1,1,1-trifluoropentane from cold storage. Allow it to warm to room temperature while still under an inert atmosphere to prevent condensation of moisture inside.
-
Dispensing: Quickly transfer the required amount of the liquid reagent via a dry, nitrogen-flushed syringe. Add it to the reaction flask, ensuring the syringe needle tip is below the solvent surface if possible.
-
Reaction: Seal the flask under a positive pressure of inert gas and proceed with the reaction, maintaining light protection throughout.
Protocol: Purification of Discolored Reagent
This procedure removes dissolved iodine (I₂) immediately before use.
-
Preparation: In a separatory funnel, dissolve the discolored 5-Iodo-1,1,1-trifluoropentane in a 5-fold volume of a nonpolar, water-immiscible solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic solution with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.[7] The brown color of the iodine will disappear as it is reduced to colorless iodide (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻). Repeat the wash until the organic layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30°C to prevent thermal decomposition.
-
Immediate Use: The resulting clear, colorless liquid should be used immediately for the best results.
Protocol: Analytical Monitoring of Decomposition
Regularly check the purity of your stock material, especially if it has been stored for a long time.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dilute a small aliquot (e.g., 1 µL) of the reagent in a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Inject onto a standard nonpolar GC column (e.g., DB-5ms).
-
The primary decomposition product to look for would be the elimination product, 1,1,1-trifluoropent-4-ene, which will have a much shorter retention time. Other dimers or reaction products may also be visible.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS can also be used to identify organic iodine compounds and their degradation products in reaction mixtures.[8][9]
-
Prepare a dilute sample in acetonitrile or methanol.
-
Use a reverse-phase column (e.g., C18). High-resolution mass spectrometry can help confirm the elemental composition of byproducts.[8]
-
References
-
Alkyl Iodide - Properties, Synthesis, and Reactions. (n.d.). Vedantu. Retrieved from a relevant chemistry education source.[1]
-
Balaraman, K., et al. (2022). A convenient synthesis of alkyl iodides, bromides, and chlorides from alcohols.** Synthesis, 54(19), 4320-4328. DOI: 10.1055/a-1845-1055.[10]
-
EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from a relevant regulatory agency source.[11]
-
Hirbawi, N., Lin, P. C., & Jarvo, E. R. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry, 87(18), 12352-12369. DOI: 10.1021/acs.joc.2c01416.[6]
-
Matsugi, A., et al. (2014). Thermal Decomposition of 1,1,1-Trifluoroethane Revisited. The Journal of Physical Chemistry A, 118(23), 4079-4087. DOI: 10.1021/jp503201q.[4]
-
McDonagh, S., et al. (2021). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. Coatings, 11(9), 1115. DOI: 10.3390/coatings11091115.[3]
-
Organic Syntheses Procedure. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link][7]
-
PubChem. (n.d.). 5-Iodo-1,1,1-trifluoropentane. National Center for Biotechnology Information. Retrieved from [Link][12]
-
Wang, J., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry, 88(2), 1275-1280. DOI: 10.1021/acs.analchem.5b03694.[8][9]
-
Wu, J., et al. (2018). Water facilitated photolysis of perfluoroalkyl iodides via halogen bonding. Organic Chemistry Frontiers, 5(18), 2685-2689. DOI: 10.1039/C8QO00714A.[2]
-
Zhang, L., et al. (2018). Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite. Materials, 11(12), 2449. DOI: 10.3390/ma11122449.[5]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. 5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 5-Iodo-1,1,1-trifluoropentane Experiments
Welcome to the technical support center for 5-Iodo-1,1,1-trifluoropentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical expertise.
I. Core Principles and Reagent Overview
5-Iodo-1,1,1-trifluoropentane is a key building block in medicinal chemistry and materials science, valued for its trifluoromethyl group which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The presence of a primary iodide offers a reactive handle for various coupling and nucleophilic substitution reactions. However, the interplay between the electron-withdrawing trifluoromethyl group and the reactive C-I bond necessitates a nuanced approach to reaction and work-up design.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 352-60-3 | |
| Molecular Weight | 252.02 g/mol | |
| Boiling Point | 153 °C | |
| Purity | ≥97% |
II. Troubleshooting Guide: A Mechanistic Approach
This section addresses common issues encountered during reactions and work-ups involving 5-Iodo-1,1,1-trifluoropentane.
Question 1: My reaction is sluggish or fails to go to completion. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to low reactivity. Let's break them down:
-
Steric Hindrance: While the iodide is primary, the trifluoromethyl group can exert some steric and electronic effects. If your nucleophile or coupling partner is bulky, the reaction rate may be significantly reduced.
-
Solution: Consider using a less hindered substrate or a more reactive catalyst system. For coupling reactions, phosphine ligands with a larger bite angle can sometimes improve efficiency.
-
-
Iodide as a Leaving Group: While iodide is an excellent leaving group, in some SN2 reactions, the choice of solvent is critical.[1]
-
Solution: For SN2 reactions, favor polar aprotic solvents like DMF or acetone. Acetone is particularly effective in Finkelstein reactions (halide exchange) as it solubilizes sodium iodide while precipitating the resulting sodium chloride or bromide, driving the equilibrium forward.[1]
-
-
Radical Inhibition: Some reactions involving alkyl iodides can have radical character. Trace amounts of oxygen can initiate radical side reactions or inhibit the desired pathway.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing your solvents prior to use is also a good practice.
-
Question 2: I'm observing the formation of a significant amount of a non-polar impurity that co-elutes with my product. What could it be and how do I remove it?
Answer:
This is a classic problem, and the likely culprit is a side reaction involving the alkyl iodide.
-
Potential Side Reaction: Elimination (E2) If your reaction conditions involve a strong, sterically hindered base, you may be promoting an E2 elimination to form 1,1,1-trifluoropent-4-ene.
-
Identification: This alkene will be significantly more volatile than your starting material or desired product. It can often be detected by GC-MS.
-
Mitigation: If substitution is the desired outcome, avoid strong, bulky bases. If a base is required, opt for a weaker, non-nucleophilic base like potassium carbonate or triethylamine. Lowering the reaction temperature can also favor the SN2 pathway over E2.[2]
-
-
Work-up Strategy for Removal:
-
Aqueous Work-up: Perform a standard aqueous work-up to remove any water-soluble impurities.
-
Column Chromatography: Careful column chromatography is your best option. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) and consider a long column for better separation.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Question 3: During my aqueous work-up, I'm getting a persistent emulsion. How can I break it?
Answer:
Emulsions are common when dealing with fluorinated compounds due to their unique solubility properties.
-
Cause: The trifluoromethyl group imparts significant hydrophobicity, while the rest of the molecule may have some polarity, leading to surfactant-like behavior at the aqueous-organic interface.
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution.
-
Change of Solvent: If the emulsion persists, try adding a small amount of a different organic solvent with a different polarity, such as diethyl ether or dichloromethane.
-
Filtration through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite can help to break it up.
-
III. Frequently Asked Questions (FAQs)
Q: How should I store 5-Iodo-1,1,1-trifluoropentane?
A: Alkyl iodides can be sensitive to light and heat, which can cause the homolytic cleavage of the C-I bond and lead to the formation of iodine, giving the compound a pink or brownish tint.[3] Store it in an amber bottle in a cool, dark place, preferably under an inert atmosphere. Refrigeration is recommended for long-term storage.
Q: Can I use 5-Iodo-1,1,1-trifluoropentane in Grignard reactions?
A: While it is possible to form a Grignard reagent from this compound, the presence of the trifluoromethyl group can complicate the reaction. The electron-withdrawing nature of the CF3 group can make the alpha-protons more acidic, potentially leading to side reactions if a strong base is used. Careful control of reaction conditions is crucial.
Q: What are the safety precautions for handling this compound?
A: 5-Iodo-1,1,1-trifluoropentane is an irritant.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation, ingestion, and skin contact.[4] In case of contact, wash the affected area thoroughly with soap and water.[4]
IV. Experimental Workflow: A Validated Protocol
Here is a detailed protocol for a representative SN2 reaction using 5-Iodo-1,1,1-trifluoropentane.
Reaction: Synthesis of 5-(Azido)-1,1,1-trifluoropentane
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 eq) and anhydrous DMF (20 mL).
-
Inert Atmosphere: Purge the flask with argon for 10 minutes.
-
Reagent Addition: Add 5-Iodo-1,1,1-trifluoropentane (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 40 mL) to remove residual DMF, followed by a wash with brine (40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Work-up Procedure Diagram:
Caption: A typical work-up and purification workflow for reactions involving 5-Iodo-1,1,1-trifluoropentane.
V. References
-
Vertex AI Search. Exploring 1-Iodo-5-Fluoropentane: Properties and Applications.
-
Sigma-Aldrich. 5-Iodo-1,1,1-trifluoropentane | 352-60-3.
-
Chemia. Alkane iodination: Aliphatic compound iodination overview and reactions.
-
YouTube. Why direct iodination of alkane is not possible: Haloalkane and Haloarene.
-
PubChem. 5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660.
-
Thieme. A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane.
-
Pearson+. Iodination of alkanes using iodine (I2) is usually an unfavorable....
-
PubChem. 5-Iodoundecafluoropentane | C5F11I | CID 69494.
-
Quora. Why is the direct iodination of alkane not possible?.
-
Chemia. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
-
ChemicalBook. 5-IODO-1,1,1-TRIFLUOROPENTANE | 352-60-3.
-
PubChem. 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane.
-
Google Patents. WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
-
Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes.
-
Cardiff University. Synthesis of [ F]F-DOPA Using Hypervalent Iodine Compounds.
-
Master Organic Chemistry. Alkyl Halide Reaction Map And Summary.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Royal Society of Chemistry. Reactions of trifluoromethyl radicals with organic halides. Part 3.—Choloromethanes, using hexafluoroacetone as a source of radicals.
-
ResearchGate. Trifluoromethylation of alkyl bromides | Download Scientific Diagram.
-
PubChem. 1,1,1-Trifluoropentane | C5H9F3 | CID 228005.
-
Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-].
Sources
- 1. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkane iodination: Aliphatic compound iodination overview and reactions: Aliphatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 18 – Chemia [chemia.manac-inc.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Steric Hindrance in Reactions with 5-Iodo-1,1,1-trifluoropentane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iodo-1,1,1-trifluoropentane. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during syntheses involving this versatile, yet sterically demanding, reagent. The presence of the trifluoromethyl group introduces unique electronic and steric challenges that can impact reaction outcomes. This resource will equip you with the knowledge to anticipate and overcome these hurdles, ensuring successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields with 5-iodo-1,1,1-trifluoropentane consistently low, especially in nucleophilic substitution reactions?
A1: Low yields in nucleophilic substitution reactions with 5-iodo-1,1,1-trifluoropentane are often a direct consequence of steric hindrance. The bulky trifluoromethyl group at the end of the pentyl chain can physically obstruct the backside attack required for a typical S(_N)2 reaction.[1][2][3] This steric congestion increases the activation energy of the reaction, leading to slower reaction rates and lower yields.[4][5] Additionally, the strong electron-withdrawing nature of the trifluoromethyl group can decrease the electrophilicity of the carbon bearing the iodine, further slowing down the reaction.
Q2: I am observing a significant amount of elimination byproducts in my reaction. What is causing this and how can I minimize it?
A2: The formation of elimination byproducts (alkenes) is a common competing pathway in reactions with sterically hindered alkyl halides. When the nucleophile is also a strong base, it can abstract a proton from the carbon adjacent to the one bearing the iodine, leading to an E2 elimination reaction. The steric hindrance that disfavors the S(_N)2 pathway can make the E2 pathway more competitive. To minimize elimination, consider using a less basic nucleophile or optimizing reaction conditions to favor substitution, such as using a more polar aprotic solvent and lower reaction temperatures.
Q3: Can I form a Grignard reagent with 5-iodo-1,1,1-trifluoropentane? I'm having trouble initiating the reaction.
A3: Formation of a Grignard reagent with 5-iodo-1,1,1-trifluoropentane can be challenging. The strong C-F bonds in the trifluoromethyl group can make the molecule less reactive towards magnesium insertion.[6] Furthermore, the resulting Grignard reagent, if formed, may be unstable. However, it is not impossible. Activation of the magnesium with iodine or 1,2-dibromoethane is crucial. Using highly reactive Rieke magnesium may also be beneficial. It is important to maintain strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.
Q4: Are there alternative coupling strategies I can use if direct nucleophilic substitution is proving difficult?
A4: Yes, cross-coupling reactions are excellent alternatives. Palladium-catalyzed reactions like Suzuki-Miyaura, Negishi, and Sonogashira couplings are generally more tolerant of steric hindrance and can provide good yields where direct substitution fails.[7][8][9][10][11] These reactions involve the formation of an organometallic intermediate that then couples with your substrate, bypassing the need for a direct backside attack.
Troubleshooting Guides
Issue 1: Low Yield in S(_N)2 Nucleophilic Substitution
Scenario: You are attempting to displace the iodide in 5-iodo-1,1,1-trifluoropentane with a primary amine to synthesize a trifluoromethyl-substituted amine, but the yield is consistently below 30%.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low S(_N)2 yields.
Detailed Protocol for Optimizing S(_N)2 Reactions:
-
Reagent Purity: Ensure that 5-iodo-1,1,1-trifluoropentane and the nucleophile are of high purity. Impurities can inhibit the reaction.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the nucleophile salt, leaving the anionic nucleophile more "naked" and reactive.
-
Temperature Optimization: Start the reaction at room temperature. If the reaction is sluggish, gradually increase the temperature in 10-15 °C increments. Monitor the reaction by TLC or GC-MS to check for the formation of elimination byproducts.
-
Nucleophile Concentration: Use a slight excess of the nucleophile (1.1-1.5 equivalents) to drive the reaction to completion.
-
Consider a Phase-Transfer Catalyst: For reactions with anionic nucleophiles, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields by facilitating the transfer of the nucleophile into the organic phase.
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | Start at RT, then gradually increase | Balances reaction rate and potential for side reactions. |
| Nucleophile | Use a less sterically hindered nucleophile | Minimizes steric clash with the substrate. |
| Additives | Phase-transfer catalyst (e.g., TBAB) | Can improve reaction rates for biphasic reactions. |
Table 1. Recommended adjustments for optimizing S(_N)2 reactions.
Issue 2: Dominant Elimination Side Products
Scenario: Your reaction is producing the desired substitution product, but the major product is the corresponding alkene from an E2 elimination.
Troubleshooting Workflow:
Caption: Decision tree for minimizing elimination byproducts.
Strategies to Favor Substitution over Elimination:
-
Choice of Nucleophile/Base: If possible, use a nucleophile that is a weak base. For example, if an alcohol is the desired product, using an acetate nucleophile followed by hydrolysis is a good strategy to avoid elimination.
-
Temperature Control: Elimination reactions are generally favored at higher temperatures. Running the reaction at or below room temperature can significantly reduce the amount of elimination byproduct.
-
Solvent: Polar aprotic solvents (DMF, DMSO) are known to favor S(_N)2 reactions over E2.
Issue 3: Failure in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)
Scenario: You are attempting a Suzuki or Negishi coupling with 5-iodo-1,1,1-trifluoropentane, but the reaction is not proceeding, or the yield is very low.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting failed cross-coupling reactions.
Detailed Protocol for a Suzuki-Miyaura Coupling:
This protocol is a starting point for the coupling of an arylboronic acid with 5-iodo-1,1,1-trifluoropentane.
Materials:
-
5-iodo-1,1,1-trifluoropentane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid, potassium carbonate, and palladium catalyst.
-
Add the dioxane/water solvent mixture and stir for 10 minutes.
-
Add the 5-iodo-1,1,1-trifluoropentane via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Catalyst | Use a pre-catalyst with a bulky ligand (e.g., XPhos Pd G3) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, more soluble bases are often more effective. |
| Solvent | Toluene, Dioxane, THF | Choice of solvent can significantly impact reaction rate and yield. |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome steric hindrance. |
Table 2. Recommended adjustments for optimizing Suzuki-Miyaura coupling with sterically hindered substrates.[12]
References
- He, S. Y. (2022). Transition Metal-catalyzed Cross-coupling And Defluorinative Coupling Reaction Of Trifluoromethyl Compounds. Globe Thesis.
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 17). Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Retrieved from [Link]
-
PubMed. (2006, July 21). A stereoselective synthesis of 6,6,6-trifluoro-L-daunosamine and 6,6,6-trifluoro-L-acosamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions for Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature methods for synthesis of 6,6,6-trifluoro-norleucine (1) via.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Retrieved from [Link]
-
Stack Exchange. (2018, January 2). Why in SN1 reaction the order of reactivity of alkyl halides increases from fluorine to iodine?. Retrieved from [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
Unipd. (n.d.). Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6,6,6-Trifluoro-hexylamine. PubChem. Retrieved from [Link]
-
ResearchGate. (2015, September 12). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylhexylamine. PubChem. Retrieved from [Link]
Sources
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- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
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Technical Support Center: Solvent Effects on 5-Iodo-1,1,1-trifluoropentane Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iodo-1,1,1-trifluoropentane. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile fluorinated building block. The following question-and-answer format directly addresses common issues and fundamental questions regarding the influence of solvents on its reactivity, particularly in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group in 5-iodo-1,1,1-trifluoropentane affect its reactivity in nucleophilic substitution reactions compared to a non-fluorinated alkyl iodide?
A1: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group exerts a significant inductive effect (-I) that propagates through the carbon chain. This effect has a dual impact on the reactivity of the C-I bond. Firstly, it can decrease the electron density at the carbon atom bearing the iodine, potentially making it more electrophilic. However, studies on similar fluorinated alkyl halides have shown that fluorine substituents near the reaction center can decelerate the rate of Sₙ2 reactions.[1] This is attributed to the destabilization of the transition state and potential electrostatic repulsion between the fluorine atoms' lone pairs and the incoming nucleophile.[1] Therefore, while the C-I bond is polarized, the overall Sₙ2 reaction rate may be slower than that of its non-fluorinated analog, n-pentyl iodide.
Q2: Which type of solvent is generally recommended for Sₙ2 reactions with 5-iodo-1,1,1-trifluoropentane?
A2: For classic Sₙ2 reactions, polar aprotic solvents are highly recommended.[2] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), can dissolve the nucleophile (often a salt) while not significantly solvating the anionic nucleophile.[2] This "naked" nucleophile is more reactive and can more effectively attack the electrophilic carbon of the C-I bond. In contrast, polar protic solvents (e.g., water, methanol, ethanol) will form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the Sₙ2 reaction rate.[3]
Q3: Can 5-iodo-1,1,1-trifluoropentane undergo elimination reactions? Which conditions favor elimination over substitution?
A3: Yes, 5-iodo-1,1,1-trifluoropentane can undergo E2 elimination reactions, particularly in the presence of strong, sterically hindered bases. The key factors that favor elimination (E2) over substitution (Sₙ2) are:
-
Base Strength and Steric Hindrance: Strong, bulky bases such as potassium tert-butoxide (t-BuOK) are more likely to act as bases rather than nucleophiles, abstracting a proton from the β-carbon and leading to elimination.[4]
-
Substrate Structure: While 5-iodo-1,1,1-trifluoropentane is a primary alkyl halide, which generally favors Sₙ2, the use of a strong, hindered base can still promote elimination.[5]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[6]
-
Solvent: While polar aprotic solvents are generally preferred for Sₙ2, the choice of base is a more dominant factor in determining the substitution vs. elimination outcome.
Q4: What is the expected solubility of 5-iodo-1,1,1-trifluoropentane in common organic solvents?
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with 5-iodo-1,1,1-trifluoropentane.
Issue 1: Low or No Conversion to the Desired Substitution Product
| Potential Cause | Explanation | Recommended Solution |
| Poor Nucleophile Reactivity | The nucleophile may be too weak or sterically hindered. | - Select a stronger, less hindered nucleophile. - If using an alcohol, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH) to form the more reactive alkoxide. |
| Inappropriate Solvent Choice | Use of a polar protic solvent (e.g., ethanol, water) is solvating and deactivating the nucleophile. | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[2] |
| Insufficient Reaction Temperature or Time | The reaction may be kinetically slow, especially with the deactivating effect of the trifluoromethyl group. | - Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. - Extend the reaction time. |
| Poor Quality of Reagents or Solvent | The presence of water or other protic impurities can quench the nucleophile (especially if it's a strong base). | - Use anhydrous solvents and ensure reagents are dry.[8] |
Issue 2: Formation of an Alkene (Elimination Product) as the Major Product
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic and/or Sterically Hindered Nucleophile | The reagent is acting as a base rather than a nucleophile, leading to E2 elimination. | - Use a less basic, more nucleophilic reagent. For example, for ether synthesis, use a less hindered alkoxide.[8] - If a strong base is required for deprotonation, add it at a low temperature to form the nucleophile, then add the alkyl iodide. |
| High Reaction Temperature | Higher temperatures favor elimination pathways. | - Run the reaction at a lower temperature. |
| Solvent Effects | While less influential than the base, some solvents can slightly favor elimination. | - Ensure the use of a polar aprotic solvent, which generally favors Sₙ2. |
Issue 3: Low Isolated Yield Despite Good Conversion
| Potential Cause | Explanation | Recommended Solution |
| Product Volatility | The product may be volatile and lost during solvent removal under reduced pressure. | - Use a rotary evaporator with care, and consider using a cold trap. |
| Loss During Aqueous Workup | The product may have some solubility in the aqueous phase, or an emulsion may have formed. | - Perform back-extractions of the aqueous layers with the organic solvent. - To break emulsions, try adding brine or filtering through Celite. |
| Decomposition on Silica Gel | The product may be unstable on silica gel during column chromatography. | - Consider alternative purification methods such as distillation or recrystallization. - Neutralize the silica gel with a small amount of triethylamine in the eluent if the product is acid-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with 5-Iodo-1,1,1-trifluoropentane
This protocol describes a general method for the synthesis of an ether via an Sₙ2 reaction between an alkoxide and 5-iodo-1,1,1-trifluoropentane, optimized to favor substitution over elimination.
Step-by-Step Methodology:
-
Alcohol Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq.) and anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Add 5-iodo-1,1,1-trifluoropentane (1.0-1.2 eq.) dropwise to the stirred alkoxide solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Visualizing the Workflow
Caption: Workflow for Williamson Ether Synthesis.
Data Presentation
The choice of solvent has a profound impact on the rate of Sₙ2 reactions. The following table provides a qualitative and illustrative comparison of expected relative reaction rates for a typical Sₙ2 reaction with 5-iodo-1,1,1-trifluoropentane in various solvents.
Table 1: Influence of Solvent on Relative Sₙ2 Reaction Rate
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very High | Excellent at solvating cations, leaving a highly reactive "naked" nucleophile. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | High | Similar to DMSO, effectively solvates cations. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Moderate to High | Good polar aprotic solvent, though slightly less effective at solvating cations than DMSO or DMF. |
| Acetone | Polar Aprotic | 21 | Moderate | A less polar aprotic solvent, but still significantly better than protic solvents. |
| Ethanol | Polar Protic | 24 | Low | Solvates the nucleophile via hydrogen bonding, reducing its reactivity. |
| Methanol | Polar Protic | 33 | Very Low | Strong hydrogen bonding with the nucleophile severely hinders its reactivity. |
| Water | Polar Protic | 80 | Very Low | Extensive hydrogen bonding creates a strong "solvent cage" around the nucleophile. |
| Toluene | Non-polar | 2.4 | Very Low | Salts of nucleophiles have poor solubility. |
Note: The expected relative rates are qualitative and based on established principles of solvent effects on Sₙ2 reactions.
Logical Relationships
The outcome of a reaction between 5-iodo-1,1,1-trifluoropentane and a nucleophile/base is a delicate balance of several factors. The following diagram illustrates the key decision points that influence whether the reaction proceeds via an Sₙ2 or E2 pathway.
Caption: Decision tree for Sₙ2 vs. E2 pathways.
References
-
ResearchGate. (2025). Gas Phase S N 2 Reactions of Halide Ions with Trifluoromethyl Halides: Front- and Back-Side Attack vs. Complex Formation. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? [Online forum post]. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Competition between substitution and elimination. Retrieved from [Link]
-
YouTube. (2021). 13.2 Synthesis of Ethers. Retrieved from [Link]
-
OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
PubMed Central. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Retrieved from [Link]
-
Khan Academy. (n.d.). Substitution and elimination reactions. Retrieved from [Link]
-
YouTube. (2020). Competition Between Substitution and Elimination Reactions. Retrieved from [Link]
-
YouTube. (2020). 7.7 How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1). Retrieved from [Link]
-
PubChem. (n.d.). 5-Iodo-1,1,1-trifluoropentane. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. Retrieved from [Link]
-
American Chemical Society. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
YouTube. (2016). Organic Chemistry Elimination Reactions - E1, E2, E1CB. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]
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University of Washington. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]
-
DR-NTU. (n.d.). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for. Retrieved from [Link]
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PubMed. (n.d.). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Retrieved from [Link]
-
ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for 5-Iodo-1,1,1-trifluoropentane Coupling Reactions
Welcome to the technical support center for catalyst selection in coupling reactions involving 5-iodo-1,1,1-trifluoropentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming new carbon-carbon and carbon-heteroatom bonds with this valuable fluorinated building block. The presence of the trifluoromethyl group introduces unique electronic and steric challenges that necessitate careful consideration of the catalytic system. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during coupling reactions with 5-iodo-1,1,1-trifluoropentane and offers targeted solutions based on established chemical principles.
Low or No Product Yield
Problem: Your coupling reaction is resulting in a low yield or no desired product.
This is a frequent issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Recommended Actions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst is the cornerstone of the reaction. Improper handling or storage can lead to decomposition and inactivity. | • Use a fresh batch of palladium catalyst. • Consider employing a pre-catalyst, which is often more stable and generates the active Pd(0) species in situ.[1][2] • Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst oxidation.[1] |
| Ineffective Ligand | The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. The electron-withdrawing nature of the trifluoromethyl group in 5-iodo-1,1,1-trifluoropentane can make oxidative addition more challenging. | • For Suzuki and Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, BrettPhos).[3] These can promote the oxidative addition and reductive elimination steps. • For Sonogashira couplings, bidentate phosphine ligands like dppf can be effective.[4][5] |
| Inappropriate Base or Solvent | The choice of base and solvent significantly impacts the transmetalation step and the overall reaction rate. | • Base: For Suzuki reactions, a common issue is an inappropriate base. The strength and solubility of the base are critical.[2] Consider screening different bases such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or alkoxides (NaOtBu, KOtBu). • Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents for cross-coupling include toluene, dioxane, THF, and DMF. For reactions sensitive to water, ensure the use of dry solvents.[6] |
| Low Reaction Temperature | The activation energy for the oxidative addition of alkyl iodides can be higher than for aryl iodides. | • Gradually increase the reaction temperature. For some challenging couplings, temperatures of 80-120°C may be necessary.[5][7] However, be mindful of potential side reactions at higher temperatures. |
| Decomposition of Reagents | Boronic acids (in Suzuki coupling) can be prone to decomposition, especially in the presence of water or oxygen. | • Use freshly purchased or purified boronic acids. • Consider using more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborates.[8] |
Formation of Side Products
Problem: The reaction is producing significant amounts of side products, such as homocoupled products or dehalogenated starting material.
The formation of byproducts can complicate purification and reduce the yield of the desired product. Understanding the pathways leading to these side products is key to mitigating their formation.
| Side Product | Explanation | Mitigation Strategies |
| Homocoupling of the Coupling Partner | This is particularly common in Sonogashira reactions (Glaser coupling) and Suzuki reactions. | • Sonogashira: The presence of a copper co-catalyst (e.g., CuI) can sometimes promote homocoupling.[9] Consider running the reaction under copper-free conditions. • Suzuki: Ensure strictly anaerobic conditions to minimize boronic acid homocoupling.[9] |
| Dehalogenation of the Starting Material | The 5-iodo-1,1,1-trifluoropentane is reduced to 1,1,1-trifluoropentane. | • This can occur in the presence of a base and a hydrogen source. Lowering the reaction temperature, changing the base to a weaker one, or reducing the reaction time may help. |
| β-Hydride Elimination | For certain coupling partners, β-hydride elimination from the organopalladium intermediate can compete with reductive elimination. | • This is a known side reaction in Heck couplings and can occur in other cross-coupling reactions.[4] The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky ligands often favor reductive elimination. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection for coupling reactions with 5-iodo-1,1,1-trifluoropentane.
Q1: Why is catalyst selection so critical for coupling reactions with 5-iodo-1,1,1-trifluoropentane?
A1: The trifluoromethyl group significantly influences the electronic properties of the molecule. Its strong electron-withdrawing nature can affect the reactivity of the C-I bond and the stability of the organopalladium intermediates in the catalytic cycle.[10] This necessitates a carefully chosen catalyst system (palladium source and ligand) to achieve efficient coupling.
Q2: What are the most suitable types of cross-coupling reactions for 5-iodo-1,1,1-trifluoropentane?
A2: The most commonly employed and versatile cross-coupling reactions for alkyl halides like 5-iodo-1,1,1-trifluoropentane are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[4][7][11][12] These allow for the formation of C-C and C-N bonds to introduce aryl, alkynyl, vinyl, and amino groups, respectively.
Q3: How does the trifluoromethyl group affect the oxidative addition step?
A3: The electron-withdrawing trifluoromethyl group can make the carbon of the C-I bond more electrophilic, which can facilitate oxidative addition. However, the steric bulk of the trifluoropentyl group may also play a role. The choice of a suitable ligand is crucial to balance these electronic and steric effects.[13]
Q4: Can I use the same catalyst for different coupling reactions with this substrate?
A4: While some palladium catalysts are versatile, it is generally recommended to optimize the catalyst system for each specific type of coupling reaction. For example, the optimal ligand for a Suzuki coupling may not be the best choice for a Sonogashira reaction.[14][15]
Q5: What is the role of additives in these coupling reactions?
A5: Additives can play several crucial roles. For instance, in some palladium-catalyzed reactions, the addition of lithium iodide has been shown to promote the oxidative addition of C-F bonds, and similar effects could be relevant for challenging C-I bond activations.[16] In Sonogashira couplings, a copper co-catalyst is often used to facilitate the transmetalation step, although copper-free methods are also available to avoid homocoupling.
Experimental Protocols and Workflows
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-iodo-1,1,1-trifluoropentane with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
To a dry Schlenk flask, add the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene/water mixture, 5 mL).
-
Add 5-iodo-1,1,1-trifluoropentane (1.0 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100°C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for a coupling reaction with 5-iodo-1,1,1-trifluoropentane.
Caption: A decision-making workflow for catalyst selection and reaction optimization.
References
-
Ameduri, B. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society.
- Fu, Y., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry.
- Gürtler, C., & Buchwald, S. L. (1999). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters.
- Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Wikipedia. (2023).
- Hartwig, J. F., et al. (2016). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. PMC.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Wang, X., et al. (2019). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry.
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023).
- Hartwig, J. F., et al. (2015).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 1,2,4,5-Tetrachloro-3-iodobenzene Cross-Coupling. BenchChem.
- MDPI. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Wikipedia. (2023). Heck reaction. Wikipedia.
- RSC Publishing. (2015). A fluoroalkenylation of boronic acids with fluoroalkyl alkenes has been developed. RSC Publishing.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- YouTube. (2025).
- ResearchGate. (2025). Palladium‐Catalyzed Carboperfluoroalkylation of Alkynes with Fluoroalkyl Iodides and Arylstannanes.
- Royal Society of Chemistry. (2018). Synthesis of fluorinated biaryls by [MCl2(PEWO)] (M = Ni, Pd) catalysed Negishi homo-coupling or selective cross-coupling. Royal Society of Chemistry.
- ResearchGate. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
- Colacot, T. J. (2013). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.
- YouTube. (2025).
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
- ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes..
- Reddit. (2020). Sonogashira troubleshooting help needed. Reddit.
Sources
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avoiding over-reaction with 5-Iodo-1,1,1-trifluoropentane
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-reaction and Ensuring Selective Reactivity
Understanding the Reactivity Landscape of 5-Iodo-1,1,1-trifluoropentane
The key to controlling reactions with 5-Iodo-1,1,1-trifluoropentane lies in understanding the differential reactivity of its functionalities. The molecule contains a primary alkyl iodide and a terminal trifluoromethyl group. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-fluorine (C-F) bonds within the trifluoromethyl group.[1] This disparity in reactivity is the foundation for achieving selective transformations.
The primary reaction pathway for 5-Iodo-1,1,1-trifluoropentane is nucleophilic substitution at the carbon bearing the iodine atom.[2] However, under certain conditions, side reactions can occur, leading to a loss of yield and the formation of impurities. This guide will focus on troubleshooting these potential over-reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My nucleophilic substitution reaction is giving low yields and multiple products. What is the likely cause?
Answer: Low yields and the formation of multiple products in nucleophilic substitution reactions with 5-Iodo-1,1,1-trifluoropentane often stem from a few common issues:
-
Over-activation of the substrate or nucleophile: Excessively harsh reaction conditions (e.g., high temperatures, overly strong bases) can lead to side reactions.
-
Competing elimination reactions: While less common with primary iodides, strong, sterically hindered bases can promote elimination to form an alkene.
-
Reaction with the trifluoromethyl group: Although the CF3 group is generally robust, highly nucleophilic reagents or specific catalytic systems can potentially interact with it.[2][3]
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting material | Insufficient reactivity of the nucleophile or reaction conditions are too mild. | Gradually increase the reaction temperature in increments of 10°C. Consider a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. |
| Formation of multiple unidentified byproducts | Over-reaction due to harsh conditions. | Reduce the reaction temperature. Use a milder base if applicable. Screen different solvents to optimize selectivity. |
| Evidence of elimination products (alkenes) | Use of a strong, bulky base. | Switch to a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) or a less sterically hindered one. |
| Suspected reaction at the trifluoromethyl group | Highly reactive nucleophile or catalyst. | Employ less reactive nucleophiles or consider protecting sensitive functional groups on the nucleophile. If using a catalyst, screen for one with higher selectivity for C-I bond activation. |
FAQ 2: I am observing defluorination of the trifluoromethyl group. How can I prevent this?
Answer: The trifluoromethyl group is known for its high metabolic and chemical stability.[1][2] However, degradation can occur under specific, often forcing, conditions. Photochemical reactions or the presence of highly reactive radical species can lead to C-F bond cleavage.[4][5]
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Mass spectrometry data indicates loss of fluorine | Photochemical degradation. | Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
| Complex mixture of fluorinated byproducts | Radical-mediated decomposition. | Add a radical scavenger (e.g., BHT, TEMPO) to the reaction mixture if a radical mechanism is not intended. Ensure the reaction is performed under an inert atmosphere (N2 or Ar) to exclude oxygen, which can initiate radical pathways. |
| Reaction with strong reducing agents | Reductive defluorination. | Avoid overly potent reducing agents if the trifluoromethyl group needs to be preserved. Screen for milder reducing agents that are selective for other functional groups. |
Experimental Protocols: A Framework for Success
The following protocols are designed to be a starting point and should be optimized for your specific substrate and desired transformation.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol is suitable for a wide range of nucleophiles, including amines, phenols, and thiols.
-
Preparation: To a clean, dry flask under an inert atmosphere (N2 or Ar), add the nucleophile (1.0 eq) and a suitable solvent (e.g., DMF, CH3CN, 10 mL/mmol of nucleophile).
-
Base Addition: If the nucleophile requires deprotonation, add a mild base (e.g., K2CO3, 1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Add 5-Iodo-1,1,1-trifluoropentane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify the crude product by column chromatography.
Visualizing Reaction Control
To achieve the desired product, it is crucial to favor the intended reaction pathway while minimizing side reactions. The following diagram illustrates the desired nucleophilic substitution pathway and potential over-reaction scenarios.
Caption: Desired vs. Undesired Reaction Pathways.
Expert Insights: The Causality Behind Experimental Choices
-
Choice of Base: The pKa of the nucleophile should guide the choice of base. Using a base that is just strong enough to deprotonate the nucleophile will minimize side reactions. For example, for a phenol, K2CO3 is often sufficient, whereas an aliphatic alcohol might require a stronger base like NaH. However, with stronger bases, lower temperatures are crucial to prevent elimination.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" anionic nucleophile more reactive. However, they can also promote side reactions at higher temperatures. Less polar solvents like acetonitrile or THF may offer better selectivity at the cost of longer reaction times.
-
Temperature Control: Reaction kinetics are highly sensitive to temperature. A common mistake is to apply excessive heat to drive a reaction to completion quickly. This often leads to decomposition and byproduct formation. A systematic approach of gradually increasing the temperature and monitoring the reaction profile is recommended for optimization.
References
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: [Link]
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). DOI:10.1039/D4EM00739E
-
Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. PMC - NIH. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters - ACS Publications. Available at: [Link]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. Available at: [Link]
-
Trifluoromethylation - Wikipedia. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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- 4. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-Iodo-1,1,1-trifluoropentane: A Predictive and Comparative Analysis
The Rationale for a Predictive Approach
In the dynamic landscape of chemical research, scientists frequently encounter novel compounds for which no prior spectroscopic data exists. In such instances, the ability to accurately predict an NMR spectrum is an invaluable skill. This predictive power stems from a deep understanding of how molecular structure influences the magnetic environment of atomic nuclei.[1] Key factors that dictate the chemical shift (δ) of a proton include electron density, the electronegativity of neighboring atoms, and anisotropic effects from nearby functional groups.[1]
This guide will focus on a comparative analysis, contrasting the predicted spectrum of 5-iodo-1,1,1-trifluoropentane with the experimentally determined spectrum of 1-iodopentane. This comparison will illuminate the significant influence of the trifluoromethyl (CF₃) group on the proton chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum of 5-Iodo-1,1,1-trifluoropentane
The structure of 5-iodo-1,1,1-trifluoropentane dictates that its ¹H NMR spectrum will exhibit four distinct signals, each corresponding to a chemically unique set of protons. The presence of both a highly electronegative trifluoromethyl group and an iodine atom at opposite ends of the pentyl chain creates a fascinating electronic environment, leading to a predictable dispersion of signals.
Table 1: Predicted ¹H NMR Data for 5-Iodo-1,1,1-trifluoropentane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 (-CH₂I) | 3.2 - 3.4 | Triplet (t) | ³J(H-5, H-4) ≈ 6-8 Hz |
| H-2 (-CF₃CH₂-) | 2.1 - 2.3 | Quartet of triplets (qt) | ³J(H-2, H-3) ≈ 7-9 Hz, ³J(H-2, F) ≈ 10-12 Hz |
| H-4 (-CH₂CH₂I) | 1.8 - 2.0 | Quintet (quin) | ³J(H-4, H-5) ≈ 6-8 Hz, ³J(H-4, H-3) ≈ 6-8 Hz |
| H-3 (-CH₂CH₂CH₂-) | 1.5 - 1.7 | Sextet (s) or Multiplet (m) | ³J(H-3, H-2) ≈ 7-9 Hz, ³J(H-3, H-4) ≈ 6-8 Hz |
Comparative Analysis: The Influence of the Trifluoromethyl Group
To appreciate the spectral characteristics of 5-iodo-1,1,1-trifluoropentane, a direct comparison with a simpler, yet structurally related molecule, 1-iodopentane, is highly instructive.
Table 2: Experimental ¹H NMR Data for 1-Iodopentane
| Proton Assignment | Experimental Chemical Shift (δ, ppm)[2] | Experimental Multiplicity[2] |
| H-1 (-CH₂I) | ~3.19 | Triplet (t) |
| H-2 (-CH₂CH₂I) | ~1.83 | Quintet (quin) |
| H-3, H-4 (-CH₂CH₂CH₂CH₂I) | ~1.3-1.4 | Multiplet (m) |
| H-5 (-CH₃) | ~0.9 | Triplet (t) |
Key Differences and Mechanistic Insights:
-
Downfield Shift of H-2: The most striking difference is the significant downfield shift of the protons at the C-2 position in 5-iodo-1,1,1-trifluoropentane (predicted at 2.1 - 2.3 ppm) compared to the analogous protons in 1-iodopentane (~1.83 ppm). This is a direct consequence of the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group. The three highly electronegative fluorine atoms pull electron density away from the C-2 carbon, which in turn deshields the attached protons, causing them to resonate at a lower magnetic field.[3][4]
-
Long-Range H-F Coupling: A key feature in the predicted spectrum of 5-iodo-1,1,1-trifluoropentane is the complex multiplicity of the H-2 signal, expected to be a quartet of triplets (qt). The triplet arises from coupling to the adjacent H-3 protons (³JHH), while the quartet is due to coupling with the three equivalent fluorine atoms of the CF₃ group (³JHF). This three-bond proton-fluorine coupling is a characteristic feature of molecules containing the trifluoromethyl group.[5][6]
-
Minimal Impact on H-5: The chemical shift of the protons at the C-5 position (H-5, -CH₂I) is predicted to be similar to that of the H-1 protons in 1-iodopentane (~3.2 - 3.4 ppm vs. ~3.19 ppm). This indicates that the inductive effect of the trifluoromethyl group diminishes significantly with distance, having a negligible impact on the protons at the other end of the five-carbon chain.[3]
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 5-iodo-1,1,1-trifluoropentane, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve homogeneity and sharp spectral lines.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Spectral width: 12-15 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity and measure the coupling constants (J-values) for each signal.
-
Visualizing the Predictive Workflow
The logical flow of predicting and analyzing the ¹H NMR spectrum of a novel compound can be visualized as follows:
Caption: A workflow diagram illustrating the key steps in the predictive analysis of a ¹H NMR spectrum.
Conclusion
This guide has provided a detailed, predictive analysis of the ¹H NMR spectrum of 5-iodo-1,1,1-trifluoropentane. By leveraging fundamental principles of NMR spectroscopy and making a direct comparison with the known spectrum of 1-iodopentane, we have elucidated the profound impact of the trifluoromethyl group on the chemical shifts and coupling patterns of the molecule. This approach not only provides a robust characterization of the target compound but also serves as a valuable instructional tool for researchers and students in the field of synthetic and analytical chemistry. The provided experimental protocol offers a standardized method for acquiring high-quality data for this and similar novel compounds.
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A Comprehensive Guide to the ¹³C NMR Analysis of 5-Iodo-1,1,1-trifluoropentane: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a frequently employed strategy to enhance metabolic stability, bioavailability, and other key physicochemical properties.[1] Consequently, the precise structural elucidation of fluorinated intermediates is paramount. This guide provides an in-depth analysis of 5-Iodo-1,1,1-trifluoropentane using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in organic chemistry. We will explore the nuances of its ¹³C NMR spectrum, compare this method with other analytical techniques, and provide a detailed experimental protocol, offering a comprehensive resource for researchers in the field.
The Significance of ¹³C NMR in the Analysis of Halogenated Alkanes
¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule.[2] Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment.[2][3] For a molecule like 5-Iodo-1,1,1-trifluoropentane, which contains both highly electronegative fluorine atoms and a heavy iodine atom, ¹³C NMR offers unique insights but also presents specific challenges.
The presence of the trifluoromethyl (-CF₃) group significantly influences the ¹³C NMR spectrum. The strong electron-withdrawing nature of fluorine causes a downfield shift (higher ppm) for the carbon atom directly attached to it (C-1) and, to a lesser extent, for adjacent carbons.[2][3] Furthermore, the coupling between ¹³C and ¹⁹F nuclei, which have a spin of ½, leads to the splitting of carbon signals into multiplets.[4][5] These C-F coupling constants (J-coupling) can be quite large and provide valuable structural information.[1]
Conversely, the iodine atom at the other end of the pentane chain also influences the chemical shifts. While iodine is less electronegative than fluorine, its "heavy atom effect" can lead to a significant upfield shift (lower ppm) for the carbon it is bonded to (C-5), a phenomenon that is important to consider during spectral interpretation.[6][7]
Predicted ¹³C NMR Spectrum of 5-Iodo-1,1,1-trifluoropentane
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Rationale |
| C-1 (-CF₃) | 120 - 125 | Quartet (¹J_CF) | Strong deshielding by three fluorine atoms. The signal is split into a quartet by the three attached fluorine atoms. |
| C-2 (-CH₂-) | 30 - 35 | Quartet (²J_CF) | Deshielded by the adjacent -CF₃ group. The signal is split into a quartet by the three fluorine atoms on C-1. |
| C-3 (-CH₂-) | 25 - 30 | Triplet (³J_CF) | Less influenced by the terminal groups. May show a small triplet coupling to the fluorine atoms. |
| C-4 (-CH₂-) | 20 - 25 | Singlet or very small multiplet | Primarily influenced by the adjacent C-5 and less so by the distant -CF₃ group. |
| C-5 (-CH₂I) | 5 - 10 | Singlet | Significant upfield shift due to the heavy atom effect of iodine. |
Comparative Analysis: ¹³C NMR vs. Other Analytical Techniques
While ¹³C NMR is invaluable, a multi-technique approach is often necessary for unambiguous structure confirmation. Here, we compare ¹³C NMR with other common analytical methods for the analysis of 5-Iodo-1,1,1-trifluoropentane.
| Technique | Strengths for 5-Iodo-1,1,1-trifluoropentane | Weaknesses for 5-Iodo-1,1,1-trifluoropentane |
| ¹H NMR | Provides information on the number and connectivity of protons. Proton-proton and proton-fluorine couplings can reveal detailed structural information. | Signal overlap can occur, especially for the central methylene groups. |
| ¹⁹F NMR | Highly sensitive and provides a clean spectrum with a single signal for the -CF₃ group. Can be used to confirm the presence and electronic environment of the fluorine atoms. | Provides no direct information about the carbon skeleton. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for assessing purity and determining the molecular weight. Fragmentation patterns can provide structural clues. | Isomeric compounds may have similar retention times and fragmentation patterns, making definitive identification challenging without standards. |
| ¹³C NMR | Directly probes the carbon backbone, providing information on the number of unique carbons and their chemical environments. C-F couplings offer additional structural confirmation. | Relatively low sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. The presence of multiplets can sometimes complicate spectral interpretation.[1][4] |
Experimental Protocol for ¹³C NMR Analysis
This section provides a step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 5-Iodo-1,1,1-trifluoropentane.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift. Chloroform-d (CDCl₃) is a common choice.[13][14] A comprehensive list of NMR solvents and their chemical shifts is available.[15][16]
-
Concentration: Prepare a solution of approximately 5-20 mg of 5-Iodo-1,1,1-trifluoropentane in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).[13]
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Probe Tuning: Tune the NMR probe to the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and optimal signal resolution.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment is typically performed. This simplifies the spectrum by removing ¹³C-¹H couplings, resulting in a single peak for each unique carbon (unless coupled to other nuclei like ¹⁹F).[3]
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 250 ppm should be sufficient to cover the expected chemical shift range.
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift.[13]
5. Advanced Experiment: ¹³C-{¹H, ¹⁹F} Triple Resonance
For fluorinated compounds, standard proton-decoupled ¹³C spectra can still be complex due to ¹³C-¹⁹F coupling.[5] To simplify the spectrum further, a triple resonance experiment that decouples both protons and fluorine can be employed. This requires specialized NMR probes and techniques but results in a spectrum with a single peak for each unique carbon, greatly aiding in assignment.[5][17]
Visualizing the Workflow and Predicted Spectrum
Experimental Workflow Diagram:
Caption: Experimental workflow for ¹³C NMR analysis.
Predicted ¹³C NMR Spectrum Visualization:
Caption: Predicted ¹³C NMR spectrum of 5-Iodo-1,1,1-trifluoropentane.
Conclusion
The ¹³C NMR analysis of 5-Iodo-1,1,1-trifluoropentane is a nuanced task that requires an understanding of the competing electronic effects of the trifluoromethyl group and the iodine atom, as well as the phenomenon of ¹³C-¹⁹F coupling. This guide provides a robust framework for approaching this analysis, from predicting the spectral features to outlining a comprehensive experimental protocol. By integrating ¹³C NMR with other analytical techniques, researchers can achieve a high degree of confidence in the structural elucidation of this and other complex halogenated molecules, thereby facilitating the advancement of drug discovery and materials science.
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A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available from: [Link]
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Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. 2024. Available from: [Link]
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Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. 2024. Available from: [Link]
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Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove - University of Mississippi. 2021. Available from: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Iodo-1,1,1-trifluoropentane and its Derivatives
Welcome to a comprehensive technical guide on the mass spectrometric analysis of 5-Iodo-1,1,1-trifluoropentane and its synthetic derivatives. This document is intended for researchers, scientists, and drug development professionals who utilize halogenated aliphatic compounds as building blocks in synthetic chemistry and require robust analytical methods for their characterization. In the following sections, we will delve into the nuanced fragmentation behaviors of this unique molecule, compare ionization techniques for optimal analysis, and provide actionable experimental protocols.
Introduction: The Synthetic Versatility of 5-Iodo-1,1,1-trifluoropentane
5-Iodo-1,1,1-trifluoropentane (C₅H₈F₃I) is a fascinating molecule that combines two key features of interest in modern synthetic and medicinal chemistry: a terminal trifluoromethyl group and a primary iodoalkane. The -CF₃ group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo- group, being an excellent leaving group, renders the opposing end of the molecule ripe for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]
This dual functionality makes 5-iodo-1,1,1-trifluoropentane a valuable synthon for introducing the trifluoropentyl moiety into more complex molecular architectures. Its derivatives, formed through reactions such as nucleophilic substitution, Grignard reagent formation, and Suzuki coupling, are of significant interest in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Accurate and reliable characterization of the parent compound and its reaction products is therefore paramount, with mass spectrometry serving as a cornerstone analytical technique.
Principles of Mass Spectrometry for Halogenated Compounds
The mass spectrometric behavior of halogenated compounds is heavily influenced by the nature of the halogen(s) present and the overall molecular structure. In the case of 5-Iodo-1,1,1-trifluoropentane, we have both fluorine and iodine atoms, which have distinct effects on ionization and fragmentation.
-
Fluorine: The carbon-fluorine bond is exceptionally strong, meaning that fluoroalkanes tend to exhibit less fragmentation compared to their non-fluorinated counterparts.[4] Fluorine has only one naturally occurring isotope (¹⁹F), which simplifies the mass spectrum by avoiding isotopic peak clusters.[4]
-
Iodine: Conversely, the carbon-iodine bond is relatively weak, making it a preferential site for cleavage during mass spectrometric analysis.[4] Iodine is monoisotopic (¹²⁷I), which, like fluorine, simplifies isotopic patterns.[4]
The presence of the highly electronegative trifluoromethyl group can also influence fragmentation pathways through inductive effects.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for obtaining high-quality mass spectra that provide the desired information, whether it be molecular weight confirmation or structural elucidation through fragmentation.
| Ionization Technique | Principle | Suitability for 5-Iodo-1,1,1-trifluoropentane & Derivatives | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons (~70 eV) bombard the analyte, causing ionization and extensive fragmentation.[5] | Excellent for structural elucidation. | Reproducible fragmentation patterns, extensive libraries for comparison. | Molecular ion may be weak or absent for labile molecules. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, which in turn ionizes the analyte through proton transfer or adduct formation. It is a "softer" technique than EI.[6] | Ideal for molecular weight confirmation. | Abundant protonated molecule ([M+H]⁺) or adduct ion, less fragmentation. | Less structural information from fragmentation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then ionizes the analyte. Suitable for compounds of medium polarity and volatility. | Potentially useful when coupled with HPLC for analysis of less volatile derivatives. | Tolerant of higher flow rates, suitable for LC-MS. | Can have matrix effects. |
For routine analysis and structural confirmation of 5-Iodo-1,1,1-trifluoropentane and its likely volatile derivatives, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the method of choice due to its ability to provide detailed fragmentation patterns. For confirmation of the molecular weight, especially if the molecular ion is not observed in EI, Chemical Ionization would be the preferred technique.
Predicted Electron Ionization Fragmentation of 5-Iodo-1,1,1-trifluoropentane
The fragmentation is expected to be dominated by the facile cleavage of the weak C-I bond.[4]
Key Predicted Fragmentation Pathways:
-
Loss of Iodine Radical (•I): This is anticipated to be a major fragmentation pathway, leading to the formation of a trifluoropentyl cation. [M]⁺• → [C₅H₈F₃]⁺ + •I m/z 125
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the iodine atom. [M]⁺• → [CH₂I]⁺ + •C₄H₆F₃ m/z 141
-
Cleavage of the Alkyl Chain: Fragmentation of the pentyl chain can lead to a series of carbocation fragments. For instance, cleavage at the C3-C4 bond could yield a [C₃H₄F₃]⁺ fragment. [M]⁺• → [C₃H₄F₃]⁺ + •C₂H₄I m/z 93
-
Loss of HF: While less common from a saturated chain, the loss of HF from fragment ions is a possibility.
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation of 5-Iodo-1,1,1-trifluoropentane.
Mass Spectrometry of 5-Iodo-1,1,1-trifluoropentane Derivatives: A Predictive Outlook
The synthetic utility of 5-Iodo-1,1,1-trifluoropentane lies in the reactivity of the C-I bond. Here, we compare the predicted mass spectrometric behavior of the parent compound with two classes of likely derivatives.
Nucleophilic Substitution Derivative: 5,5,5-Trifluoropentyl-morpholine
Reaction of 5-Iodo-1,1,1-trifluoropentane with a nucleophile like morpholine would yield 4-(5,5,5-trifluoropentyl)morpholine.
Predicted Fragmentation: The fragmentation will likely be dominated by alpha-cleavage adjacent to the nitrogen atom of the morpholine ring. This would lead to a stable, resonance-stabilized ion.
Caption: Predicted α-cleavage of a morpholine derivative.
Grignard Reaction Product: 6,6,6-Trifluoro-2-methylhexan-2-ol
Formation of a Grignard reagent from 5-Iodo-1,1,1-trifluoropentane followed by reaction with acetone would yield a tertiary alcohol.
Predicted Fragmentation: Alcohols often undergo dehydration (loss of H₂O) and alpha-cleavage. The most significant alpha-cleavage would be the loss of a methyl radical to form a stable oxonium ion.
Caption: Predicted fragmentation of a tertiary alcohol derivative.
Experimental Protocol: GC-MS Analysis of 5-Iodo-1,1,1-trifluoropentane
This section provides a detailed methodology for the analysis of 5-Iodo-1,1,1-trifluoropentane using a standard GC-MS system with an electron ionization source.
1. Sample Preparation a. Prepare a 100 µg/mL stock solution of 5-Iodo-1,1,1-trifluoropentane in high-purity methanol. b. From the stock solution, prepare a working solution of 1 µg/mL in methanol.
2. Gas Chromatography (GC) Conditions
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 20:1.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
3. Mass Spectrometry (MS) Conditions
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40 - 350.
- Solvent Delay: 3 minutes.
The following diagram outlines the general workflow for this analysis.
Caption: Workflow for GC-MS analysis of 5-Iodo-1,1,1-trifluoropentane.
Conclusion and Future Outlook
5-Iodo-1,1,1-trifluoropentane is a compound of growing importance in synthetic chemistry. While direct experimental mass spectral data may be limited, a thorough understanding of the fundamental principles of fragmentation for halogenated compounds allows for a confident prediction of its behavior under various ionization conditions. The methodologies and predictive frameworks presented in this guide provide a solid foundation for the analysis of this compound and its derivatives. As the use of such building blocks expands, the development of a comprehensive mass spectral library for this class of compounds will be an invaluable resource for the scientific community.
References
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A Senior Application Scientist's Guide to the Analytical Characterization of 5-Iodo-1,1,1-trifluoropentane
For researchers, scientists, and drug development professionals, the precise characterization of novel reagents is paramount to ensuring the reproducibility and success of synthetic endeavors. 5-Iodo-1,1,1-trifluoropentane has emerged as a valuable building block in the synthesis of complex fluorinated molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in introducing a trifluoropentyl group can significantly modulate the lipophilicity, metabolic stability, and bioavailability of a parent compound. This guide provides an in-depth comparison of the essential analytical methods for characterizing 5-Iodo-1,1,1-trifluoropentane products, offering practical insights and experimental protocols to ensure the highest standards of quality and purity.
The Imperative of Rigorous Analytical Scrutiny
The introduction of the trifluoromethyl group (CF3) into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] 5-Iodo-1,1,1-trifluoropentane serves as a key reagent in this context, enabling the facile introduction of a trifluoropentyl moiety. However, the efficacy and safety of the final drug product are directly contingent on the purity and structural integrity of this starting material. Incomplete reactions, side products, and residual starting materials can lead to downstream complications, making robust analytical characterization a critical, non-negotiable step in the drug development pipeline.
This guide will delve into the core analytical techniques required for the comprehensive characterization of 5-Iodo-1,1,1-trifluoropentane, providing a comparative analysis of their strengths and limitations. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy work in concert to provide a complete picture of the product's identity, purity, and stability.
A Multi-Pronged Approach to Characterization: An Overview
A comprehensive analysis of 5-Iodo-1,1,1-trifluoropentane necessitates a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combined application ensures a thorough and reliable characterization. The following diagram illustrates the logical workflow for the analytical characterization of this compound.
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A Comparative Guide to the Reactivity of 5-Iodo-1,1,1-trifluoropentane and its Bromo-Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Trifluoromethylated Alkyl Halides
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for optimizing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties, thereby improving the efficacy and bioavailability of drug candidates.[1] Consequently, trifluoromethylated building blocks, such as 5-halo-1,1,1-trifluoropentanes, are invaluable intermediates.
The choice of the halogen atom—iodine versus bromine—on these scaffolds is not a trivial decision. It dictates the reactivity of the molecule and, therefore, the reaction conditions required for subsequent transformations. This guide provides an in-depth, objective comparison of the reactivity of 5-iodo-1,1,1-trifluoropentane and 5-bromo-1,1,1-trifluoropentane, supported by fundamental chemical principles and practical experimental protocols, to empower researchers in making informed decisions for their synthetic campaigns.
I. Fundamental Principles Governing Reactivity
The disparate reactivity between the iodo- and bromo-analogs is primarily rooted in the intrinsic properties of the carbon-halogen bond. Two key factors are at play: bond strength and the stability of the resulting halide anion.
-
Leaving Group Ability: In nucleophilic substitution and many transition-metal-catalyzed reactions, the rate is highly dependent on the ability of the halide to depart as a leaving group. An ideal leaving group is a weak base, as this implies it is stable on its own with a negative charge.[2][3] The basicity of the halide ions follows the trend F⁻ > Cl⁻ > Br⁻ > I⁻. Iodide (I⁻) is the weakest base among the common halides, a consequence of its large atomic radius which allows the negative charge to be dispersed over a larger volume.[4] This makes iodide a superior leaving group compared to bromide.[2][4]
-
Carbon-Halogen Bond Strength: The energy required to break the carbon-halogen bond (bond dissociation energy) is another critical determinant of reactivity. The C-I bond is significantly weaker and longer than the C-Br bond, requiring less energy to cleave during a reaction.[4][5][6]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Br Bond | C-I Bond | Implication for Reactivity |
| Average Bond Energy (kJ/mol) | ~290 | ~228 | The weaker C-I bond breaks more readily, leading to faster reaction rates.[6] |
| Leaving Group Ability | Good | Excellent | Iodide's superior stability as an anion accelerates reactions where its departure is rate-determining.[4][7] |
This fundamental difference underpins the reactivity patterns observed across a range of important synthetic transformations.
II. Comparative Reactivity in Key Synthetic Transformations
We will now examine the performance of 5-iodo-1,1,1-trifluoropentane and its bromo-analog in three classes of reactions crucial for molecule construction: nucleophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling.
A. Nucleophilic Substitution (Sₙ2) Reactions
The Sₙ2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon, displacing the leaving group.[8][9] The reaction rate is highly sensitive to the quality of the leaving group.
Expected Reactivity: Given that the departure of the leaving group occurs in the single, rate-determining step of an Sₙ2 reaction, 5-iodo-1,1,1-trifluoropentane is expected to react substantially faster than 5-bromo-1,1,1-trifluoropentane under identical conditions.[4][10]
Table 2: Predicted Relative Performance in Sₙ2 Reactions
| Substrate | Relative Reaction Rate | Typical Conditions Required |
| 5-Iodo-1,1,1-trifluoropentane | Faster | Milder (e.g., lower temperature, shorter reaction time) |
| 5-Bromo-1,1,1-trifluoropentane | Slower | More forcing (e.g., higher temperature, longer reaction time) |
Experimental Protocol: Competition Experiment for Sₙ2 Rate Comparison
This protocol provides a robust method for directly comparing the reactivity of the two halides by making them compete for a limited amount of nucleophile.
Objective: To quantitatively determine the relative Sₙ2 reaction rates of 5-iodo-1,1,1-trifluoropentane and 5-bromo-1,1,1-trifluoropentane.
Materials:
-
5-Iodo-1,1,1-trifluoropentane (1.0 eq)
-
5-Bromo-1,1,1-trifluoropentane (1.0 eq)
-
Sodium thiocyanate (NaSCN) (0.8 eq)
-
Anhydrous Acetone
-
Internal Standard (e.g., Dodecane)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Gas Chromatograph (GC) with an appropriate column
Procedure:
-
Reactant Preparation: To a clean, dry reaction vessel, add 5-iodo-1,1,1-trifluoropentane, 5-bromo-1,1,1-trifluoropentane, sodium thiocyanate, and a known amount of the internal standard.
-
Solvent Addition: Add anhydrous acetone to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Initiation: Place the vessel in a pre-heated oil bath at a controlled temperature (e.g., 50 °C) and begin vigorous stirring.
-
Monitoring: At regular time intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot by diluting it with a large volume of water and diethyl ether. Separate the organic layer, dry it over anhydrous Na₂SO₄, and analyze by GC.
-
Data Analysis: By comparing the peak areas of the starting materials relative to the internal standard at each time point, the rate of consumption for each alkyl halide can be determined. The ratio of the rate constants provides the quantitative measure of their relative reactivity.
Causality: Using a sub-stoichiometric amount of the nucleophile ensures that the two substrates are in direct competition, providing a highly accurate measure of their intrinsic reactivity differences.[9] Acetone is chosen as the solvent because sodium iodide and sodium bromide have different solubilities, which could complicate a Finkelstein-type reaction; using a non-halide nucleophile like thiocyanate avoids this issue.
Caption: Workflow for the Sₙ2 competition experiment.
B. Grignard Reagent Formation
Grignard reagents are powerful carbon nucleophiles formed by the oxidative insertion of magnesium metal into a carbon-halogen bond.[11][12] The ease of this insertion is directly related to the C-X bond energy.
Expected Reactivity: Due to the weaker C-I bond, 5-iodo-1,1,1-trifluoropentane will undergo oxidative insertion more readily than its bromo-counterpart.[12] This often translates to faster initiation, less need for chemical or mechanical activation of the magnesium, and the ability to form the reagent at lower temperatures.
Table 3: Predicted Relative Performance in Grignard Formation
| Substrate | Ease of Initiation | Reaction Conditions | Potential Side Reactions |
| 5-Iodo-1,1,1-trifluoropentane | Easier | Milder, often spontaneous | Wurtz coupling can be more prevalent if concentration is high. |
| 5-Bromo-1,1,1-trifluoropentane | More Difficult | May require initiator (I₂, DIBAL-H) or heat | Slower formation can allow for more side reactions if impurities are present. |
Experimental Protocol: Formation and Trapping of Grignard Reagent
Objective: To prepare the Grignard reagent from a 5-halo-1,1,1-trifluoropentane and confirm its formation by reaction with an electrophile.
Materials:
-
5-Iodo-1,1,1-trifluoropentane OR 5-Bromo-1,1,1-trifluoropentane (1.0 eq)
-
Magnesium turnings (1.2 eq), flame-dried
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation, if needed)
-
Benzaldehyde (1.0 eq), freshly distilled
-
Saturated aqueous NH₄Cl solution
-
Flame-dried glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the magnesium turnings in the flask.
-
Initiation (if necessary): If using the bromo-analog, add a small crystal of iodine and gently warm the flask with a heat gun until the iodine color dissipates, indicating activation of the magnesium surface.[11][12] The iodo-analog often initiates without this step.
-
Reagent Addition: Dissolve the alkyl halide in anhydrous ether and add it to the dropping funnel. Add a small portion (~10%) to the magnesium. Observe for signs of reaction (e.g., bubbling, gentle reflux).
-
Grignard Formation: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1 hour.
-
Electrophilic Trap: Cool the reaction mixture to 0 °C. Add a solution of benzaldehyde in anhydrous ether dropwise.
-
Workup: After stirring for 30 minutes, quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to confirm the formation of the expected secondary alcohol, 1-phenyl-6,6,6-trifluorohexan-1-ol. The yield of this product serves as a proxy for the efficiency of Grignard formation.
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A Strategic Advantage in Medicinal Chemistry: The Case for 5-Iodo-1,1,1-trifluoropentane as a Superior Fluoroalkylating Reagent
Abstract
The strategic incorporation of fluorine is a pillar of modern drug discovery, offering a powerful tool to modulate the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1][2] While the trifluoromethyl (CF3) group is a well-established motif, the nuanced demands of contemporary medicinal chemistry call for more sophisticated tools. This guide presents a comprehensive analysis of 5-Iodo-1,1,1-trifluoropentane, a versatile and advantageous reagent for introducing the 4,4,4-trifluorobutyl moiety. We will objectively compare its performance against traditional trifluoromethylating agents and other fluoroalkyl sources, supported by mechanistic insights and detailed experimental protocols, to demonstrate its superior utility in contexts requiring precise tuning of molecular properties.
Beyond the CF₃ Group: The Need for Advanced Fluoroalkylation
The trifluoromethyl group is prized for its unique combination of steric bulk, high electronegativity, and metabolic stability.[2] It is often used to increase a compound's lipophilicity, a critical factor influencing membrane permeability and oral bioavailability.[1][3] However, drug design is a process of optimization. Simply installing a CF₃ group is not always the optimal solution. The introduction of a longer fluoroalkyl chain, such as the 4,4,4-trifluorobutyl group provided by 5-Iodo-1,1,1-trifluoropentane, offers several distinct advantages:
-
Fine-Tuning Lipophilicity: It provides a significant, yet more calibrated, increase in lipophilicity compared to a methyl or even a trifluoromethyl group, allowing for greater control over a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
-
Enhanced Conformational Flexibility: The propyl chain linking the trifluoromethyl group allows for greater rotational freedom, enabling the moiety to adopt optimal conformations within a target's binding pocket.
-
Metabolic Shielding: The stable C-F bonds at the terminus of the chain can act as a metabolic shield, blocking oxidative degradation at that position and potentially increasing the drug's half-life.[1]
5-Iodo-1,1,1-trifluoropentane (CAS: 352-60-3) emerges as a premier reagent for accessing these benefits.[5] It is a stable, high-boiling liquid, making it significantly easier and safer to handle than gaseous reagents like trifluoromethyl iodide (CF₃I).[6][7] Its core utility lies in the predictable and efficient generation of the 4,4,4-trifluorobutyl radical under mild, light-mediated conditions.
Mechanism of Action: The Power of Visible-Light Photoredox Catalysis
The true potential of 5-Iodo-1,1,1-trifluoropentane is unlocked through visible-light photoredox catalysis.[8] This technology uses a photocatalyst (typically a ruthenium or iridium complex) that absorbs low-energy visible light to enter an excited state.[9] This excited catalyst is a potent single-electron donor and acceptor, capable of initiating radical reactions under exceptionally mild conditions.[10][11]
The activation of 5-Iodo-1,1,1-trifluoropentane proceeds via a reductive quenching cycle:
-
Excitation: The photocatalyst (PC) absorbs a photon of visible light to reach its excited state (*PC).
-
Single Electron Transfer (SET): The excited photocatalyst transfers an electron to the iodoalkane. The C-I bond is the weakest point in the molecule and readily accepts the electron.
-
Fragmentation: The resulting radical anion is unstable and rapidly fragments, cleaving the C-I bond to release an iodide anion (I⁻) and the desired 4,4,4-trifluorobutyl radical (•CH₂CH₂CH₂CF₃).
-
Substrate Engagement: The highly reactive trifluorobutyl radical adds to the target substrate (e.g., an alkene or arene).
-
Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor or in a redox-neutral step, completing the catalytic cycle.
Caption: Fig 2. Experimental workflow for photoredox fluoroalkylation.
Step-by-Step Methodology
Objective: To perform the fluoroalkylation of N-vinylcarbazole as a model substrate.
Materials:
-
N-vinylcarbazole (Substrate)
-
5-Iodo-1,1,1-trifluoropentane (Reagent, 1.5 equivalents)
-
fac-Ir(ppy)₃ (Photocatalyst, 1 mol%)
-
Anhydrous Dimethylformamide (DMF, Solvent)
-
4 mL screw-cap vial with stir bar
-
Argon gas supply
-
Blue LED lamp (450 nm)
Procedure:
-
Vial Preparation: To a 4 mL vial equipped with a magnetic stir bar, add N-vinylcarbazole (0.1 mmol, 1.0 equiv) and fac-Ir(ppy)₃ (0.001 mmol, 0.01 equiv).
-
Causality: The photocatalyst is used at a low loading as it regenerates, making the process cost-effective and minimizing purification challenges.
-
-
Reagent Addition: Add anhydrous DMF (1 mL) followed by 5-Iodo-1,1,1-trifluoropentane (0.15 mmol, 1.5 equiv).
-
Causality: An excess of the iodo-reagent is used to ensure complete consumption of the limiting substrate. Anhydrous solvent is crucial to prevent side reactions with water.
-
-
Degassing: Seal the vial with a cap containing a PTFE septum. Sparge the solution with a gentle stream of argon for 15 minutes using a needle.
-
Causality: This is a critical step. Oxygen is an efficient quencher of the photocatalyst's excited state and can also trap radical intermediates, inhibiting or stopping the reaction.
-
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp. Begin stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Causality: The specific wavelength of light must overlap with the absorbance spectrum of the photocatalyst to ensure efficient excitation. Constant stirring ensures a homogenous reaction mixture.
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), remove the vial from the light source. Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.
Conclusion: Key Advantages of 5-Iodo-1,1,1-trifluoropentane
In the landscape of modern synthetic chemistry, 5-Iodo-1,1,1-trifluoropentane stands out as a superior reagent for researchers aiming to incorporate the valuable 4,4,4-trifluorobutyl group. Its primary advantages are:
-
Strategic Moiety Introduction: Delivers a flexible, lipophilic fluoroalkyl chain, offering more nuanced control over molecular properties than simple trifluoromethylation.
-
Exceptional Ease of Use: As a stable, high-boiling liquid, it eliminates the significant handling challenges associated with gaseous fluoroalkylating agents.
-
Mild and Efficient Activation: It is an ideal precursor for radical generation via visible-light photoredox catalysis, enabling reactions to proceed at room temperature with high functional group tolerance.
-
High Predictability: The C-I bond provides a reliable and selective point of activation, leading to clean and predictable reaction outcomes.
For drug development professionals and research scientists, adopting 5-Iodo-1,1,1-trifluoropentane into the chemical toolbox is a strategic move, enabling the efficient and reliable synthesis of next-generation fluorinated compounds.
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Zafrilla, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
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Verhoyen, M., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]
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Notables de la Ciencia. (n.d.). Radical Fluoroalkylation Reactions. Retrieved from [Link]
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Wang, F., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]
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Cheballah, R., et al. (2023). Recent Advances in Visible Light-Mediated Radical Fluoro-alkylation, -alkoxylation, -alkylthiolation, -alkylselenolation, and -alkylamination. Chemistry–A European Journal. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Exploring 1-Fluoro-5-iodopentane Properties. Retrieved from [Link]
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Fluorine Notes. (n.d.). IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION. Retrieved from [Link]
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Nicewicz, D. A., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Princeton University. Available at: [Link]
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Akita, M., & Koike, T. (2017). Principles and Applications of Photoredox Catalysis: Trifluoromethylation and Beyond. ResearchGate. Available at: [Link]
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Mayr, H., et al. (2020). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry–A European Journal. Available at: [Link]
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Prier, C. K., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Available at: [Link]
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Bräse, S., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for Trifluoromethylpentylation
Introduction: The Quest for the Trifluoromethylpentyl Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is a celebrated motif, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by altering electronic properties.[1][2] The trifluoromethylpentyl group—a five-carbon alkyl chain capped with a CF₃ group—represents a valuable lipophilic side chain that can significantly influence a drug candidate's pharmacokinetic profile.
However, the direct and selective installation of a trifluoromethylpentyl group presents a formidable synthetic challenge. Unlike simpler alkylations or trifluoromethylations, dedicated, off-the-shelf reagents for "trifluoromethylpentylation" are not commercially available. This guide, therefore, moves beyond a simple product comparison to provide a strategic analysis of synthetic methodologies for achieving this transformation. We will explore and compare multi-step strategies, evaluating them on the basis of efficiency, substrate scope, functional group tolerance, and practicality for a research and drug development setting.
This guide is designed for the practicing chemist. It explains the causality behind experimental choices, provides validated protocols for key transformations, and offers a logical framework for selecting the optimal synthetic route.
Strategic Decision Framework for Trifluoromethylpentylation
The selection of an appropriate strategy hinges on the nature of the starting material and the desired final structure. We can broadly categorize the approaches into three main strategies:
-
Late-Stage Trifluoromethylation: Introduce the CF₃ group onto a molecule that already contains the pentyl moiety.
-
Building Block Elaboration: Begin with a simple trifluoromethylated precursor and append the pentyl chain.
-
Convergent Difunctionalization: Concurrently introduce both the trifluoromethyl group and a pentyl (or related) fragment across a reactive site.
The following diagram illustrates a high-level decision-making process for selecting a strategy.
Caption: Strategic flowchart for selecting a trifluoromethylpentylation approach.
Strategy 1: Late-Stage Trifluoromethylation of Pentyl-Containing Substrates
This approach is ideal for the late-stage modification of complex molecules where the pentyl chain is already incorporated. The primary challenge is the selective functionalization of a specific C-H bond or a pre-existing functional group on the pentyl chain.
Radical-Mediated C(sp³)–H Trifluoromethylation
The direct conversion of an unactivated C(sp³)–H bond to a C–CF₃ bond is a powerful transformation enabled by modern photoredox catalysis.[3] This method avoids the need for pre-functionalization of the pentyl chain.
-
Reagents:
-
Mechanism: Visible light excites the photocatalyst, which then engages the CF₃ source to generate a trifluoromethyl radical (•CF₃).[3][5] This highly reactive radical abstracts a hydrogen atom from the pentyl chain, followed by a radical rebound or oxidative step to form the C–CF₃ bond.
-
Experimental Insight: Regioselectivity can be a significant challenge. The •CF₃ radical preferentially abstracts the most electron-rich and sterically accessible C-H bonds. For a simple pentyl chain, this often leads to a mixture of products, with a preference for secondary over primary positions. Directing groups may be necessary for selective functionalization.
Caption: General photoredox cycle for C-H trifluoromethylation.
Decarboxylative Trifluoromethylation
If the pentyl chain can be synthesized with a terminal carboxylic acid (hexanoic acid derivative), a decarboxylative trifluoromethylation offers a highly selective route to install the CF₃ group at the terminal position.
-
Reagents:
-
Experimental Insight: This method is robust and tolerates a wide range of functional groups. The reaction proceeds via the formation of an alkyl radical through oxidative decarboxylation, which is then trapped by a copper-CF₃ complex. This avoids the selectivity issues of direct C-H functionalization.
Strategy 2: Building Block Elaboration
This strategy is advantageous when simple, commercially available trifluoromethylated starting materials can be used. The core idea is to append the five-carbon chain to a CF₃-containing scaffold.
Nucleophilic Trifluoromethylation followed by Elaboration
One of the most reliable methods involves the reaction of a nucleophilic CF₃ source with a pentyl-containing electrophile, such as pentanal or a derivative.
-
Reagents:
-
Workflow:
-
React pentanal with TMSCF₃ and catalytic CsF to form the corresponding trifluoromethylated silyl ether.
-
Hydrolyze the silyl ether to yield 1,1,1-trifluorohexan-2-ol.
-
This alcohol is a versatile intermediate. It can be deoxygenated to furnish the trifluoromethylpentyl chain, or the hydroxyl group can be used as a handle for further coupling reactions.
-
Caption: Workflow for trifluoromethylpentylation via a building block approach.
Cross-Coupling with Trifluoromethylated Building Blocks
For aromatic or vinylic substrates, cross-coupling provides a powerful route.
-
Reagents:
-
CF₃-Building Block: A molecule like 4-iodobenzotrifluoride or a trifluoromethylated vinyl bromide.
-
Coupling Partner: A pentyl-containing organometallic reagent, such as pentylmagnesium bromide (Grignard) or pentylboronic acid (Suzuki coupling).
-
Catalyst: A palladium or nickel catalyst (e.g., Pd(PPh₃)₄).
-
-
Experimental Insight: This is a highly mature and reliable set of reactions. The main consideration is the synthesis of the required pentyl-organometallic reagent and ensuring its compatibility with other functional groups on the substrate.
Comparative Analysis of Strategies
| Strategy | Reagent Examples | Typical Conditions | Advantages | Disadvantages |
| 1.1 C-H Trifluoromethylation | Togni's Reagent, CF₃I, Ir-photocatalyst | Visible light, room temp. | Late-stage functionalization, atom economical. | Poor regioselectivity on unactivated chains, potential for over-reaction. |
| 1.2 Decarboxylative Trifluoromethylation | (bpy)Cu(CF₃)₃, AgNO₃/K₂S₂O₈ | 40-60 °C, aqueous media | Excellent regioselectivity for terminal CF₃, good functional group tolerance. | Requires a carboxylic acid precursor, which may add synthetic steps. |
| 2.1 Nucleophilic Addition | Ruppert-Prakash Reagent (TMSCF₃), CsF | 0 °C to room temp. | Highly reliable, predictable outcome, generates a useful alcohol intermediate. | Requires a carbonyl electrophile, multi-step process for full deoxygenation. |
| 2.2 Cross-Coupling | Pd/Ni catalysts, Pentyl-MgBr or -B(OH)₂ | 50-100 °C | High yields, well-established, broad scope for aryl/vinyl systems. | Limited to C(sp²)-C(sp³) coupling, requires pre-functionalized partners. |
Detailed Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of Pentanal using Ruppert-Prakash Reagent
This protocol describes the synthesis of 1,1,1-trifluorohexan-2-ol, a key intermediate.
Materials:
-
Pentanal (1.0 eq)
-
Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq)
-
Cesium fluoride (CsF, 0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cesium fluoride. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add pentanal to the stirred suspension. Following this, add TMSCF₃ dropwise over 10 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2 hours. Monitor the consumption of pentanal by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and hydrolyze the intermediate silyl ether. Stir for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1,1,1-trifluorohexan-2-ol can be purified by flash column chromatography on silica gel.
Protocol 2: Late-Stage Decarboxylative Trifluoromethylation
This protocol outlines the conversion of 6-phenylhexanoic acid to (5,5,5-trifluoropentyl)benzene as a model system.
Materials:
-
6-Phenylhexanoic acid (1.0 eq)
-
(bpy)Cu(CF₃)₃ (1.2 eq)
-
Silver nitrate (AgNO₃, 0.2 eq)
-
Potassium persulfate (K₂S₂O₈, 2.5 eq)
-
Acetonitrile (MeCN) and Water (H₂O) solvent mixture
Procedure:
-
Reaction Setup: To a reaction vial, add the 6-phenylhexanoic acid, (bpy)Cu(CF₃)₃, and AgNO₃.
-
Solvent Addition: Add a 3:1 mixture of MeCN:H₂O.
-
Initiation: Add the K₂S₂O₈ oxidant. Seal the vial and place it in a preheated block at 50 °C.
-
Reaction Monitoring: Stir the reaction for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
While a single, universal reagent for trifluoromethylpentylation remains elusive, a strategic combination of modern synthetic methods provides researchers with a robust toolkit to access these valuable motifs. For late-stage functionalization of complex molecules with existing pentyl chains, photoredox-mediated C-H activation or decarboxylative strategies are the methods of choice, despite potential challenges in selectivity for the former. For de novo synthesis, a building block approach using the highly reliable Ruppert-Prakash reagent to form a key trifluoromethyl alcohol intermediate offers a predictable and scalable route.
The continued development of more selective C-H functionalization catalysts and novel trifluoromethylating reagents will undoubtedly refine these strategies further. As the demand for structurally diverse and functionally optimized drug candidates grows, the ability to precisely install moieties like the trifluoromethylpentyl group will remain a critical capability in the medicinal chemist's arsenal.
References
A comprehensive, numbered list of all cited sources will be generated here, including titles, sources, and verifiable URLs.
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- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 10. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
A Comparative Guide to the Analytical Purity Validation of Commercial 5-Iodo-1,1,1-trifluoropentane
Introduction: The Critical Role of Purity in Advanced Chemical Applications
5-Iodo-1,1,1-trifluoropentane is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its trifluoromethyl group (-CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the presence of impurities—ranging from residual starting materials and solvents to structural isomers—can have profound consequences, leading to unpredictable reaction outcomes, reduced yields, and the introduction of potentially toxic byproducts into drug development pipelines.
Therefore, rigorous analytical validation of the purity of commercial 5-Iodo-1,1,1-trifluoropentane is not merely a quality control measure; it is a prerequisite for reliable and reproducible research. This guide provides an in-depth comparison of essential analytical techniques, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to establish a robust, self-validating system for purity assessment. The principles and methods discussed are grounded in internationally recognized validation standards, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Pillar 1: Orthogonal Purity Assessment - A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. A trustworthy validation strategy relies on orthogonal methods —techniques that measure the same attribute (purity) using different physical or chemical principles. For a volatile, halogenated compound like 5-Iodo-1,1,1-trifluoropentane, the synergistic combination of chromatography and spectroscopy is essential.
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Gas chromatography is the premier technique for separating and quantifying volatile and semi-volatile compounds.[5] It excels at detecting impurities with different boiling points and polarities, such as residual solvents, starting materials, or side-products from synthesis.
Causality Behind the Choice: The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.[6] This physical separation is highly effective for identifying and quantifying small organic molecules, making it indispensable for assessing the purity of reagents like 5-Iodo-1,1,1-trifluoropentane. For halogenated compounds, detectors like the Flame Ionization Detector (FID) offer high sensitivity, while coupling GC with a Mass Spectrometer (GC-MS) provides definitive structural identification of unknown impurities by matching their fragmentation patterns to spectral libraries.[5][6][7]
Potential Impurities Detectable by GC:
-
Residual Solvents: (e.g., Hexane, Diethyl ether, Dichloromethane)
-
Starting Materials: (e.g., 1,1,1-Trifluoropentane, Iodine sources)
-
Byproducts: Other halogenated alkanes, elimination products (alkenes).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy provides unparalleled insight into the molecular structure of a compound. For 5-Iodo-1,1,1-trifluoropentane, a multi-nuclear approach is critical.
-
¹H NMR: Confirms the structure of the pentane backbone and identifies proton-containing impurities.
-
¹³C NMR: Verifies the carbon skeleton of the molecule.
-
¹⁹F NMR: This is arguably the most powerful technique for this specific molecule. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, meaning even subtle differences in the electronic environment of the trifluoromethyl group will result in distinct signals.[8][9] This makes it exceptionally effective for identifying and quantifying other fluorine-containing impurities that might be structurally very similar to the main compound.[10][11][12]
Quantitative NMR (qNMR): An Absolute Purity Method Unlike chromatography, which often relies on relative area percentages, qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[13][14] The principle is straightforward: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13][15] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated with high accuracy and traceability.[16][17]
Causality Behind the Choice: qNMR is a primary ratio method of measurement. It provides a direct count of molecules (via their nuclei) relative to a standard, bypassing the compound-specific response factors that can complicate chromatographic quantification.[15] This makes it an authoritative method for assigning purity values.
Karl Fischer Titration: The Specialist for Water Content
Water is a common impurity that can interfere with many organometallic and moisture-sensitive reactions. Karl Fischer titration is the gold standard for accurately determining water content in organic solvents and reagents.[18][19]
Causality Behind the Choice: The method is highly selective for water, based on a quantitative chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[19] Unlike methods that measure mass loss on drying (which detect any volatile compound), Karl Fischer titration specifically targets water, providing an accurate measure of this critical impurity.[19] For non-aqueous samples like 5-Iodo-1,1,1-trifluoropentane, a coulometric or volumetric Karl Fischer titrator with a suitable solvent like anhydrous methanol or a specialized non-aqueous solvent is used.[20][21][22]
Comparative Analysis of Purity Validation Techniques
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| Gas Chromatography (GC-FID/MS) | Differential partitioning between mobile & stationary phases.[6] | Detection of volatile organic impurities, residual solvents. | High separation efficiency; excellent for complex mixtures; MS provides definitive ID.[5][23] | Requires volatile & thermally stable analytes; FID response varies between compounds. |
| ¹⁹F Quantitative NMR (qNMR) | Nuclear spin resonance in a magnetic field.[14] | Absolute purity determination; identification of fluoro-isomers. | High precision & accuracy; non-destructive; no analyte-specific reference needed.[12][13] | Lower sensitivity than GC for trace impurities; requires specialized expertise. |
| Karl Fischer Titration | Stoichiometric reaction with water.[19] | Precise quantification of water content. | Gold standard for water determination; highly selective and accurate.[21] | Only measures water content; can be affected by interfering substances (e.g., ketones).[18] |
Integrated Validation Workflow
A robust validation system integrates these orthogonal techniques into a logical workflow. Each step provides a check on the others, ensuring a comprehensive and trustworthy assessment of purity.
Caption: Integrated workflow for the comprehensive purity validation of 5-Iodo-1,1,1-trifluoropentane.
Experimental Protocols
The following protocols are exemplary starting points for method development and must be validated according to established guidelines.[24]
Protocol 1: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar halogenated alkanes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL of a 1% (v/v) solution of the sample in a high-purity solvent (e.g., hexane). Use a split injection (e.g., 50:1 ratio) to avoid column overload.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis: Integrate all peaks. Calculate purity using the area percent method. Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
Protocol 2: Absolute Purity by ¹⁹F Quantitative NMR (qNMR)
-
Instrumentation: NMR spectrometer (≥400 MHz) with a fluorine-capable probe.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 5-Iodo-1,1,1-trifluoropentane sample into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., trifluorotoluene or another suitable fluorinated compound with a known purity and a signal that does not overlap with the sample).
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30s is often a safe starting point to ensure full relaxation for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals being integrated.[17]
-
-
Data Processing: Apply minimal processing. Perform a baseline correction and integrate the well-resolved signal of the sample's -CF₃ group and the signal of the internal standard.
-
Purity Calculation: Use the following formula: Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ Where:
-
I = Integral area
-
N = Number of fluorine nuclei for the signal
-
M = Molar mass
-
m = mass weighed
-
Purity = Purity of the standard
-
(x = analyte, std = internal standard)
-
Protocol 3: Water Content by Coulometric Karl Fischer Titration
-
Instrumentation: Coulometric Karl Fischer Titrator.
-
Reagents: Use a commercial Karl Fischer reagent suitable for non-polar organic liquids.
-
System Preparation: Ensure the titration cell is dry and conditioned according to the manufacturer's instructions.
-
Titration:
-
Inject a known volume or weight (e.g., 1 mL) of the 5-Iodo-1,1,1-trifluoropentane sample directly into the titration cell using a gas-tight syringe.
-
The instrument will automatically titrate the water present and display the result.
-
-
Data Analysis: Report the water content in parts per million (ppm) or weight percent (wt%).
Conclusion: Upholding Scientific Integrity
The validation of purity for a critical reagent like 5-Iodo-1,1,1-trifluoropentane is a foundational activity that underpins the reliability of subsequent research and development. By employing an orthogonal, multi-technique approach that combines the separation power of GC-MS, the structural and quantitative precision of ¹⁹F qNMR, and the specificity of Karl Fischer titration, scientists can build a comprehensive and self-validating system. This rigorous analytical framework ensures that the material meets the high standards required for cutting-edge applications in drug discovery and materials science, ultimately upholding the principles of scientific integrity and reproducibility.
References
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available from: [Link][1]
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Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection . Applied Spectroscopy. Available from: [Link][25]
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FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . ECA Academy. Available from: [Link][24]
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FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures . ECA Academy. Available from: [Link][2]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass Laboratories Inc. Available from: [Link][13]
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What is qNMR and why is it important? . Mestrelab Resources. Available from: [Link][15]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager Magazine. Available from: [Link][3]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice . AZoM. Available from: [Link][14]
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Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography . Davidson Analytical Services. Available from: [Link][7]
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FDA Releases Guidance on Analytical Procedures . BioPharm International. Available from: [Link][4]
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Advances in the Analysis of Persistent Halogenated Organic Compounds . Critical Reviews in Analytical Chemistry. Available from: [Link][23]
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What Is Gas Chromatography? . Teledyne Labs. Available from: [Link][6]
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Analysis of volatile halogen compounds in water . Agilent Technologies. Available from: [Link][26]
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches . Environmental Science & Technology. Available from: [Link][10]
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What is qNMR (quantitative NMR)? . JEOL Ltd. Available from: [Link][16]
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Which Reagent/Chemicals can be used in Karl Fischer Titration other than Methanol? . ResearchGate. Available from: [Link][20]
-
Quantitative NMR Spectroscopy . University of Oxford. Available from: [Link][17]
-
19Fluorine NMR . University of Ottawa. Available from: [Link][8]
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What Is Karl Fischer Titration? . Mettler Toledo. Available from: [Link][21]
-
Karl Fischer titration . Wikipedia. Available from: [Link][19]
-
Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation . ResearchGate. Available from: [Link][11]
-
Titrations in Nonaqueous Solvents . Datapdf.com. Available from: [Link][22]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals . National Institutes of Health. Available from: [Link][12]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . Royal Society of Chemistry. Available from: [Link][9]
-
Analytical Methods . Japan International Cooperation Agency. Available from: [Link][27]
-
5-Iodo-1,1,1-trifluoropentane . PubChem. Available from: [Link]
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Analytical methods and achievability . World Health Organization. Available from: [Link][28]
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New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods . Society of Nuclear Medicine and Molecular Imaging. Available from: [Link]
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Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole . National Institutes of Health. Available from: [Link]
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A Senior Application Scientist's Guide to GC-MS Analysis of 5-Iodo-1,1,1-trifluoropentane Reaction Mixtures
For researchers and professionals in drug development and organic synthesis, the precise characterization of reaction mixtures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled separation and identification capabilities.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for the analysis of reaction mixtures containing 5-Iodo-1,1,1-trifluoropentane (C5H8F3I), a valuable fluorinated building block in modern chemistry.[3][4]
The challenge in analyzing such mixtures lies in the compound's dual halogenation. The trifluoromethyl group imparts a degree of polarity and volatility, while the terminal iodine atom presents its own set of considerations, including the potential for thermal degradation and characteristic fragmentation patterns in the mass spectrometer. This guide moves beyond standard protocols to explain the causality behind methodological choices, ensuring robust and reproducible results.
The Analytical Challenge: Understanding the Analyte and Matrix
5-Iodo-1,1,1-trifluoropentane is an intermediate used in organic synthesis, meaning its reaction mixtures can contain a variety of components.[3] These may include:
-
Starting materials: Unreacted 5-Iodo-1,1,1-trifluoropentane and other precursors.
-
Products: The desired synthesized molecule.
-
Byproducts: Resulting from side reactions, which may include isomers or compounds formed from degradation.[5]
-
Solvents and Reagents: Residual components from the reaction medium.
Effective GC-MS analysis requires a method that can separate these diverse compounds, which may have varying polarities and boiling points, while accurately identifying them through their mass spectra.
Comparative Methodologies: The Critical Choice of the GC Column
The heart of a successful GC separation is the column.[6][7] The choice of stationary phase dictates the selectivity and resolution of the analysis. For a molecule like 5-Iodo-1,1,1-trifluoropentane, which has both non-polar (pentane backbone) and polar (halogen) characteristics, the selection is not trivial. We will compare two common, yet fundamentally different, capillary column phases.
Comparison of GC Column Performance for Analysis of a Hypothetical Reaction Mixture
| Parameter | Column A: Non-Polar (DB-5ms type) | Column B: Mid-Polar (DB-624 or OV-1301 type) | Justification |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Column A separates primarily by boiling point.[8] Column B introduces dipole-dipole interactions, offering different selectivity for polar analytes.[9] |
| Resolution (Rs) | Good (Rs > 1.5) for non-polar byproducts. May co-elute with polar impurities. | Excellent (Rs > 2.0) for target analyte and polar byproducts. | The cyanopropylphenyl phase in Column B provides better separation for halogenated compounds from other polar species.[9] |
| Peak Shape | Symmetrical for hydrocarbons. Potential tailing for polar analytes. | Symmetrical for a wider range of compounds, including the target analyte. | The mid-polar phase reduces unwanted interactions between the analyte and the column wall, preventing peak tailing. |
| Retention Time | Generally shorter for the target analyte. | Slightly longer for the target analyte due to increased interaction. | Increased retention can improve separation from early-eluting, non-polar solvent peaks. |
| Recommendation | Suitable for initial screening or simple matrices. | Recommended for complex reaction mixtures requiring high resolution of polar and halogenated species. |
Based on extensive field experience, a mid-polarity column (Type B) is the superior choice for comprehensive analysis of these reaction mixtures. It provides the necessary selectivity to resolve the target analyte from a complex matrix of starting materials, solvents, and varied byproducts.
Authoritative Protocol: A Self-Validating GC-MS Workflow
This protocol is designed to be a robust, self-validating system for the routine analysis of 5-Iodo-1,1,1-trifluoropentane reaction mixtures.
Step 1: Sample Preparation
-
Quench and Extract: Quench a 100 µL aliquot of the reaction mixture in 1 mL of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) containing an internal standard.
-
Internal Standard: Use an internal standard that is chemically similar but chromatographically distinct from the analyte, such as 1-bromo-4-fluorobenzene, at a concentration of ~50 ppm. This corrects for injection volume variability.
-
Dilution: Perform a serial dilution (e.g., 1:100 or 1:1000) to ensure the analyte concentration is within the linear dynamic range of the detector.
-
Filter: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.
Step 2: GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale (The "Why") |
| GC Column | Agilent DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film) | A mid-polarity phase provides excellent selectivity for halogenated compounds.[9][10] The dimensions offer a good balance of resolution and analysis time.[6][7] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation of the iodo-compound. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. Adjust ratio based on sample concentration. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing optimal efficiency for the chosen column dimensions. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min | Starts at a low temperature to resolve volatile solvents, followed by a ramp to elute the target analyte and higher-boiling byproducts.[11] |
| MS Transfer Line | 260 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing thermal breakdown. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, highly reproducible ionization technique that generates extensive, library-searchable fragmentation patterns.[12] |
| Mass Range | 40 - 450 m/z | Covers the expected mass range of the target analyte, potential byproducts, and the internal standard. |
Step 3: Data Analysis and Interpretation
-
Peak Identification: Identify the peak for 5-Iodo-1,1,1-trifluoropentane based on its retention time and mass spectrum.
-
Mass Spectrum Verification: The mass spectrum should exhibit characteristic fragmentation. The molecular ion peak (M+) at m/z 224 may be present but weak. Key fragments to look for include:
-
[M-I]+: Loss of an iodine atom (m/z 97). This is often a prominent peak due to the relative weakness of the C-I bond.[13]
-
[I]+: The iodine cation at m/z 127.
-
Alkyl fragments: Peaks corresponding to the loss of the trifluoromethyl group or fragmentation along the pentane chain (e.g., m/z 57, 41, 29).[13][14]
-
-
Library Matching: Confirm peak identity by searching the mass spectrum against a trusted spectral library, such as the NIST Mass Spectral Library.[15][16][17] A match factor >800 is generally considered a good hit.
-
Quantitation: Use the peak area ratio of the analyte to the internal standard for relative quantitation to monitor reaction progress.
Visualization of the Analytical Workflow
The following diagram outlines the logical flow of the GC-MS analysis, from sample preparation to final data interpretation.
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A Comparative Guide to the Reaction Kinetics of 5-Iodo-1,1,1-trifluoropentane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating pharmacological and physicochemical properties. The trifluoromethyl group, in particular, is a bioisostere for numerous functionalities, capable of enhancing metabolic stability, binding affinity, and bioavailability. 5-Iodo-1,1,1-trifluoropentane stands as a key building block for the introduction of the trifluoromethylpentyl moiety. A thorough understanding of its reaction kinetics is paramount for the rational design of synthetic routes, process optimization, and the development of novel chemical entities.
This guide provides a comprehensive framework for the determination and comparative analysis of the reaction kinetics of 5-Iodo-1,1,1-trifluoropentane in bimolecular nucleophilic substitution (Sₙ2) reactions. We will delve into the underlying principles governing its reactivity, present detailed experimental protocols for kinetic analysis using state-of-the-art analytical techniques, and offer a comparative perspective against relevant structural analogues.
The Significance of Fluorination on Reaction Kinetics
The substitution of hydrogen with fluorine profoundly alters the electronic and steric environment of a molecule, thereby influencing its reactivity. In the context of Sₙ2 reactions of alkyl iodides, the presence of a trifluoromethyl group at the 1-position, as in 5-Iodo-1,1,1-trifluoropentane, is expected to exert a significant electron-withdrawing effect. This inductive effect can influence the electrophilicity of the carbon atom bearing the iodine leaving group and the stability of the transition state.[1][2]
To contextualize the kinetic behavior of 5-Iodo-1,1,1-trifluoropentane, this guide will utilize two key comparators:
-
1-Iodopentane: This non-fluorinated analogue serves as a baseline to elucidate the impact of the trifluoromethyl group on the reaction rate.
-
1-Iodo-5-fluoropentane: This isomer allows for a nuanced comparison, isolating the effect of a single fluorine atom at the terminus of the alkyl chain from the potent influence of the trifluoromethyl group at the 1-position.
Experimental Determination of Reaction Kinetics
A robust kinetic study hinges on the accurate monitoring of reactant consumption or product formation over time. For the nucleophilic substitution of the iodoalkanes , two powerful analytical techniques are particularly well-suited: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4][5]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for separating and quantifying volatile compounds in a reaction mixture.[6] It is particularly advantageous for reactions with moderate to slow kinetics.
Experimental Protocol for GC-MS Kinetic Analysis
-
Preparation of Stock Solutions:
-
Prepare a standard stock solution of the iodoalkane (5-Iodo-1,1,1-trifluoropentane, 1-iodopentane, or 1-iodo-5-fluoropentane) in a suitable aprotic solvent (e.g., acetonitrile, acetone).
-
Prepare a stock solution of the chosen nucleophile (e.g., sodium azide, sodium cyanide) in the same solvent.
-
Prepare a stock solution of an internal standard (a non-reactive compound with a distinct retention time, e.g., dodecane) in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, combine the iodoalkane stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding a predetermined volume of the pre-heated nucleophile stock solution. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid to neutralize a basic nucleophile) and a suitable extraction solvent (e.g., diethyl ether).
-
Thoroughly mix the quenched sample and allow the layers to separate.
-
Analyze the organic layer by GC-MS.
-
-
Data Analysis:
-
From the GC chromatograms, determine the peak areas of the starting iodoalkane and the internal standard at each time point.
-
Calculate the concentration of the iodoalkane at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the iodoalkane concentration versus time. For a pseudo-first-order reaction (with the nucleophile in large excess), the plot should be linear with a slope equal to -k_obs, where k_obs is the observed rate constant.
-
The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the nucleophile.
-
Causality Behind Experimental Choices:
-
Aprotic Solvent: Polar aprotic solvents are chosen to solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and more nucleophilic, thus promoting the Sₙ2 mechanism.[7]
-
Internal Standard: The use of an internal standard corrects for variations in injection volume and detector response, ensuring high accuracy in quantitative analysis.
-
Quenching: Immediate quenching of the reaction aliquots is crucial to prevent further reaction after sampling, providing a precise snapshot of the reaction progress at that specific time.
Self-Validation:
The linearity of the pseudo-first-order plot serves as a self-validating mechanism for the assumed reaction order. A high correlation coefficient (R² > 0.99) confirms the validity of the kinetic model.
Diagram of the GC-MS Experimental Workflow:
Caption: Workflow for GC-MS kinetic analysis.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the in-situ monitoring of a reaction as it proceeds in an NMR tube, providing real-time data without the need for quenching and extraction.[8][9] This is particularly useful for faster reactions.
Experimental Protocol for NMR Kinetic Analysis
-
Sample Preparation:
-
In an NMR tube, dissolve the iodoalkane and the internal standard (e.g., tetramethylsilane or another inert compound with a singlet peak) in a deuterated aprotic solvent (e.g., acetonitrile-d₃, acetone-d₆).
-
Acquire a reference ¹H NMR spectrum of the starting materials.
-
In a separate vial, prepare a solution of the nucleophile in the same deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
Place the NMR tube containing the iodoalkane and internal standard in the pre-heated NMR spectrometer.
-
Inject the nucleophile solution into the NMR tube and quickly mix the contents.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals using an automated sequence.
-
-
Data Analysis:
-
Process the series of NMR spectra.
-
For each spectrum, integrate the signal corresponding to a unique proton on the starting iodoalkane and the signal of the internal standard.
-
Calculate the concentration of the iodoalkane at each time point by comparing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the iodoalkane concentration versus time and determine the rate constant as described for the GC-MS method.
-
Causality Behind Experimental Choices:
-
Deuterated Solvent: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the signals of the reactants and products in the ¹H NMR spectrum.
-
In-situ Monitoring: This approach eliminates the need for sampling and quenching, reducing the potential for experimental error and providing a more continuous view of the reaction progress.
Self-Validation:
The consistency of the internal standard's integral throughout the experiment validates the stability of the sample and the quantitative nature of the NMR measurements.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR kinetic analysis.
Data Presentation and Comparative Analysis
To obtain a comprehensive understanding of the reaction kinetics, the experiments should be performed at several different temperatures. This allows for the determination of the activation parameters using the Arrhenius and Eyring equations.[10][11][12]
Arrhenius Equation:
ln(k) = ln(A) - Eₐ / (RT)
A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Eₐ/R and an intercept of ln(A), where Eₐ is the activation energy and A is the pre-exponential factor.
Eyring Equation:
ln(k/T) = -ΔH‡ / (RT) + ln(kₑ/h) + ΔS‡ / R
A plot of ln(k/T) versus 1/T (Eyring plot) gives a straight line with a slope of -ΔH‡/R and an intercept from which the entropy of activation (ΔS‡) can be calculated.
Expected Trends and Comparative Data
| Compound | Structure | Expected Relative Rate | Rationale |
| 1-Iodopentane | CH₃(CH₂)₄I | Baseline | Standard primary alkyl iodide with no significant electronic effects. |
| 1-Iodo-5-fluoropentane | F(CH₂)₅I | Slightly Slower | The fluorine atom exerts a weak electron-withdrawing inductive effect, which may slightly decrease the nucleophilicity of the carbon-iodine bond, leading to a marginally slower reaction rate. |
| 5-Iodo-1,1,1-trifluoropentane | CF₃(CH₂)₄I | Significantly Slower | The potent electron-withdrawing trifluoromethyl group is expected to significantly destabilize the developing negative charge on the iodine atom in the Sₙ2 transition state, leading to a higher activation energy and a substantially slower reaction rate.[1] |
Table 1: Predicted Relative Reactivity of Iodoalkanes in Sₙ2 Reactions.
| Parameter | 5-Iodo-1,1,1-trifluoropentane vs. 1-Iodopentane | Justification |
| Rate Constant (k) | k (CF₃(CH₂)₄I) < k (CH₃(CH₂)₄I) | The strong electron-withdrawing nature of the CF₃ group is anticipated to increase the activation energy of the Sₙ2 reaction. |
| Activation Energy (Eₐ) | Eₐ (CF₃(CH₂)₄I) > Eₐ (CH₃(CH₂)₄I) | The transition state of an Sₙ2 reaction involves partial bond formation and breaking. The electron-withdrawing CF₃ group will destabilize the electron-rich transition state, thus increasing the energy barrier. |
| Enthalpy of Activation (ΔH‡) | ΔH‡ (CF₃(CH₂)₄I) > ΔH‡ (CH₃(CH₂)₄I) | Similar to the activation energy, a higher enthalpy of activation is expected due to the destabilizing electronic effect of the trifluoromethyl group on the transition state. |
| Entropy of Activation (ΔS‡) | Similar | The entropy of activation for Sₙ2 reactions is typically negative, reflecting the ordering of the system as two molecules come together to form the transition state. The structural differences are not expected to have a major impact on ΔS‡ in this comparison. |
Table 2: Predicted Comparison of Kinetic Parameters.
Conclusion
The determination of reaction kinetics for 5-Iodo-1,1,1-trifluoropentane is crucial for its effective utilization in synthetic chemistry. This guide has provided a detailed roadmap for conducting such studies, emphasizing the importance of robust experimental design and careful data analysis. By comparing its reactivity with non-fluorinated and mono-fluorinated analogues, researchers can gain valuable insights into the profound electronic effects of the trifluoromethyl group on Sₙ2 reactions. The methodologies outlined herein, utilizing either GC-MS or NMR spectroscopy, offer self-validating and reliable approaches to obtaining high-quality kinetic data, thereby empowering scientists and drug development professionals to make informed decisions in their research endeavors.
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Aquilanti, V., et al. (2019). Temperature Dependence of Rate Processes Beyond Arrhenius and Eyring: Activation and Transitivity. Frontiers in Chemistry, 7, 39. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Iodo-1,1,1-trifluoropentane Precursors
Introduction: The Strategic Importance of the Trifluoromethyl Group
In modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a favored substituent due to its profound ability to improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby enhancing binding affinity and bioavailability.[1][2][3] 5-Iodo-1,1,1-trifluoropentane is a critical building block for introducing this valuable moiety into more complex molecular architectures.
The synthetic utility of this iodinated alkane is directly dependent on its purity. Any contamination from starting materials or side-products can lead to unpredictable reaction outcomes and complicate downstream purification efforts. Therefore, a rigorous spectroscopic analysis of not only the final product but also its immediate precursors is paramount. This guide provides an in-depth comparison of the key spectroscopic signatures of common precursors to 5-Iodo-1,1,1-trifluoropentane, offering field-proven insights into their synthesis and characterization.
The Synthetic Landscape: Pathways to a Key Building Block
The synthesis of 5-Iodo-1,1,1-trifluoropentane typically proceeds from more readily available starting materials. The choice of precursor is often dictated by commercial availability, cost, and the desired reaction conditions. The most common synthetic routes involve the functional group transformation of a terminal alcohol or a halide exchange reaction.
Caption: Common synthetic routes to 5-Iodo-1,1,1-trifluoropentane.
This guide will focus on the spectroscopic differentiation of three key precursors: 5,5,5-Trifluoropentan-1-ol , 5-Bromo-1,1,1-trifluoropentane , and 5-Chloro-1,1,1-trifluoropentane , and compare them to the final iodinated product.
The Analytical Toolkit: A Multi-faceted Spectroscopic Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for structural elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR): Probes the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). Chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide unambiguous information about the molecular skeleton and the connectivity of atoms. ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5][6]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.[7] The C-X (X=O, Cl, Br, I) bond stretch is a key diagnostic feature for differentiating the precursors.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and provides information about its structure through fragmentation patterns. For chlorinated and brominated compounds, the characteristic isotopic distribution is a definitive identifier.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for each precursor and the final product. The most significant differences arise from the terminal functional group (-OH, -Cl, -Br, -I), which influences the electronic environment of the adjacent methylene group and possesses its own unique spectroscopic characteristics.
¹H NMR Spectroscopy
The proton NMR spectra are distinguished primarily by the chemical shift and multiplicity of the protons on the carbon bearing the terminal functional group (C5).
| Compound | H2 (ppm) | H3/H4 (ppm) | H5 (ppm) | Key Differentiator |
| 5,5,5-Trifluoropentan-1-ol | ~2.1-2.3 (m) | ~1.6-1.8 (m) | ~3.7 (t) | Signal at ~3.7 ppm for CH₂-O and a broad -OH signal. |
| 5-Chloro-1,1,1-trifluoropentane | ~2.1-2.3 (m) | ~1.8-2.0 (m) | ~3.6 (t) | Signal for CH₂-Cl at ~3.6 ppm. |
| 5-Bromo-1,1,1-trifluoropentane | ~2.1-2.3 (m) | ~1.8-2.0 (m) | ~3.4 (t) | Signal for CH₂-Br at ~3.4 ppm, upfield of CH₂-Cl.[8] |
| 5-Iodo-1,1,1-trifluoropentane | ~2.1-2.3 (m) | ~1.8-2.0 (m) | ~3.2 (t) | Signal for CH₂-I at ~3.2 ppm, the most upfield-shifted. |
Causality: The chemical shift of the H5 protons (the CH₂-X group) is highly sensitive to the electronegativity of the substituent X. For the halogens, the shielding effect increases with the size of the halogen atom (the "heavy atom effect"), shifting the signal to a lower chemical shift (upfield) from chlorine to iodine. The CH₂-OH protons are deshielded due to the high electronegativity of oxygen. The protons on C2 are split into a quartet-of-triplets (qt) due to coupling with both the adjacent CF₃ and CH₂ groups.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C chemical shifts, particularly for C5, are highly diagnostic.
| Compound | C1 (q, ¹JCF ≈ 276 Hz) | C2 (q, ²JCF ≈ 32 Hz) | C3/C4 | C5 | Key Differentiator |
| 5,5,5-Trifluoropentan-1-ol | ~127 ppm | ~32 ppm | ~20-30 ppm | ~62 ppm | C5 signal at ~62 ppm. |
| 5-Chloro-1,1,1-trifluoropentane | ~127 ppm | ~32 ppm | ~20-30 ppm | ~44 ppm | C5 signal at ~44 ppm. |
| 5-Bromo-1,1,1-trifluoropentane | ~127 ppm | ~32 ppm | ~20-30 ppm | ~33 ppm | C5 signal at ~33 ppm. |
| 5-Iodo-1,1,1-trifluoropentane | ~127 ppm | ~32 ppm | ~20-30 ppm | ~6 ppm | C5 signal is significantly shifted upfield to ~6 ppm. |
Causality: The C1 (CF₃) and C2 carbons show characteristic quartet splitting due to one-bond and two-bond coupling to the three fluorine atoms, respectively. The chemical shift of C5 is dramatically affected by the attached halogen. The pronounced upfield shift observed for the iodo-substituted carbon is a classic example of the heavy atom effect in ¹³C NMR spectroscopy.[9]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to be relatively simple and consistent across all compounds, as the fluorine atoms are remote from the changing functional group.
| Compound | Chemical Shift (ppm) | Multiplicity | Key Feature |
| All Compounds | ~ -66 ppm | Triplet (t) | A single triplet with ³JHF ≈ 10 Hz due to coupling with the H2 protons. |
Causality: The chemical shift of the CF₃ group is typically found in the -60 to -70 ppm range.[4][10] The signal is split into a triplet because of the two equivalent protons on the adjacent carbon (C2), following the n+1 rule. This signature confirms the presence and integrity of the 1,1,1-trifluoropropyl moiety in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides a quick and effective way to identify the key functional group transformation.
| Compound | C-F Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Key Differentiator (cm⁻¹) |
| 5,5,5-Trifluoropentan-1-ol | ~1100-1300 (strong) | ~2850-2960 | Broad O-H stretch (~3200-3600), C-O stretch (~1050) |
| 5-Chloro-1,1,1-trifluoropentane | ~1100-1300 (strong) | ~2850-2960 | C-Cl stretch (~650-850) |
| 5-Bromo-1,1,1-trifluoropentane | ~1100-1300 (strong) | ~2850-2960 | C-Br stretch (~500-650) |
| 5-Iodo-1,1,1-trifluoropentane | ~1100-1300 (strong) | ~2850-2960 | C-I stretch (~480-600) |
Causality: The strong C-F stretching absorption is a constant feature. The conversion of the alcohol is easily monitored by the disappearance of the broad O-H band. The C-X stretching frequency is dependent on the mass of the halogen atom; as the mass increases, the vibrational frequency decreases.[11] Therefore, the C-X stretch appears at progressively lower wavenumbers moving from the chloro to the iodo derivative.
Mass Spectrometry (MS)
MS provides the molecular weight and, for the chloro and bromo precursors, an unmistakable isotopic pattern. Electron Ionization (EI) is assumed for fragmentation analysis.
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) | Key Differentiator |
| 5,5,5-Trifluoropentan-1-ol | 144 (low abundance) | 126 [M-H₂O]⁺, 69 [CF₃]⁺ | Loss of water is a common fragmentation pathway for alcohols. |
| 5-Chloro-1,1,1-trifluoropentane | 162/164 | 127 [M-Cl]⁺, 69 [CF₃]⁺ | M⁺ and M+2 peaks in an approximate 3:1 ratio, characteristic of chlorine. |
| 5-Bromo-1,1,1-trifluoropentane | 206/208 | 127 [M-Br]⁺, 69 [CF₃]⁺ | M⁺ and M+2 peaks in an approximate 1:1 ratio, characteristic of bromine.[8] |
| 5-Iodo-1,1,1-trifluoropentane | 252 | 127 [M-I]⁺, 125 [M-HI]⁺, 69 [CF₃]⁺ | A single intense molecular ion peak at m/z 252. |
Causality: Fluorinated compounds often exhibit a prominent peak for the [CF₃]⁺ ion (m/z 69).[12] The most powerful diagnostic feature in MS is the natural isotopic abundance of chlorine ([³⁵Cl]:[³⁷Cl] ≈ 3:1) and bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1), which provides an unmistakable signature for these precursors. Iodine is monoisotopic (¹²⁷I), so the final product shows a single molecular ion peak.
Experimental Protocols
The following protocols are provided as a self-validating system for synthesis and characterization.
Synthesis: Iodination of 5,5,5-Trifluoropentan-1-ol
This protocol is adapted from standard methods for converting primary alcohols to iodides using a cerium(III) chloride/sodium iodide system, which is a mild and efficient alternative to harsher reagents.[13]
-
Reagent Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,5,5-trifluoropentan-1-ol (1.44 g, 10 mmol), sodium iodide (1.80 g, 12 mmol), and acetonitrile (40 mL).
-
Catalyst Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (5.58 g, 15 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by vacuum distillation to yield 5-iodo-1,1,1-trifluoropentane as a colorless liquid.
Workflow: From Synthesis to Spectroscopic Analysis
Caption: Experimental workflow from synthesis to final characterization.
Spectroscopic Data Acquisition
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve ~15-20 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[14]
-
¹H NMR: Acquire data on a 400 MHz spectrometer. Use a standard single-pulse experiment with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire data on the same instrument (101 MHz). Use a proton-decoupled pulse sequence (e.g., zgpg30) with a spectral width of 240 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire data on the same instrument (376 MHz). Use a standard single-pulse experiment, referenced to an external standard like CFCl₃ (0 ppm).
-
-
IR Spectroscopy:
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the clean crystal. Acquire the sample spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.[14]
-
-
Mass Spectrometry:
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source operating at 70 eV.
-
Data Acquisition: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane). The mass analyzer should scan a range of m/z 40-300. The resulting mass spectrum will provide the molecular weight and fragmentation pattern.[14]
-
Conclusion
The successful synthesis and application of 5-Iodo-1,1,1-trifluoropentane hinge on the ability to distinguish it from its common precursors. A multi-technique spectroscopic approach provides a robust and definitive method for this purpose. The key differentiators are the chemical shifts of the terminal CH₂ group in ¹H and ¹³C NMR, the presence or absence of a hydroxyl group stretch in IR, and the unique isotopic patterns or molecular ion masses observed in mass spectrometry. By understanding these causal relationships between structure and spectral output, researchers can confidently verify the identity and purity of their materials, ensuring the integrity of their synthetic endeavors in the development of next-generation pharmaceuticals and agrochemicals.
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Iodo-1,1,1-trifluoropentane
Welcome to a comprehensive guide on the proper handling and disposal of 5-Iodo-1,1,1-trifluoropentane (CAS No. 352-60-3). As a valued professional in the scientific community, your safety and the integrity of your research environment are paramount. This document moves beyond a simple checklist to provide a deep, procedural understanding grounded in chemical principles and field-proven safety protocols. The causality behind each step is explained to empower you to make informed, safe decisions in your laboratory.
Section 1: Core Principles & Hazard Profile
5-Iodo-1,1,1-trifluoropentane is a halogenated organic compound, a class of chemicals that requires specialized handling and disposal due to its potential hazards and environmental impact.[1][2] The presence of both fluorine and iodine atoms on the pentane backbone dictates its chemical behavior and toxicological profile. While comprehensive toxicity data for this specific molecule is not thoroughly investigated, the profile of similar halogenated compounds provides a strong basis for a cautious and informed approach.[3]
Fundamental Safety Directives:
-
Segregation is Non-Negotiable: This compound must be disposed of in a waste stream designated specifically for halogenated organic waste .[1][2] Co-mingling with non-halogenated solvents is a frequent and costly error. It complicates the disposal process, as halogenated compounds require specific high-temperature incineration to prevent the formation of toxic byproducts, a process that is more expensive than standard solvent fuel blending.[4]
-
No Drain Disposal: Under no circumstances should this or any organic substance be disposed of via the sanitary sewer system.[1][5] These compounds can be toxic, persist in the environment, and interfere with wastewater treatment processes.
-
Assume Irritant Properties: Based on data from analogous fluoro-iodo alkanes, it is prudent to treat 5-Iodo-1,1,1-trifluoropentane as a substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[6] All handling and disposal procedures should be designed to prevent direct contact and inhalation.
Data Summary Table
For quick reference, the key properties and classifications of 5-Iodo-1,1,1-trifluoropentane are summarized below.
| Property | Value | Source(s) |
| CAS Number | 352-60-3 | [7][8] |
| Molecular Formula | C₅H₈F₃I | [7] |
| Molecular Weight | 252.02 g/mol | [7] |
| Boiling Point | 153 °C | [7][8] |
| Density | 1.722 g/cm³ (at 20 °C) | [7] |
| Flash Point | ~56 °C | [7] |
| Waste Category | Halogenated Organic Waste | [1][2][4] |
| Assumed Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [6] |
Section 2: Pre-Disposal Operations: Waste Accumulation Protocol
Proper disposal begins long before the waste container leaves your lab. It starts with meticulous collection and storage.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always don the appropriate PPE. The objective is to create a complete barrier against exposure.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[1][3]
-
Eye Protection: Use safety goggles or a face shield that provides comprehensive protection against splashes.[1]
-
Body Protection: A standard laboratory coat is required.[1]
-
Respiratory Protection: All transfers and handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][5]
Step 2: Waste Container Selection and Labeling
The integrity of your waste management system relies on using the correct container.
-
Select a Compatible Container: Use a designated, chemically-resistant container, often provided by your institution's Environmental Health & Safety (EHS) department. Polyethylene carboys are a common and appropriate choice.[9] Avoid metal cans, as halogenated solvents can degrade over time to form acidic byproducts (e.g., hydroiodic acid) that can corrode the container.[9]
-
Label Immediately: Do not wait to label the container. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[4] The label must clearly state:
Step 3: Segregation and Storage
-
Incompatible Materials: Store the halogenated waste container away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][9]
-
Secondary Containment: Place the waste container within a larger, chemically-resistant secondary containment bin or tray. This precaution is critical to contain any potential leaks or spills.[9]
-
Location: Store the container in a designated Satellite Accumulation Area (SAA), typically under the fume hood where the waste is generated.[4][9] Ensure the container is kept tightly closed except when actively adding waste.[4][5]
Section 3: The Disposal Workflow
The following diagram and protocol outline the logical flow from waste generation to final hand-off. This system is designed to be self-validating, ensuring safety and compliance at each stage.
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A Senior Application Scientist's Guide to Safely Handling 5-Iodo-1,1,1-trifluoropentane
As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The unique reactivity of organoiodine compounds like 5-Iodo-1,1,1-trifluoropentane makes them valuable synthetic intermediates, but also demands a rigorous and informed approach to handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, operational planning, and disposal, ensuring that every step is a self-validating system of safety.
Hazard Recognition: Understanding the "Why" Behind the Precautions
Before we can select the appropriate PPE, we must first understand the inherent hazards of 5-Iodo-1,1,1-trifluoropentane. Based on data from structurally similar compounds, this chemical is classified as hazardous.[1][2] The primary risks are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3] Prolonged exposure can defat the skin, potentially leading to dermatitis.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][3]
-
Respiratory Tract Irritation (H335): Vapors or mists may irritate the respiratory system.[2]
These classifications are the foundation of our safety protocol. Every piece of PPE and every procedural step is a direct countermeasure to these specific risks.
The Core of Protection: Engineering Controls
Your first and most critical line of defense is not worn, but engineered into your workspace.
Chemical Fume Hood: All handling of 5-Iodo-1,1,1-trifluoropentane, from weighing and transferring to running reactions and workups, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects you from inhaling potentially harmful vapors (addressing H335) and provides a contained space in case of an accidental spill.[4]
Safety Shower and Eyewash Station: Ensure there is a clear, unobstructed path to a functional safety shower and eyewash station.[4] Familiarity with their operation is a prerequisite to handling this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls mitigate the primary risks, a comprehensive PPE strategy is essential for direct contact and in the event of an unforeseen incident.
Eye and Face Protection
Given the serious eye irritation hazard (H319), standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required.[5] This design prevents splashes from entering from the top or sides.
-
Recommended for High-Risk Operations: When transferring large volumes or performing operations with a higher splash potential, supplement goggles with a full-face shield.[6] The face shield protects the rest of your face from direct contact.
Skin and Body Protection
To prevent skin irritation (H315), a multi-layered approach is necessary.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.[7] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For procedures involving significant quantities of the liquid, wear a chemical-resistant apron over the lab coat.[5]
-
Full-Body Coverage: Always wear long pants and closed-toe, chemical-resistant shoes.[7][8] Pant legs should be worn outside of footwear to prevent chemicals from channeling into your shoes.[5]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Type: Nitrile gloves are the standard for handling most organic chemicals. Inspect gloves for any signs of degradation or punctures before each use.[4][9]
-
Double Gloving: For extended operations or when handling larger quantities, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Proper Technique: When removing gloves, use a technique that avoids touching the outer, contaminated surface with your bare skin.[4] Wash your hands thoroughly with soap and water after any handling procedure is complete.[3]
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it is crucial for emergency situations.
-
Emergency Use: In the event of a large spill or a failure of the ventilation system, a full-face respirator with an appropriate organic vapor cartridge is necessary.[6] All personnel who might need to use such equipment must be properly fit-tested and trained.
PPE Summary for Handling 5-Iodo-1,1,1-trifluoropentane
| Protection Type | Standard Operations | High-Risk/Spill Cleanup | Rationale |
| Primary Control | Certified Chemical Fume Hood | Certified Chemical Fume Hood | Prevents inhalation of vapors (H335). |
| Eye/Face | Chemical Splash Goggles | Goggles and Full-Face Shield | Protects against serious eye irritation (H319). |
| Body | Flame-Resistant Lab Coat, Long Pants | Chemical-Resistant Apron over Lab Coat | Prevents skin contact and irritation (H315). |
| Hands | Nitrile Gloves (Double-gloving recommended) | Heavy-duty Nitrile or Butyl Rubber Gloves | Prevents skin contact and irritation (H315). |
| Feet | Closed-toe, Chemical-Resistant Shoes | Chemical-Resistant Boots | Protects feet from spills. |
| Respiratory | Not required with proper ventilation | Full-Face Respirator with Organic Vapor Cartridge | Protects against respiratory irritation (H335) in emergencies. |
Operational and Disposal Plans
A safe protocol extends beyond wearing the right gear. It encompasses the entire lifecycle of the chemical in your lab.
Step-by-Step Handling Workflow
-
Preparation: Before bringing the chemical into the workspace, ensure all necessary PPE is on, the fume hood is operational, and spill cleanup materials are readily available.
-
Transfer: Conduct all transfers of 5-Iodo-1,1,1-trifluoropentane within the fume hood. Use a secondary container to transport the primary container to and from storage.
-
Reaction: Keep the reaction vessel clearly labeled and within the fume hood at all times.
-
Post-Reaction: Quench and work up all reactions within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Disposal: Dispose of all waste, including contaminated gloves, absorbent materials, and the chemical itself, in a clearly labeled, sealed hazardous waste container. Follow all institutional and local regulations for halogenated organic waste disposal.[1]
Caption: Workflow for Safely Handling 5-Iodo-1,1,1-trifluoropentane.
Emergency Procedures: Plan for the Unexpected
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.
Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if the spill is large), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for disposal.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of trust and responsibility. Your expertise is not only in the science you conduct but also in the meticulous care with which you conduct it.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
